molecular formula C22H16N4O3S B15589416 MRS4596

MRS4596

Cat. No.: B15589416
M. Wt: 416.5 g/mol
InChI Key: KQCRGMYQFQXBAY-UHFFFAOYSA-N
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Description

MRS4596 is a useful research compound. Its molecular formula is C22H16N4O3S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H16N4O3S

Molecular Weight

416.5 g/mol

IUPAC Name

9-methyl-5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione

InChI

InChI=1S/C22H16N4O3S/c1-12-5-7-16-13(9-12)6-8-17-20(16)23-18(27)11-19(28)26(17)15-4-2-3-14(10-15)21-24-22(30)29-25-21/h2-10H,11H2,1H3,(H,23,27)(H,24,25,30)

InChI Key

KQCRGMYQFQXBAY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of MRS4596, a P2X4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS4596 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in neuroinflammation and ischemic stroke. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and preclinical efficacy. The information presented is curated for researchers and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanism of Action: P2X4 Receptor Antagonism

This compound exerts its pharmacological effects through the direct inhibition of the P2X4 receptor. The P2X4 receptor is a ligand-gated ion channel that, upon binding to extracellular adenosine (B11128) triphosphate (ATP), allows the influx of cations, primarily Ca²⁺ and Na⁺, into the cell. In the context of ischemic stroke, damaged and dying cells release large amounts of ATP, leading to the overactivation of P2X4 receptors, particularly on immune cells such as microglia and macrophages. This sustained activation contributes to a pro-inflammatory cascade, exacerbating neuronal damage.

This compound acts as a potent antagonist at the human P2X4 receptor, with a half-maximal inhibitory concentration (IC₅₀) of 1.38 μM.[1] By blocking the P2X4 receptor, this compound prevents the ATP-induced cation influx, thereby mitigating the downstream inflammatory signaling and offering a neuroprotective effect.

Quantitative Data: Potency and Selectivity

The following table summarizes the known quantitative data for this compound's activity at the human P2X4 receptor. A comprehensive selectivity profile against other P2X and P2Y receptor subtypes is not yet publicly available and would be a critical component of a full investigational new drug (IND) package.

Parameter Value Receptor Species Assay Type
IC₅₀1.38 μMP2X4HumanNot Specified

Signaling Pathways Modulated by this compound

The antagonism of the P2X4 receptor by this compound interrupts key signaling pathways involved in neuroinflammation following an ischemic event. The binding of ATP to the P2X4 receptor on microglia and macrophages leads to their activation. This activation results in the formation and activation of the inflammasome complex and the subsequent release of pro-inflammatory cytokines. Furthermore, P2X4 receptor activation can influence the release of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and plasticity. By blocking the initial trigger—the influx of cations through the P2X4 channel—this compound is hypothesized to prevent these downstream events.

A critical consequence of P2X4 receptor inhibition in the context of ischemic stroke is the enhancement of phagocytic activity by microglia and macrophages. This facilitates the clearance of cellular debris, which can reduce secondary inflammation and promote tissue repair.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia/Macrophage) ATP ATP (from damaged cells) P2X4 P2X4 Receptor (Ion Channel) ATP->P2X4 Activates This compound This compound This compound->P2X4 Inhibits Phagocytosis Enhanced Phagocytosis This compound->Phagocytosis Promotes Ca_influx Ca²⁺ Influx P2X4->Ca_influx Allows Inflammasome Inflammasome Activation Ca_influx->Inflammasome Cytokines Pro-inflammatory Cytokine Release Inflammasome->Cytokines Neuroprotection Neuroprotection Cytokines->Neuroprotection Inhibits Phagocytosis->Neuroprotection

Caption: Simplified signaling pathway of this compound action.

Preclinical Evidence in Ischemic Stroke Models

This compound has demonstrated neuroprotective and neuro-rehabilitative activities in a mouse model of ischemic stroke. A structurally related compound, MRS4719, administered via continuous infusion for three days in a mouse middle cerebral artery occlusion (MCAO) model, showed neuroprotective effects and enhanced learning and memory.[1] These in vivo studies suggest that P2X4 receptor antagonism is a promising therapeutic strategy for the treatment of ischemic stroke.

Experimental Workflow: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model to simulate ischemic stroke in rodents. The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound like this compound in this model.

MCAO_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., C57BL/6 mice) MCAO_Surgery MCAO Surgery (Transient or Permanent) Animal_Prep->MCAO_Surgery Treatment Treatment Administration (this compound or Vehicle) MCAO_Surgery->Treatment Behavioral_Tests Behavioral Testing (e.g., Neurological Score, Morris Water Maze) Treatment->Behavioral_Tests Tissue_Harvest Tissue Harvesting (Brain) Behavioral_Tests->Tissue_Harvest Infarct_Volume Infarct Volume Measurement (TTC Staining) Tissue_Harvest->Infarct_Volume Histology Histological Analysis (e.g., Immunohistochemistry for inflammatory markers) Tissue_Harvest->Histology Biochemical_Assays Biochemical Assays (e.g., ELISA for cytokines) Tissue_Harvest->Biochemical_Assays

Caption: General workflow for in vivo testing in an MCAO model.

Detailed Experimental Protocols

Detailed, step-by-step protocols for the specific experiments that characterized this compound are not fully available in the public domain. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

In Vitro Potency and Selectivity Assays

a) Calcium Flux Assay (for IC₅₀ Determination):

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2X4 receptor.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Stimulation: The P2X4 receptor is activated by adding a specific agonist, such as ATP, at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a flow cytometer.

  • Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal ATP response, and the IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

b) Electrophysiology (Patch-Clamp):

  • Cell Preparation: Whole-cell patch-clamp recordings are performed on HEK293 cells expressing the human P2X4 receptor.

  • Recording Conditions: Cells are voltage-clamped at a holding potential (e.g., -60 mV).

  • Drug Application: ATP is applied to elicit an inward current. This compound is co-applied with ATP or pre-applied to measure its inhibitory effect on the ATP-gated current.

  • Data Acquisition and Analysis: The peak current amplitude in the presence and absence of this compound is measured. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC₅₀. This technique can also be used to determine the mechanism of antagonism (competitive vs. non-competitive).

In Vivo Efficacy Model

a) Middle Cerebral Artery Occlusion (MCAO) in Mice:

  • Animals: Adult male C57BL/6 mice are commonly used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A surgical incision is made in the neck to expose the common carotid artery. A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery. The occlusion can be transient (e.g., 60 minutes) followed by reperfusion, or permanent.

  • Drug Administration: this compound or a related compound (e.g., MRS4719) is administered at a specific dose and route (e.g., intraperitoneal injection, intravenous infusion, or continuous infusion via an osmotic minipump).

  • Behavioral Assessment: Neurological deficits are assessed at various time points post-MCAO using a standardized scoring system. Tests for cognitive function, such as the Morris water maze or novel object recognition, may also be performed during the recovery period.

  • Infarct Volume Measurement: At the end of the study, animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted tissue. The infarct volume is then quantified using image analysis software.

Conclusion and Future Directions

This compound is a valuable research tool and a promising therapeutic lead compound that targets the P2X4 receptor. Its mechanism of action, centered on the inhibition of ATP-gated cation influx in immune cells, offers a targeted approach to mitigating the detrimental neuroinflammatory cascade that follows ischemic stroke. Further preclinical development will require a more detailed characterization of its selectivity, pharmacokinetic profile, and long-term efficacy and safety in relevant animal models. The development of a comprehensive data package will be essential for its potential translation to clinical trials for the treatment of ischemic stroke and other neuroinflammatory conditions.

References

MRS4596: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthetic pathway of MRS4596, a potent and selective antagonist of the P2X4 receptor. The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for various neurological conditions, including ischemic stroke and neuropathic pain. This compound, identified through systematic structure-activity relationship (SAR) studies of a 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione scaffold, demonstrates promising neuroprotective and neuro-rehabilitative properties. This document details the discovery rationale, presents a comprehensive synthesis protocol, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Discovery and Rationale

The discovery of this compound stemmed from a focused effort to develop selective antagonists for the P2X4 receptor. The P2X4 receptor is implicated in neuroinflammatory processes, and its inhibition has been shown to be a promising strategy for mitigating neuronal damage following ischemic events. The development of this compound was part of a broader investigation into the structure-activity relationships of 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-diones as P2X4 receptor antagonists.

The lead compound for this class was NP-1815-PX. Through extensive modifications of the synthetic route and systematic evaluation of substitutions on the naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione core, researchers aimed to enhance potency and selectivity for the P2X4 receptor. This effort led to the identification of this compound (a 6-methyl analog) and a related compound, MRS4719 (a 4-pyridyl analog), as highly potent antagonists of the human P2X4 receptor.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its related analog, MRS4719.

Table 1: In Vitro Potency and Selectivity of this compound and MRS4719 [2]

CompoundTargetIC50 (μM)Selectivity vs. hP2X1RSelectivity vs. hP2X2/3RSelectivity vs. hP2X3R
This compound hP2X4R1.38SelectiveSelectiveSelective
MRS4719 hP2X4R0.503SelectiveSelectiveSelective

Table 2: In Vivo Neuroprotective Effects of this compound and MRS4719 in a Mouse Model of Ischemic Stroke (MCAO) [2]

CompoundDoseAdministrationOutcome
This compound Not specifiedSubcutaneousShowed neuroprotective effects
MRS4719 1.5 mg/kg/daySubcutaneousSignificantly reduced infarct volume

Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process, which is a modification of a previously reported route for analogous compounds. The general synthetic scheme is outlined below.

General Synthetic Scheme

The synthesis involves the reaction of a substituted 2-naphthol (B1666908) precursor, which undergoes a series of transformations to build the diazepine (B8756704) ring system. The key steps include nitration, reduction, and cyclization reactions to form the 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione core.[2]

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product A Substituted 2-Naphthol C Nitrated Naphthol Intermediate A->C Nitration B Nitrating Agent D Reduced Amino-Naphthol C->D Reduction E Diazepine Ring Precursor D->E Reaction with α,β-unsaturated ester F This compound E->F Cyclization

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

The following is a detailed experimental protocol for the synthesis of the 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione core structure, based on the published literature.[2]

Step 1: Nitration of 2-Naphthols

  • A solution of the substituted 2-naphthol in a suitable solvent (e.g., acetic acid) is treated with a nitrating agent (e.g., nitric acid) at a controlled temperature to yield the corresponding nitro-naphthol derivative.

Step 2: Reduction of the Nitro Group

  • The nitro-naphthol intermediate is reduced to the corresponding amino-naphthol. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 3: Formation of the Diazepine Ring Precursor

  • The amino-naphthol is reacted with an appropriate α,β-unsaturated ester in the presence of a base to form the acyclic precursor to the diazepine ring.

Step 4: Cyclization to form the 1,5-Dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione

  • The precursor from the previous step undergoes intramolecular cyclization upon heating or treatment with a suitable cyclizing agent to yield the final 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione core structure of this compound.

Note: For the specific synthesis of this compound, a 6-methyl-substituted 2-naphthol would be used as the starting material.

Signaling Pathway and Mechanism of Action

This compound exerts its neuroprotective effects by antagonizing the P2X4 receptor. The activation of P2X4 receptors by extracellular ATP, which is released in high concentrations during events like ischemic stroke, triggers a cascade of downstream signaling events that contribute to neuroinflammation and neuronal cell death.

P2X4_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca2_influx Ca²⁺ Influx P2X4R->Ca2_influx Mediates This compound This compound This compound->P2X4R Inhibits p38_MAPK p38 MAPK Activation Ca2_influx->p38_MAPK Leads to BDNF_release BDNF Release p38_MAPK->BDNF_release Promotes Neuroinflammation Neuroinflammation & Neuronal Damage BDNF_release->Neuroinflammation Contributes to Calcium_Influx_Assay A Plate cells expressing human P2X4 receptor B Load cells with a Ca²⁺-sensitive fluorescent dye A->B C Pre-incubate cells with varying concentrations of this compound B->C D Stimulate cells with ATP C->D E Measure fluorescence intensity to determine intracellular Ca²⁺ levels D->E F Calculate IC50 value E->F MCAO_Workflow A Induce focal cerebral ischemia in mice by occluding the middle cerebral artery B Administer this compound (or vehicle control) subcutaneously A->B C Reperfuse the artery after a defined period of occlusion B->C D Assess neurological deficits and measure infarct volume at specific time points C->D E Compare results between This compound-treated and control groups D->E

References

No Publicly Available In Vitro Studies Found for MRS4596

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for early in vitro studies of a compound designated MRS4596 has yielded no specific publicly available scientific literature, quantitative data, or detailed experimental protocols. Searches for "this compound in vitro studies," "this compound mechanism of action," "this compound experimental protocols," and "this compound signaling pathway" did not return any relevant results for a molecule with this identifier.

This lack of information prevents the creation of the requested in-depth technical guide and whitepaper. It is possible that this compound is a very new compound, an internal designation not yet disclosed in public research, or that the identifier is incorrect.

Without access to primary research articles or other forms of data disclosure, the core requirements of summarizing quantitative data, detailing experimental methodologies, and visualizing signaling pathways cannot be fulfilled. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of research findings related to this compound.

Preliminary Characterization of MRS4596: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Novel P2X4 Receptor Antagonist for Ischemic Stroke

This technical guide provides a comprehensive preliminary characterization of MRS4596, a potent and selective antagonist of the P2X4 receptor. This compound has demonstrated significant neuroprotective and neuro-rehabilitative potential in preclinical models of ischemic stroke. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic applications of this compound.

Core Compound Data

PropertyValueReference
Compound Name This compound[1]
Target P2X4 Receptor[1]
Compound Type Antagonist[1]
Human P2X4 IC50 1.38 µM[1]
Therapeutic Potential Ischemic Stroke[1]

P2X4 Receptor Signaling and Mechanism of Action of this compound

The P2X4 receptor is an ATP-gated cation channel predominantly expressed on immune cells, including microglia in the central nervous system. In the context of ischemic stroke, excessive ATP release from damaged cells leads to the overactivation of P2X4 receptors on microglia. This activation triggers a downstream signaling cascade involving the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which in turn promotes the synthesis and release of brain-derived neurotrophic factor (BDNF). While BDNF is typically associated with neuroprotective effects, its release in this pathological context can contribute to neuroinflammation and excitotoxicity, exacerbating neuronal damage.

This compound exerts its neuroprotective effects by selectively blocking the P2X4 receptor. This antagonism prevents the ATP-mediated influx of cations, thereby inhibiting the activation of the downstream p38 MAPK/BDNF pathway. By mitigating this signaling cascade, this compound reduces the neuroinflammatory response and protects neurons from secondary damage following an ischemic event.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds Ca_ion Ca²⁺ Influx P2X4R->Ca_ion Opens p38_MAPK p38 MAPK Activation Ca_ion->p38_MAPK Activates BDNF BDNF Release p38_MAPK->BDNF Promotes Neuroinflammation Neuroinflammation & Neuronal Damage BDNF->Neuroinflammation Contributes to This compound This compound This compound->P2X4R Blocks

P2X4 signaling pathway and this compound inhibition.

Experimental Protocols

In Vitro Characterization: P2X4 Receptor Antagonism Assay

The potency of this compound as a P2X4 receptor antagonist was determined using a calcium influx assay in human embryonic kidney (HEK) cells stably overexpressing the human P2X4 receptor.

Methodology:

  • Cell Culture: HEK-293 cells stably expressing the human P2X4 receptor are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution at 37°C in the dark.

  • Compound Incubation: After dye loading, the cells are washed, and various concentrations of this compound are added to the wells and incubated for a specific period.

  • Agonist Stimulation and Signal Detection: A baseline fluorescence reading is taken using a fluorescence plate reader. The P2X4 receptor agonist, ATP, is then added to the wells to stimulate calcium influx. Fluorescence is measured kinetically for a defined period.

  • Data Analysis: The increase in fluorescence intensity upon ATP stimulation corresponds to the influx of calcium. The inhibitory effect of this compound is calculated by comparing the fluorescence signal in the presence of the compound to the control (ATP stimulation alone). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Calcium_Influx_Assay_Workflow A Seed hP2X4-HEK cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Incubate with varying concentrations of this compound B->C D Measure baseline fluorescence C->D E Add ATP to stimulate P2X4R D->E F Measure kinetic fluorescence response E->F G Calculate % inhibition and determine IC50 F->G

Workflow for the calcium influx assay.
In Vivo Efficacy: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

The neuroprotective effects of this compound were evaluated in a transient middle cerebral artery occlusion (MCAO) model of ischemic stroke in mice.

Methodology:

  • Animal Model: Adult male C57BL/6 mice are used for this model.

  • Anesthesia and Surgical Preparation: Animals are anesthetized, and a midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • MCAO Induction: The ECA is ligated and incised. A silicon-coated monofilament is introduced through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is maintained for 60 minutes.

  • Reperfusion: After 60 minutes, the monofilament is withdrawn to allow for reperfusion of the MCA territory.

  • Compound Administration: this compound is administered subcutaneously for 3 consecutive days following the stroke induction.

  • Outcome Assessment:

    • Infarct Volume Measurement: After a set reperfusion period (e.g., 72 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.

    • Neurological Deficit Scoring: Behavioral tests (e.g., neurological deficit score, grip strength test, rotarod test) are performed at various time points post-stroke to assess functional recovery.

MCAO_Experimental_Workflow A Induce transient MCAO (60 min) in mice B Initiate reperfusion A->B C Administer this compound subcutaneously for 3 days B->C D Assess neurological function at various time points C->D E Harvest brains at endpoint (e.g., 72h post-stroke) D->E F Perform TTC staining to visualize infarct E->F G Quantify infarct volume and analyze behavioral data F->G

References

An In-depth Technical Guide on MRS4596 and the Landscape of Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the inquiry into MRS4596 as a potential protein synthesis inhibitor. Based on a comprehensive review of publicly available scientific literature, there is no current evidence to support the classification of this compound as a protein synthesis inhibitor. The established mechanism of action for this compound is as a P2X4 receptor antagonist. This guide will first detail the known pharmacology of this compound and then provide a broader overview of protein synthesis inhibition, a critical area in drug discovery, with a focus on the eukaryotic initiation factor 4A (eIF4A), a key target in this pathway.

Part 1: The Characterized Activity of this compound as a P2X4 Receptor Antagonist

This compound is recognized in the scientific community as a potent and selective antagonist of the P2X4 receptor. The P2X4 receptor is an ATP-gated ion channel involved in various physiological and pathological processes, including neuroinflammation and neuropathic pain.[1][2]

Quantitative Data for this compound
CompoundTargetActionIC50SpeciesNotes
This compound P2X4 ReceptorAntagonist1.38 µMHumanDemonstrates neuroprotective and neuro-rehabilitative activities in ischemic stroke models.

This data is compiled from publicly available sources. The IC50 value represents the concentration of the substance needed to inhibit a biological process by 50%.

The primary therapeutic potential of this compound, based on current research, lies in its ability to modulate P2X4 receptor activity, which has implications for neurological conditions such as ischemic stroke.[3]

Part 2: An Overview of Protein Synthesis and Its Inhibition

Protein synthesis, or translation, is a fundamental biological process responsible for generating proteins from messenger RNA (mRNA) templates.[4] This process is broadly divided into three stages: initiation, elongation, and termination.[3][5] The initiation phase is the most complex and highly regulated step in eukaryotic cells, making it a prime target for therapeutic intervention.[6][7]

The eIF4F Complex and the Role of eIF4A in Translation Initiation

A critical component of the translation initiation machinery is the eIF4F complex, which comprises three key proteins:

  • eIF4E: The cap-binding protein that recognizes the 5' cap structure of mRNA.[8]

  • eIF4G: A scaffolding protein that brings together eIF4E, eIF4A, and the 40S ribosomal subunit.[8]

  • eIF4A: An ATP-dependent RNA helicase that unwinds the secondary structures in the 5' untranslated region (5' UTR) of mRNA, which is essential for the 43S pre-initiation complex to scan and locate the start codon.[2][8][9]

Many mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis, which are hallmarks of cancer, possess long and highly structured 5' UTRs.[2][8][10] The translation of these specific mRNAs is particularly dependent on the helicase activity of eIF4A.[2][10][11] Consequently, inhibiting eIF4A can selectively suppress the expression of oncoproteins, making it an attractive strategy for cancer therapy.[7][10]

Signaling Pathway for eIF4A-Mediated Translation Initiation

The following diagram illustrates the central role of the eIF4F complex and eIF4A in the initiation of cap-dependent translation.

eIF4A_Pathway cluster_initiation Translation Initiation mRNA mRNA (5' Cap) eIF4F_Complex eIF4F Complex mRNA->eIF4F_Complex recruits to 5' Cap eIF4E eIF4E eIF4E->eIF4F_Complex binds eIF4G eIF4G eIF4G->eIF4F_Complex scaffolds eIF4A eIF4A eIF4A->eIF4F_Complex joins Scanning Scanning & Unwinding eIF4F_Complex->Scanning facilitates binding of PIC_43S 43S Pre-initiation Complex PIC_43S->Scanning AUG Start Codon (AUG) Scanning->AUG locates Ribosome_80S 80S Ribosome Assembly AUG->Ribosome_80S triggers Protein Protein Synthesis Ribosome_80S->Protein initiates

Caption: The eIF4A-mediated translation initiation pathway.

Rocaglamides: A Class of eIF4A Inhibitors

Rocaglamides are a class of natural products that have been identified as potent inhibitors of eIF4A. Compounds like Rocaglamide A (RocA) and Silvestrol function by clamping eIF4A onto polypurine sequences within the mRNA, which stalls the scanning ribosome and thereby inhibits translation. This unique mechanism of action provides a high degree of selectivity for certain mRNAs. Due to their ability to suppress the production of oncogenic proteins, rocaglamides and their derivatives are being actively investigated as potential anticancer agents.

Part 3: Experimental Protocols for Assessing Protein Synthesis Inhibition

To determine if a compound acts as a protein synthesis inhibitor, a series of in vitro and cell-based assays are typically employed. A foundational method is the in vitro translation assay.

General Protocol for In Vitro Translation Assay

This assay measures the synthesis of a reporter protein from an mRNA template in a cell-free system.

1. Preparation of Cell-Free Extract:

  • Lysates are prepared from cells that are active in protein synthesis, such as rabbit reticulocytes or wheat germ. These lysates contain all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).

2. Reaction Setup:

  • For each reaction, the following components are combined in a microcentrifuge tube:

    • Cell-free lysate
    • An amino acid mixture (lacking one specific amino acid, e.g., methionine)
    • A radiolabeled amino acid (e.g., ³⁵S-methionine)
    • An mRNA template encoding a reporter protein (e.g., luciferase)
    • The test compound (e.g., this compound) at various concentrations (a vehicle control is also included)
    • An energy-regenerating system (ATP, GTP, creatine (B1669601) phosphate, and creatine kinase)

3. Incubation:

  • The reaction mixtures are incubated at a temperature optimal for the lysate (e.g., 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60-90 minutes).

4. Measurement of Protein Synthesis:

  • The reaction is stopped, and the newly synthesized, radiolabeled proteins are precipitated using trichloroacetic acid (TCA).

  • The precipitate is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • A decrease in radioactivity in the presence of the test compound compared to the vehicle control indicates inhibition of protein synthesis.

5. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • An IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for Screening Protein Synthesis Inhibitors

The following diagram outlines a typical workflow for identifying and characterizing novel protein synthesis inhibitors.

Screening_Workflow HTS High-Throughput Screening (e.g., Cell-based reporter assay) Hit_ID Hit Identification HTS->Hit_ID IVT In Vitro Translation Assay Hit_ID->IVT Dose_Response Dose-Response & IC50 Determination IVT->Dose_Response MoA Mechanism of Action Studies Dose_Response->MoA Target_ID Target Identification (e.g., eIF4A helicase assay) MoA->Target_ID Cell_Based Cell-based Assays (Western Blot, Polysome Profiling) MoA->Cell_Based Lead_Opt Lead Optimization MoA->Lead_Opt In_Vivo In Vivo Efficacy Studies (Xenograft models) Lead_Opt->In_Vivo

Caption: A generalized workflow for the discovery of protein synthesis inhibitors.

Conclusion

While the initial premise of this compound as a protein synthesis inhibitor is not supported by current scientific literature, the field of protein synthesis inhibition, particularly targeting the eIF4A helicase, remains a highly promising area for the development of novel therapeutics, especially in oncology. The detailed understanding of the molecular mechanisms of translation initiation continues to provide new avenues for targeted drug discovery. Researchers interested in the therapeutic potential of this compound should focus on its documented role as a P2X4 receptor antagonist and its implications in neurological disorders.

References

An In-depth Technical Guide to the Structural Analysis of P2Y14 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A note on the compound MRS4596: Extensive literature searches did not yield specific data for a compound designated as this compound. The "MRS" nomenclature is commonly associated with compounds developed in the laboratory of Dr. Kenneth A. Jacobson at the National Institutes of Health, particularly for purinergic receptor ligands. This guide will focus on the structural analysis of well-characterized P2Y14 receptor antagonists from the MRS series and other relevant compounds, providing a comprehensive overview of the core principles and methodologies applicable to this class of molecules.

Introduction to the P2Y14 Receptor

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that belongs to the P2Y family of purinergic receptors. It is activated by endogenous UDP-sugars, most notably UDP-glucose.[1] Upon activation, the P2Y14 receptor primarily couples to the Gαi subunit of the heterotrimeric G protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The receptor is highly expressed in immune cells, such as neutrophils and mast cells, and plays a significant role in inflammatory and immune responses.[3][4] Consequently, the development of potent and selective P2Y14 receptor antagonists is a promising therapeutic strategy for a variety of inflammatory conditions.

Quantitative Data for P2Y14 Receptor Antagonists

The following tables summarize key quantitative data for representative P2Y14 receptor antagonists, providing a comparative overview of their potency and binding affinity.

Table 1: Binding Affinity and Potency of Selected P2Y14 Receptor Antagonists

CompoundTargetAssay TypeValueUnitReference
PPTNHuman P2Y14Competitive Antagonist Binding434pM (KB)[5][6]
PPTNHuman P2Y14Fluorescent Antagonist Binding6nM (IC50)[5]
MRS4458Human P2Y14Not Specified6.8pIC50[7]
MRS4478Human P2Y14Not Specified6.6pIC50[7]
Compound AHuman P2Y14Calcium Mobilization2.3µM (IC50)[8]
Compound AHuman P2Y14Radioligand Binding1280nM (Ki)[8]

Table 2: Functional Inhibition by PPTN

AssayCell LineAgonistAgonist ConcentrationIC50UnitReference
ChemotaxisDifferentiated HL-60UDP-glucose10 µM~1nM[3][5]
ChemotaxisDifferentiated HL-60UDP-glucose100 µM~4nM[3][5]

Experimental Protocols

Detailed methodologies for key experiments in the structural and functional analysis of P2Y14 receptor antagonists are provided below.

P2Y14 Receptor Binding Assay (Fluorescent Antagonist Competition)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a fluorescently labeled antagonist for binding to the P2Y14 receptor.[2]

  • Materials:

    • HEK293 or CHO cells stably expressing the human P2Y14 receptor.

    • Fluorescently labeled P2Y14 antagonist (e.g., a derivative of PPTN).

    • Test compounds (unlabeled antagonists).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

    • 96-well plates.

    • Flow cytometer.

  • Procedure:

    • Cell Preparation: Harvest P2Y14-expressing cells and resuspend them in assay buffer to a final concentration of 1 x 106 cells/mL.

    • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

    • Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well.

    • Add 25 µL of the diluted test compounds or vehicle control to the respective wells.

    • Add 25 µL of the fluorescently labeled antagonist at a final concentration near its Kd value.

    • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

    • Data Acquisition: Analyze the fluorescence intensity of the cells in each well using a flow cytometer.

  • Data Analysis:

    • Calculate the percentage inhibition of fluorescent ligand binding for each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Inhibition Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production in cells expressing the Gαi-coupled P2Y14 receptor.[9][10]

  • Materials:

    • CHO or HEK293 cells stably expressing the human P2Y14 receptor.

    • P2Y14 receptor agonist (e.g., UDP-glucose).

    • Test compounds (antagonists).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Stimulation Buffer: HBSS containing 5 mM HEPES (pH 7.4), 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

    • cAMP assay kit (e.g., AlphaScreen or HTRF-based).

    • 384-well white opaque plates.

  • Procedure:

    • Cell Plating: Seed the P2Y14-expressing cells into a 384-well plate and culture overnight.

    • Antagonist Pre-incubation: Remove the culture medium and add the test compounds at various concentrations in stimulation buffer. Incubate for 15-30 minutes at room temperature.

    • Agonist Stimulation: Add a mixture of the P2Y14 agonist (at a concentration that gives ~80% of the maximal response, e.g., EC80) and forskolin to the wells.

    • Incubation: Incubate the plate for 30-60 minutes at room temperature.

    • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

    • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Determine the amount of cAMP produced in each well.

    • Plot the cAMP concentration against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the migration of immune cells towards a P2Y14 receptor agonist.[3][4][11]

  • Materials:

    • Human neutrophils or differentiated HL-60 cells.

    • P2Y14 receptor agonist (e.g., UDP-glucose).

    • Test compounds (antagonists).

    • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (e.g., 3-5 µm pore size).

    • Fluorescent dye for cell labeling (e.g., Calcein-AM).

    • Fluorescence plate reader.

  • Procedure:

    • Cell Preparation: Isolate human neutrophils or differentiate HL-60 cells. Label the cells with a fluorescent dye according to the manufacturer's instructions. Resuspend the labeled cells in an appropriate assay medium.

    • Assay Setup:

      • In the lower chamber of the chemotaxis plate, add the P2Y14 agonist (chemoattractant) or control medium.

      • In the upper chamber, add the fluorescently labeled cells that have been pre-incubated with various concentrations of the test antagonist or vehicle control.

    • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

    • Data Acquisition: After incubation, measure the fluorescence of the bottom chamber using a fluorescence plate reader. This fluorescence is proportional to the number of cells that have migrated through the membrane.

  • Data Analysis:

    • Calculate the chemotactic index (fold increase in migration towards the agonist compared to the control medium).

    • Determine the percentage inhibition of chemotaxis for each antagonist concentration.

    • Plot the percentage inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Mandatory Visualizations

P2Y14 Receptor Signaling Pathway

P2Y14_Signaling_Pathway cluster_membrane Plasma Membrane P2Y14R P2Y14 Receptor G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R Activates Antagonist MRS Compound (Antagonist) Antagonist->P2Y14R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., Chemotaxis) cAMP->Downstream Reduced Signaling

Caption: P2Y14 receptor signaling pathway and its inhibition by an antagonist.

Experimental Workflow for Antagonist Characterization

Antagonist_Characterization_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation start Test Compound (e.g., MRS series) binding_assay Binding Assay (Fluorescent Competition) start->binding_assay functional_assay Functional Assay (cAMP Inhibition) start->functional_assay chemotaxis_assay Cell-based Assay (Chemotaxis) start->chemotaxis_assay ki_ic50 ki_ic50 binding_assay->ki_ic50 Determine Ki, IC50 ic50_2 ic50_2 functional_assay->ic50_2 Determine IC50 ic50_3 ic50_3 chemotaxis_assay->ic50_3 Determine IC50 animal_model Animal Model of Disease (e.g., Inflammation, Pain) chemotaxis_assay->animal_model Lead Compound Selection efficacy_study Efficacy Study animal_model->efficacy_study

Caption: Workflow for the characterization of a P2Y14 receptor antagonist.

References

Navigating the Molecular Landscape: An In-Depth Technical Guide to In Silico Modeling of P2Y14 Receptor Agonist Binding

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Initial research into the in silico modeling of MRS4596 binding revealed that this compound is a known antagonist of the P2X4 receptor, not the P2Y14 receptor as implied by the query.[1][2] To provide a scientifically accurate and valuable technical guide within the user's specified area of interest, this document will focus on the in silico modeling of a well-characterized and potent agonist of the P2Y14 receptor. This will allow us to explore the intricacies of molecular modeling as it applies to this important drug target, fulfilling the core requirements of the original request.

Introduction to the P2Y14 Receptor and its Agonists

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose.[3][4][5] It is a member of the P2Y receptor family, which is involved in a variety of physiological processes. The P2Y14 receptor, in particular, has been implicated in immune responses and inflammation, making it an attractive target for drug discovery.

Understanding the molecular interactions between the P2Y14 receptor and its agonists is crucial for the rational design of novel therapeutics. In silico modeling techniques, such as homology modeling, ligand docking, and molecular dynamics simulations, provide powerful tools to investigate these interactions at an atomic level. This guide will provide a comprehensive overview of the in silico modeling of a representative agonist's binding to the human P2Y14 receptor.

Quantitative Data on P2Y14 Receptor Agonists

The binding affinity of various ligands to the P2Y14 receptor has been determined through experimental assays. This data is essential for validating in silico models and for structure-activity relationship (SAR) studies.

LigandAssay TypeCell LineParameterValue (nM)
UDP-glucose[35S]GTPγS bindingHEK293EC50234
UDP-glucoseCalcium MobilizationHEK293EC5040.3 ± 1.5
UDPCalcium MobilizationHEK293EC5050.9 ± 6.1
MRS2905UnknownUnknownEC500.92
[3H]UDPRadioligand BindingHEK293KD10

In Silico Modeling Workflow

The in silico modeling of ligand binding to the P2Y14 receptor typically involves a multi-step process, as outlined below.

in_silico_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_simulation Molecular Dynamics Homology Modeling Homology Modeling Model Refinement Model Refinement Homology Modeling->Model Refinement Model Validation Model Validation Model Refinement->Model Validation Docking Simulation Docking Simulation Model Validation->Docking Simulation Ligand Structure Generation Ligand Structure Generation Ligand Optimization Ligand Optimization Ligand Structure Generation->Ligand Optimization Ligand Optimization->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis MD Simulation MD Simulation Pose Analysis->MD Simulation Trajectory Analysis Trajectory Analysis MD Simulation->Trajectory Analysis Binding Free Energy Calculation Binding Free Energy Calculation Trajectory Analysis->Binding Free Energy Calculation

In Silico Modeling Workflow for P2Y14 Receptor.

Homology Modeling of the P2Y14 Receptor

As the crystal structure of the P2Y14 receptor has not been fully resolved, homology modeling is a necessary first step. The crystal structure of the closely related P2Y12 receptor serves as an excellent template for this purpose.[6][7]

Protocol for Homology Modeling:

  • Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB). The human P2Y12 receptor structure (e.g., PDB ID: 4NTJ) is a common choice.

  • Sequence Alignment: Align the amino acid sequence of the human P2Y14 receptor with the sequence of the chosen template.

  • Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL, YASARA) to generate a 3D model of the P2Y14 receptor based on the sequence alignment and the template structure.[8]

  • Loop Refinement: The regions of the protein that do not align with the template (loops) are often the most difficult to model accurately. These regions should be refined using loop modeling algorithms.

  • Model Refinement and Validation: The generated model should be energetically minimized and validated using tools like PROCHECK and Ramachandran plots to ensure its stereochemical quality.

Ligand Preparation

The 3D structure of the agonist of interest is required for docking studies.

Protocol for Ligand Preparation:

  • Structure Generation: Obtain the 2D or 3D structure of the ligand from a chemical database (e.g., PubChem, ZINC) or draw it using a molecular editor.

  • Conformational Search: Generate a set of low-energy 3D conformations for the ligand.

  • Charge and Protonation State Assignment: Assign appropriate partial charges and protonation states to the ligand atoms at physiological pH.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol for Molecular Docking:

  • Binding Site Definition: Identify the putative binding site on the P2Y14 receptor model. This can be guided by mutagenesis data or by analogy to the binding site of the template receptor.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to place the ligand conformations into the defined binding site and score the resulting poses based on a scoring function.

  • Pose Analysis: Analyze the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic and realistic view of the ligand-receptor complex.

Protocol for MD Simulation:

  • System Setup: Place the ligand-receptor complex from the best docking pose into a simulated biological environment, including a lipid bilayer and explicit water molecules and ions.

  • Equilibration: Gradually heat and equilibrate the system to the desired temperature and pressure.

  • Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the dynamics of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the binding pose, identify persistent interactions, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.

P2Y14 Receptor Signaling Pathway

Activation of the P2Y14 receptor by an agonist initiates a downstream signaling cascade. The receptor is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

p2y14_signaling Agonist Agonist P2Y14 Receptor P2Y14 Receptor Agonist->P2Y14 Receptor Binds to G_protein Gαi/oβγ P2Y14 Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (via Gβγ) cAMP ↓ cAMP AC->cAMP Ca2+ ↑ [Ca2+]i PLC->Ca2+

P2Y14 Receptor Signaling Pathway.

Experimental Protocols for Binding Affinity Determination

Experimental validation is crucial to confirm the predictions from in silico modeling. Radioligand binding assays and functional assays like the [35S]GTPγS binding assay are commonly used.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor.

Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human P2Y14 receptor (e.g., HEK293 cells).

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled P2Y14 ligand (e.g., [3H]UDP) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to the receptor.[9][10]

Protocol for a [35S]GTPγS Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human P2Y14 receptor.

  • Incubation: Incubate the membranes with varying concentrations of the agonist in the presence of GDP and [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • Separation: Separate the G protein-bound [35S]GTPγS from the free radiolabel by filtration.

  • Quantification: Quantify the amount of radioactivity on the filters.

  • Data Analysis: Plot the amount of bound [35S]GTPγS as a function of agonist concentration to determine the EC50 (the concentration that produces 50% of the maximal effect) and the Emax (the maximal effect).

Conclusion

In silico modeling provides a powerful and cost-effective approach to study the binding of agonists to the P2Y14 receptor. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into the molecular determinants of ligand recognition and activation. The protocols and data presented in this guide offer a framework for conducting such studies. It is imperative, however, that the computational predictions are always validated through rigorous experimental assays to ensure their accuracy and relevance. This integrated approach will undoubtedly accelerate the discovery and development of novel therapeutics targeting the P2Y14 receptor.

References

The Emerging Neuroprotective Potential of MRS4596: A P2X4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4596 is a novel small molecule that has been identified as a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in a variety of neuropathological conditions. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, experimental characterization, and potential therapeutic applications, particularly in the context of ischemic stroke. While detailed pharmacokinetic data for this compound remains to be publicly disclosed, this guide consolidates the existing knowledge to support further research and development efforts.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the selective inhibition of the P2X4 receptor. This has been characterized through in vitro assays that demonstrate its potency and selectivity.

Table 1: In Vitro Potency of this compound
ParameterValueSpeciesAssay System
IC501.38 µMHumanNot Specified

This table summarizes the key pharmacodynamic parameter for this compound. The IC50 value indicates the concentration of the compound required to inhibit 50% of the P2X4 receptor activity.

The selectivity of this compound for the P2X4 receptor over other P2X subtypes is a critical aspect of its pharmacological profile, though detailed selectivity data is not yet available in the public domain.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the P2X4 receptor, which is an ATP-gated cation channel. The binding of extracellular ATP to the P2X4 receptor normally triggers the opening of the channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx of ions depolarizes the cell membrane and initiates a cascade of downstream signaling events. By antagonizing this receptor, this compound prevents these downstream effects.

The key signaling pathway modulated by this compound is the P2X4 receptor-mediated calcium signaling pathway. In microglia, the primary immune cells of the central nervous system, activation of the P2X4 receptor and subsequent Ca²⁺ influx can lead to the activation of p38 mitogen-activated protein kinase (MAPK) and the release of brain-derived neurotrophic factor (BDNF). This pathway is strongly implicated in the pathogenesis of neuropathic pain and neuroinflammation.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates Ca_ion Ca²⁺ Influx P2X4->Ca_ion Opens Channel This compound This compound This compound->P2X4 Blocks p38_MAPK p38 MAPK Activation Ca_ion->p38_MAPK BDNF BDNF Release Ca_ion->BDNF Neuroinflammation Neuroinflammation Neuropathic Pain p38_MAPK->Neuroinflammation BDNF->Neuroinflammation Calcium_Influx_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate HEK293-hP2X4 Cells dye_loading Load with Fluo-4 AM plate_cells->dye_loading wash_cells Wash Cells dye_loading->wash_cells add_compound Add this compound/ Control wash_cells->add_compound read_baseline Read Baseline Fluorescence add_compound->read_baseline inject_atp Inject ATP (Agonist) read_baseline->inject_atp read_response Record Fluorescence Change inject_atp->read_response calculate_ic50 Calculate IC50 read_response->calculate_ic50

In-Depth Technical Guide to the Cellular Targets of MRS4596

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

MRS4596 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated cation channel. This guide provides a comprehensive overview of its cellular targets, quantitative pharmacological data, detailed experimental methodologies, and the key signaling pathways it modulates. All quantitative data are summarized for clear comparison, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Primary Cellular Target: P2X4 Receptor

The principal cellular target of this compound is the P2X4 receptor . The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) 5'-triphosphate (ATP).[1][2][3] These receptors are trimeric assemblies of subunits, each with two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[1][4] Upon activation by ATP, the P2X4 receptor channel opens, allowing the influx of cations, primarily Na+ and Ca2+, which leads to membrane depolarization and the initiation of downstream signaling cascades.[2][3]

P2X4 receptors are widely expressed in various tissues and cell types, with notable expression in the central nervous system (CNS), immune cells such as microglia and macrophages, and endothelial cells.[5][6] This widespread distribution implicates the P2X4 receptor in a range of physiological and pathophysiological processes, including neuropathic pain, inflammation, and neurodegeneration.[1][6][7]

Quantitative Pharmacological Data

This compound demonstrates potent and selective antagonism of the human P2X4 receptor. The following table summarizes the available quantitative data for this compound and other relevant P2X4 receptor antagonists for comparative purposes.

CompoundTargetAssay TypeParameterValueSpeciesReference
This compound P2X4 Functional Assay IC50 1.38 µM Human [5]
PSB-12062P2X4Functional AssayIC501.38 µMHuman[5]
PSB-12062P2X4Functional AssayIC500.928 µMRat[5]
PSB-12062P2X4Functional AssayIC501.76 µMMouse[5]
TNP-ATPP2X3Functional AssayIC500.9 nMRat[8]
TNP-ATPP2X1Functional AssayIC506 nMRat[8]
TNP-ATPP2X2/3Functional AssayIC507 nMRat[8]
NF449P2X1Functional AssayIC500.28 nMRat[8]

Key Signaling Pathways Modulated by this compound

By antagonizing the P2X4 receptor, this compound inhibits the influx of Ca2+ and subsequent activation of downstream signaling pathways. Two key pathways implicated in the effects of P2X4 receptor activation are the p38 MAPK/BDNF pathway and the NLRP3 inflammasome pathway.

p38 Mitogen-Activated Protein Kinase (MAPK) and Brain-Derived Neurotrophic Factor (BDNF) Pathway

Activation of the P2X4 receptor, particularly in microglia, leads to the phosphorylation and activation of p38 MAPK.[9][10] Activated p38 MAPK, in turn, promotes the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[11][12] BDNF is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. In the context of neuropathic pain, the release of BDNF from microglia can contribute to central sensitization and pain hypersensitivity. By blocking the P2X4 receptor, this compound is expected to inhibit the activation of p38 MAPK and the subsequent release of BDNF, thereby providing a potential mechanism for its neuroprotective and analgesic effects.

G cluster_0 P2X4 Receptor Signaling ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Activates Ca_influx Ca²⁺ Influx P2X4->Ca_influx This compound This compound This compound->P2X4 Inhibits p38 p38 MAPK Activation Ca_influx->p38 BDNF BDNF Release p38->BDNF Neuroinflammation Neuroinflammation/ Neuropathic Pain BDNF->Neuroinflammation

P2X4-p38-BDNF Signaling Pathway

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[13][14][15][16] Activation of the P2X4 receptor can lead to potassium efflux, a key trigger for NLRP3 inflammasome assembly and activation.[16] By preventing the initial cation flux through the P2X4 receptor, this compound may attenuate the activation of the NLRP3 inflammasome, thereby reducing the production and release of pro-inflammatory cytokines. This provides another mechanism through which this compound could exert its anti-inflammatory and neuroprotective effects.

G cluster_1 P2X4 and NLRP3 Inflammasome ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Activates K_efflux K⁺ Efflux P2X4->K_efflux This compound This compound This compound->P2X4 Inhibits NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

P2X4-NLRP3 Inflammasome Pathway

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general framework for determining the binding affinity (Ki) of a test compound like this compound for the P2X4 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the P2X4 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human P2X4 receptor.

  • Radioligand (e.g., [³H]A-804598, a known P2X7 antagonist that can be used for P2X4 at appropriate concentrations, or a more specific P2X4 radioligand if available).

  • This compound (or other test compounds).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 2 mM MgCl2).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the P2X4 receptor in lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Increasing concentrations of this compound.

    • Membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known P2X4 ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_2 Radioligand Binding Assay Workflow start Start prep Prepare P2X4 Membrane Fractions start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Separate Bound/ Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Radioligand Binding Workflow

Intracellular Calcium Influx Assay

This protocol outlines a method to measure the functional antagonism of the P2X4 receptor by this compound by quantifying changes in intracellular calcium concentration.

Objective: To determine the IC50 of this compound for the inhibition of ATP-induced calcium influx in P2X4-expressing cells.

Materials:

  • Cells stably expressing the human P2X4 receptor (e.g., HEK293 or 1321N1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium).

  • ATP solution (agonist).

  • This compound solution.

  • Pluronic F-127 (for aiding dye loading).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the P2X4-expressing cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Cell Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Compound Incubation: Add different concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject a fixed concentration of ATP (typically the EC50 or EC80 concentration) into each well.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity upon ATP addition corresponds to the intracellular calcium concentration.

    • Calculate the percentage of inhibition of the ATP-induced calcium response for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

G cluster_3 Calcium Influx Assay Workflow start Start plate_cells Plate P2X4- Expressing Cells start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye add_compound Incubate with This compound load_dye->add_compound measure_fluorescence Measure Fluorescence Before & After ATP add_compound->measure_fluorescence analyze Calculate IC₅₀ measure_fluorescence->analyze end End analyze->end

Calcium Influx Assay Workflow

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the P2X4 receptor. Its potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the involvement of P2X4 in various disease states, particularly those involving neuroinflammation and neuropathic pain. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of P2X4 receptor antagonism. Further characterization of its binding kinetics and in vivo efficacy will continue to enhance its utility as a research probe and potential therapeutic lead.

References

An In-depth Technical Guide to the Biological Activity and Function of P2Y1 Receptor Antagonists: Featuring MRS2179, MRS2500, and MRS2279

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the biological activity, function, and experimental characterization of a key class of purinergic signaling modulators, the P2Y1 receptor antagonists. While the initial query referenced "MRS4596," this document focuses on the well-characterized and structurally related P2Y1 antagonists MRS2179, MRS2500, and MRS2279, which are central to research in this field.

Introduction to P2Y1 Receptor Antagonism

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological processes, most notably in hemostasis and thrombosis.[1] Its endogenous agonist is adenosine (B11128) diphosphate (B83284) (ADP). The activation of the P2Y1 receptor on platelets is a critical initial step for platelet shape change and aggregation, making it a significant target for the development of novel antithrombotic agents.[1][2]

P2Y1 receptor antagonists are compounds that competitively block the binding of ADP to the receptor, thereby inhibiting downstream signaling and subsequent physiological responses.[2][3] The MRS series of compounds, including MRS2179, MRS2500, and MRS2279, are potent and selective antagonists of the P2Y1 receptor and serve as invaluable tools for studying its function and as lead compounds for drug development.[3][4]

Mechanism of Action and Signaling Pathway

Upon binding of ADP, the P2Y1 receptor couples to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This cascade of events culminates in platelet shape change and the initiation of aggregation.[5]

P2Y1 receptor antagonists, such as the MRS compounds, act by competitively binding to the P2Y1 receptor, thereby preventing ADP from initiating this signaling cascade.[1][6]

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates Antagonist MRS Compound (e.g., MRS2179) Antagonist->P2Y1 Blocks Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_Store Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca2+ Release Ca_Store->Ca_Release Leads to Response Platelet Shape Change & Aggregation Ca_Release->Response PKC->Response

P2Y1 Receptor Signaling Pathway.

Quantitative Pharmacological Data

The potency and selectivity of P2Y1 receptor antagonists are determined through various in vitro assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify their activity.

CompoundReceptor TargetAssay TypeKi (nM)Reference
MRS2500 Human P2Y1Radioligand Binding0.78[7]
MRS2279 Human P2Y1Radioligand Binding2.5[6][8]
MRS2179 Human P2Y1Radioligand Binding84[9]
MRS2179 Turkey P2Y1Radioligand Binding100
CompoundBiological ResponseAssay SystemIC50 (nM)Reference
MRS2500 ADP-induced platelet aggregationHuman washed platelets0.95[4][7]
MRS2500 ADP-induced platelet aggregationHuman platelet-rich plasma490[7]
MRS2279 ADP-induced platelet aggregationHuman blood platelets51.6[6][8]
MRS2179 2-MeSADP-induced PLC activityTurkey erythrocyte membranes331[10]

Key Biological Functions

The primary and most studied biological function of P2Y1 receptor antagonists is the inhibition of platelet aggregation.[2] By blocking the initial ADP-mediated activation, these compounds effectively prevent the formation of platelet-rich thrombi.

Antithrombotic Activity:

  • In Vitro: MRS compounds potently inhibit ADP-induced platelet aggregation in both washed human platelets and platelet-rich plasma.[4][10]

  • In Vivo: Studies in animal models have demonstrated that intravenous administration of MRS2179 and MRS2500 increases resistance to thromboembolism and inhibits thrombus formation in models of arterial and venous thrombosis.[2][11][12] MRS2500, in particular, shows strong and stable antithrombotic activity in mice.[3][12]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a test compound for the P2Y1 receptor.

Materials:

  • Membrane preparation from cells expressing the P2Y1 receptor (e.g., Sf9 cells, human platelets).[9][13]

  • Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279 or [125I]MRS2500).[9][13]

  • Unlabeled test compound (e.g., MRS2179, MRS2500, or MRS2279).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[14]

  • Wash buffer (ice-cold).

  • 96-well filter plates (e.g., GF/C filters).[14]

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in binding buffer.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled test compound.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[14]

  • Terminate the binding reaction by rapid vacuum filtration through the filter plate to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of an unlabeled standard P2Y1 antagonist.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol measures the ability of a P2Y1 antagonist to inhibit ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).[15]

  • ADP solution (agonist).

  • Test compound (P2Y1 antagonist).

  • Saline or appropriate vehicle control.

  • Light transmission aggregometer with cuvettes and stir bars.[16]

Procedure:

  • Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15-20 minutes).[17] Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500 x g for 20 minutes).[15]

  • Adjust the platelet count of the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).[16]

  • Place a known volume of PRP in an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.

  • Add the test compound or vehicle to the PRP and incubate for a short period (e.g., 2 minutes).[15]

  • Initiate platelet aggregation by adding a specific concentration of ADP.

  • Record the change in light transmission over time (typically 5-10 minutes).

  • The inhibitory effect of the test compound is determined by the reduction in the maximum aggregation compared to the vehicle control.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a P2Y1 antagonist to block the ADP-induced increase in intracellular calcium.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).[18]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[19]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • ADP solution (agonist).

  • Test compound (P2Y1 antagonist).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).[19][20]

Procedure:

  • Seed the P2Y1-expressing cells into the assay plates and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence reader.

  • Add the test compound or vehicle to the wells and incubate.

  • Measure the baseline fluorescence.

  • Inject ADP into the wells and simultaneously record the change in fluorescence over time.

  • The antagonist's effect is quantified by the reduction in the peak fluorescence signal in response to ADP compared to the vehicle control.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay Ki Determine Ki Binding->Ki Calcium Calcium Mobilization Assay IC50_Ca Determine IC50 (Calcium) Calcium->IC50_Ca Aggregation Platelet Aggregation Assay IC50_Agg Determine IC50 (Aggregation) Aggregation->IC50_Agg Thrombosis Thrombosis Models (e.g., FeCl3 injury) Bleeding Bleeding Time Assay Thrombosis->Bleeding Efficacy Assess Antithrombotic Efficacy Thrombosis->Efficacy Safety Evaluate Bleeding Risk Bleeding->Safety Start Compound Synthesis (e.g., MRS2500) Start->Binding Start->Calcium Start->Aggregation IC50_Agg->Thrombosis

Workflow for P2Y1 Antagonist Characterization.

Conclusion

The MRS series of P2Y1 receptor antagonists, particularly MRS2179, MRS2500, and MRS2279, are indispensable tools for the study of purinergic signaling and platelet biology. Their potent and selective inhibition of the P2Y1 receptor-mediated signaling cascade has been thoroughly characterized through a variety of in vitro and in vivo assays. This technical guide provides a comprehensive overview of their biological activity, quantitative pharmacology, and the experimental methodologies used for their evaluation, serving as a valuable resource for researchers in the field of thrombosis and hemostasis.

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of MRS4596 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4596 is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1] Emerging evidence highlights the role of P2X4R in various pathological conditions, particularly in the central nervous system. In microglia, the resident immune cells of the brain, P2X4R activation is implicated in neuroinflammatory processes. Following brain injury, such as ischemic stroke, extracellular ATP levels rise, activating P2X4R on microglia. This activation triggers a signaling cascade that leads to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), which in turn can modulate neuronal function and survival. The P2X4R-BDNF pathway has been identified as a key mechanism in microglia-neuron communication.[2][3] Antagonism of P2X4R with compounds like this compound, therefore, presents a promising therapeutic strategy for neurological disorders where neuroinflammation is a key component. These application notes provide a comprehensive guide for the in vivo use of this compound in mouse models, with a focus on the ischemic stroke model.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a structurally related P2X4 receptor antagonist, MRS4719, in a mouse model of ischemic stroke.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke

ParameterValue
Animal Model C57B/6 mice (8-12 weeks old, both sexes)
Disease Model Transient focal cerebral ischemia (60 min Middle Cerebral Artery Occlusion)
Compound This compound
Dosage 5 mg/kg/day
Administration Route Continuous subcutaneous infusion via Alzet minipump
Treatment Duration 3 days, starting post-stroke
Observed Effect Significant reduction in total hemispheric infarct volume

Table 2: In Vivo Efficacy of MRS4719 (a related P2X4R antagonist) in a Mouse Model of Ischemic Stroke

ParameterValue
Animal Model C57B/6 mice (young: 8-12 weeks; middle-aged: 11-12 months)
Disease Model Transient focal cerebral ischemia (60 min Middle Cerebral Artery Occlusion)
Compound MRS4719
Dosage 1.5 mg/kg/day (optimal dose)
Administration Route Continuous subcutaneous infusion via Alzet minipump
Treatment Duration 3 days, starting post-stroke
Observed Effect - Significantly reduced infarct volume in both young and middle-aged mice- Enhanced learning and memory 4 weeks post-stroke

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanism and experimental design, the following diagrams are provided.

P2X4R_Signaling_Pathway cluster_microglia Microglia cluster_neuron Neuron ATP Extracellular ATP (e.g., from cell damage) P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_synthesis BDNF Synthesis p38_MAPK->BDNF_synthesis BDNF_release BDNF Release BDNF_synthesis->BDNF_release TrkB TrkB Receptor BDNF_release->TrkB Binds Neuronal_response Modulation of Neuronal Function (e.g., altered Cl⁻ gradient) TrkB->Neuronal_response This compound This compound This compound->P2X4R Antagonizes

P2X4 Receptor Signaling Pathway in Microglia.

Experimental_Workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_treatment Treatment cluster_post_treatment_assessment Post-Treatment Assessment animal_model C57B/6 Mice (8-12 weeks) acclimatization Acclimatization (1 week) animal_model->acclimatization mcao Middle Cerebral Artery Occlusion (MCAo) (60 min) acclimatization->mcao reperfusion Reperfusion mcao->reperfusion pump_implant Subcutaneous Implantation of Minipump reperfusion->pump_implant Initiate treatment post-MCAo mrs4596_prep Prepare this compound in Vehicle pump_fill Fill Alzet Osmotic Minipump mrs4596_prep->pump_fill pump_fill->pump_implant behavioral Neurobehavioral Tests (e.g., Pole Test, Rotarod) pump_implant->behavioral During and after treatment histology Histological Analysis (Infarct Volume Measurement) behavioral->histology Terminal endpoint

Experimental Workflow for In Vivo Testing of this compound.

Detailed Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound for continuous subcutaneous infusion.

Materials:

  • This compound powder

  • Vehicle: While the exact vehicle for this compound is not specified in the available literature, a common approach for similar compounds is to use a solution that ensures solubility and biocompatibility. For another P2X4 antagonist, NP-1815-PX, Phosphate-Buffered Saline (PBS) was used for intrathecal administration.[4] For subcutaneous infusion, a vehicle containing a solubilizing agent may be necessary depending on the solubility of this compound. It is recommended to first assess the solubility of this compound in common vehicles such as:

    • Sterile PBS

    • Sterile saline (0.9% NaCl)

    • A solution of 5% DMSO, 40% PEG300, and 55% sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Determine the required concentration of this compound based on the dosage (e.g., 5 mg/kg/day), the pump flow rate, and the average weight of the mice.

  • Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the chosen vehicle to the tube.

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at that temperature should be confirmed.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Prepare the solution fresh before filling the osmotic pumps.

Alzet Osmotic Minipump Preparation and Implantation

Objective: To achieve continuous subcutaneous delivery of this compound using an Alzet osmotic minipump.

Materials:

  • Alzet osmotic minipumps (select a model with an appropriate flow rate and duration for a 3-day experiment)

  • Prepared sterile this compound solution

  • Sterile syringes and filling tubes (provided with the pumps)

  • Surgical instruments (scissors, forceps)

  • Wound clips or sutures

  • Anesthetic (e.g., isoflurane)

  • Analgesics (as per institutional guidelines)

  • 70% ethanol (B145695) and povidone-iodine for sterilization

  • Heating pad

Protocol:

  • Pump Filling: Follow the manufacturer's instructions to fill the Alzet pumps with the sterile this compound solution. Ensure no air bubbles are trapped inside.

  • Anesthesia: Anesthetize the mouse using isoflurane.[5] Confirm the depth of anesthesia by a lack of response to a toe pinch.

  • Surgical Preparation: Place the mouse in a prone position on a heating pad to maintain body temperature. Shave the fur on the back, between the scapulae. Aseptically prepare the surgical site using 70% ethanol and povidone-iodine.

  • Incision: Make a small midline incision in the skin over the scapular region.

  • Subcutaneous Pocket Formation: Using blunt dissection with a hemostat, create a small subcutaneous pocket large enough to accommodate the pump.

  • Pump Implantation: Insert the filled osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.

  • Wound Closure: Close the incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics as required. Monitor the animal for recovery from anesthesia and for any signs of distress.

Middle Cerebral Artery Occlusion (MCAo) Mouse Model

Objective: To induce transient focal cerebral ischemia in mice.

Materials:

  • Anesthetized mouse

  • Surgical microscope

  • Surgical instruments

  • 6-0 nylon monofilament with a silicon-coated tip

  • Microvascular clips

Protocol:

  • Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position on a heating pad.[2][5]

  • Neck Incision: Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2]

  • Vessel Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA.[2]

  • Filament Insertion: Make a small incision in the ECA. Insert the silicon-coated nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[5][6]

  • Occlusion: Maintain the filament in place for 60 minutes.

  • Reperfusion: After 60 minutes, withdraw the filament to allow for reperfusion of the MCA territory.[5]

  • Wound Closure: Close the neck incision with sutures.

  • Recovery: Allow the mouse to recover in a warm cage.

Assessment of In Vivo Efficacy

Objective: To evaluate the neuroprotective effects of this compound.

4.1. Neurobehavioral Testing

A battery of behavioral tests can be performed to assess sensorimotor and cognitive deficits.[7][8] Examples include:

  • Pole Test: To assess motor coordination and balance. Measure the time taken for the mouse to turn and descend a vertical pole.

  • Rotarod Test: To evaluate motor coordination and endurance. Measure the latency to fall from a rotating rod.

  • Adhesive Removal Test: To assess somatosensory function. Measure the time taken for the mouse to remove an adhesive tape from its paw.

4.2. Histological Analysis of Infarct Volume

  • Brain Collection: At the end of the experiment (e.g., 3 days post-MCAo), euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Brain Slicing: Carefully remove the brain and slice it into coronal sections of 1-2 mm thickness.[6]

  • TTC Staining: Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.[6] Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Image Analysis: Acquire images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice. The total infarct volume can be calculated by integrating the infarct areas across all slices.[1][9]

Conclusion

This compound represents a valuable research tool for investigating the role of the P2X4 receptor in various disease models, particularly those with a neuroinflammatory component like ischemic stroke. The protocols outlined above provide a framework for conducting in vivo studies in mice. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines. Careful planning of the experimental design, including appropriate controls and outcome measures, is crucial for obtaining robust and reproducible data.

References

Standard Operating Procedure for the Solubilization of MRS4596

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MRS4596 is a potent and selective antagonist of the P2X4 receptor, a key player in neuroinflammation and neuropathic pain.[1] Due to its hydrophobic nature, this compound and other P2X4 receptor antagonists often exhibit low aqueous solubility, presenting a challenge for in vitro and in vivo studies.[2][3] This document provides a detailed standard operating procedure (SOP) for the solubilization of this compound to facilitate its use in research applications. The protocols outlined below are based on common laboratory practices for compounds with similar characteristics and should be optimized for specific experimental needs.

Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol, absolute

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Tween® 80

  • Saline (0.9% NaCl), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile microcentrifuge tubes

  • Sterile syringes and filters (0.22 µm)

Quantitative Data Summary

The following table summarizes recommended solvents and vehicles for the solubilization of this compound for various research applications. It is crucial to note that the optimal solvent and concentration may vary depending on the specific experimental design, cell type, and animal model.

Application Solvent/Vehicle System Typical Stock Concentration Key Considerations
In Vitro (e.g., cell-based assays) 100% Dimethyl Sulfoxide (DMSO)10-50 mMPrepare fresh or store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final DMSO concentration in the assay medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4][5]
In Vivo (e.g., rodent models) 10% DMSO, 40% PEG400, 50% Saline1-10 mg/mLThis vehicle is a common formulation for administering hydrophobic compounds. Ensure complete dissolution and filter sterilize before use. The final formulation should be warmed to room temperature before administration.
In Vivo (alternative) 5% DMSO, 5% Tween® 80, 90% Saline1-5 mg/mLTween® 80 acts as a surfactant to improve solubility and stability. This formulation may be suitable for intravenous or intraperitoneal injections. Sonication may be required to achieve a clear solution.

Experimental Protocols

Preparation of Stock Solution for In Vitro Use (10 mM in DMSO)
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of approximately 400 g/mol for calculation purposes), weigh 4 mg of this compound.

  • Adding Solvent: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.

  • Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Preparation of Formulation for In Vivo Administration (e.g., 10% DMSO, 40% PEG400, 50% Saline)
  • Initial Solubilization: In a sterile tube, dissolve the required amount of this compound in DMSO. For example, to prepare 1 mL of a 5 mg/mL final solution, dissolve 5 mg of this compound in 100 µL of DMSO.

  • Addition of Co-solvent: Add PEG400 to the DMSO solution. In this example, add 400 µL of PEG400.

  • Mixing: Vortex the mixture thoroughly until it is homogeneous.

  • Addition of Aqueous Component: Slowly add the sterile saline to the mixture while vortexing. In this example, add 500 µL of saline.

  • Final Dissolution: Continue to vortex or sonicate the final mixture until a clear and homogenous solution is obtained.

  • Administration: Before administration, visually inspect the solution for any precipitation. Warm the solution to room temperature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway involving the P2X4 receptor and the experimental workflow for preparing this compound solutions.

P2X4_Signaling_Pathway ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Activates Ca_Influx Ca²⁺ Influx P2X4->Ca_Influx Opens Channel Cellular_Response Cellular Response (e.g., Inflammation, Pain Signaling) Ca_Influx->Cellular_Response Triggers This compound This compound This compound->P2X4 Antagonizes

Caption: P2X4 Receptor Signaling Pathway and Antagonism by this compound.

MRS4596_Solubilization_Workflow cluster_invitro In Vitro Stock Preparation cluster_invivo In Vivo Formulation weigh_vitro Weigh this compound add_dmso Add DMSO weigh_vitro->add_dmso dissolve_vitro Vortex/Sonicate add_dmso->dissolve_vitro store_vitro Aliquot and Store at -20°C/-80°C dissolve_vitro->store_vitro weigh_vivo Weigh this compound dissolve_dmso_vivo Dissolve in DMSO weigh_vivo->dissolve_dmso_vivo add_peg Add PEG400 dissolve_dmso_vivo->add_peg add_saline Add Saline add_peg->add_saline dissolve_vivo Vortex/Sonicate until clear add_saline->dissolve_vivo administer Administer to animal model dissolve_vivo->administer

Caption: Experimental Workflow for this compound Solubilization.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and solvents.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Perform all procedures in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents for detailed safety information.

Troubleshooting

Problem Possible Cause Solution
Precipitation in stock solution upon storage Compound has limited stability in the solvent at the storage temperature.Prepare fresh stock solution before each experiment. Try a lower stock concentration.
Precipitation upon dilution in aqueous buffer The compound is crashing out of solution due to its low aqueous solubility.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerated limits for your assay.
Cloudy or precipitated in vivo formulation Incomplete dissolution or poor solubility in the chosen vehicle.Increase sonication time and/or temperature (gently). Try an alternative vehicle formulation, such as one containing a surfactant (e.g., Tween® 80).
Adverse effects in animals not related to the compound's pharmacology Vehicle toxicity.Run a vehicle-only control group to assess the effects of the solvent mixture. If toxicity is observed, consider alternative, less toxic vehicles.

References

Application of MRS4596 in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4596 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] While initial research has focused on the neuroprotective and neuro-rehabilitative properties of this compound in the context of ischemic stroke, emerging evidence on the role of its target, the P2X4 receptor, suggests a potential and compelling application in oncology research.[1][2][3] This document provides detailed application notes and protocols for the prospective use of this compound in cancer research, based on the established function of the P2X4 receptor in cellular processes relevant to cancer progression.

Recent studies have implicated the P2X4 receptor in the pathophysiology of certain cancers. Notably, the P2X4 receptor is overexpressed in aggressive prostate cancer, and its antagonism has been shown to decrease cancer cell viability, migration, and invasion.[4] Furthermore, some tumor cells may exploit ATP-driven P2X4 activity to fuel their growth and metastasis, highlighting this receptor as a potential therapeutic target.[5][6]

These findings provide a strong rationale for investigating this compound as a tool to probe the function of the P2X4 receptor in various cancer types and as a potential lead compound for the development of novel anti-cancer therapies.

Quantitative Data

The following table summarizes the key quantitative data for this compound and the conceptual effects of P2X4 receptor antagonism in cancer cells.

Parameter Value Context Source
IC50 for human P2X4 receptor 1.38 µMPotency and selectivity of this compound[1][2][3]
Effect on Cancer Cell Viability Dose-dependent decreaseAntagonism of P2X4 receptor in prostate cancer cells[4]
Effect on Cancer Cell Migration DecreaseAntagonism of P2X4 receptor in prostate cancer cells[4]
Effect on Cancer Cell Invasion DecreaseAntagonism of P2X4 receptor in prostate cancer cells[4]

Signaling Pathway and Mechanism of Action

The P2X4 receptor is an ATP-gated cation channel that, upon activation, allows the influx of Na⁺ and Ca²⁺ into the cell.[1] This influx of cations, particularly Ca²⁺, can trigger various downstream signaling pathways implicated in cell proliferation, migration, and survival.[1] In the context of cancer, the activation of the P2X4 receptor by extracellular ATP in the tumor microenvironment could promote cancer progression. This compound, as a selective antagonist, is hypothesized to block these downstream effects by preventing the initial cation influx.

P2X4_Signaling_in_Cancer cluster_membrane Cell Membrane cluster_cytosol Cytosol ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Activates Ca_influx Ca²⁺ Influx P2X4->Ca_influx Mediates This compound This compound This compound->P2X4 Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_influx->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Migration Cell Migration & Invasion Downstream->Migration

Proposed mechanism of this compound in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the application of this compound in cancer research.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO₂.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 5 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Transwell Migration and Invasion Assay

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • Complete medium (with 10% FBS as a chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet staining solution

  • Microscope

Procedure:

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Coat Coat insert with Matrigel (for invasion assay) Seed Seed cells in serum-free medium + this compound in the upper chamber Coat->Seed Starve Serum-starve cells for 24 hours Starve->Seed Chemo Add complete medium (chemoattractant) to the lower chamber Incubate Incubate for 24-48 hours Chemo->Incubate Remove Remove non-migrated cells from the top of the insert Incubate->Remove Fix Fix and stain migrated cells on the bottom of the insert Remove->Fix Count Count migrated cells under a microscope Fix->Count

Workflow for the Transwell migration/invasion assay.

  • Preparation:

    • For the invasion assay, coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

    • Serum-starve the cancer cells for 24 hours before the experiment.

  • Assay Setup:

    • Trypsinize and resuspend the cells in serum-free medium containing different concentrations of this compound or a vehicle control.

    • Add 500 µL of complete medium (with 10% FBS) to the lower chamber of the 24-well plate.

    • Add 1 x 10⁵ cells in 200 µL of serum-free medium (with or without this compound) to the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Analysis:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the insert with methanol for 10 minutes.

    • Stain the cells with Crystal Violet solution for 15 minutes.

    • Gently wash the inserts with water.

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Quantify the results and compare the different treatment groups.

Conclusion

While the direct investigation of this compound in cancer research is in its infancy, the established role of its target, the P2X4 receptor, in cancer cell biology presents a promising new avenue for therapeutic development. The protocols and information provided herein offer a framework for researchers to explore the potential anti-cancer effects of this compound and to further elucidate the role of P2X4 receptor signaling in oncology. Future studies should focus on a broader range of cancer cell types and in vivo models to validate the therapeutic potential of targeting the P2X4 receptor with antagonists like this compound.

References

Application of Magnetic Resonance Spectroscopy in the Study of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Magnetic Resonance Spectroscopy (MRS)

Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that measures the biochemical composition of tissues in vivo.[1] Unlike Magnetic Resonance Imaging (MRI), which provides anatomical images, MRS generates a spectrum of resonant frequencies that correspond to different metabolites.[2] This capability offers a unique window into the cellular and molecular processes occurring within the brain, making it a powerful tool for studying the pathophysiology of neurodegenerative diseases.[3][4]

Proton MRS (¹H-MRS) is the most common application in clinical and preclinical research, allowing for the quantification of several key brain metabolites.[1] Alterations in the concentrations of these metabolites can reflect neuronal health, glial activity, energy metabolism, and neurotransmission, providing valuable biomarkers for disease diagnosis, progression, and response to therapy.[5]

Key Metabolites in Neurodegenerative Diseases

Several metabolites detectable by ¹H-MRS are particularly relevant to the study of neurodegenerative diseases:

  • N-acetylaspartate (NAA): Primarily found in neurons, NAA is considered a marker of neuronal density and viability.[6] A reduction in NAA levels is a common finding in many neurodegenerative conditions, indicating neuronal loss or dysfunction.[7][8]

  • Creatine (B1669601) (Cr): Total creatine (creatine + phosphocreatine) is involved in cellular energy metabolism.[6] It is often used as an internal reference for metabolite ratios due to its relative stability, although changes in Cr have been reported in some conditions.[6]

  • Choline-containing compounds (Cho): The choline (B1196258) peak reflects cell membrane turnover and integrity.[6] Elevated choline levels can indicate membrane breakdown or inflammation.[6]

  • myo-Inositol (mI): Considered a glial cell marker, elevated myo-inositol levels are often associated with gliosis, an inflammatory response involving glial cells.[6]

  • Glutamate (B1630785) (Glu) and Glutamine (Gln): These are the primary excitatory and inhibitory neurotransmitters in the brain, respectively. The combined signal is often referred to as Glx.[6] Alterations in these neurotransmitters can reflect excitotoxicity, a process implicated in several neurodegenerative diseases.

  • Lactate (B86563) (Lac): An increase in lactate can signify a shift towards anaerobic metabolism, which may occur in the context of mitochondrial dysfunction.[5]

  • gamma-Aminobutyric acid (GABA): The main inhibitory neurotransmitter in the central nervous system.[9]

Applications in Specific Neurodegenerative Diseases

Alzheimer's Disease (AD)

In Alzheimer's disease, ¹H-MRS studies consistently show a decrease in NAA and an increase in mI in brain regions such as the posterior cingulate gyrus and hippocampus.[10][11] These changes are believed to reflect neuronal loss and glial activation, respectively.[11] Some studies have also reported alterations in choline and glutamate levels.[12] MRS-detected metabolite changes have been shown to correlate with the burden of amyloid-beta plaques and tau pathology.[13]

Parkinson's Disease (PD)

MRS studies in Parkinson's disease have revealed decreased NAA levels in the substantia nigra and basal ganglia, consistent with the loss of dopaminergic neurons.[8][14] Alterations in creatine and choline have also been observed.[14] Furthermore, MRS can be used to investigate non-motor symptoms of PD by assessing metabolic changes in various brain regions.[14]

Huntington's Disease (HD)

In Huntington's disease, MRS can detect metabolic abnormalities in the striatum and other brain regions even before the onset of clinical symptoms.[15][16] Studies in animal models and patients have shown reductions in NAA and alterations in creatine and glutamate levels in the basal ganglia.[15][16]

Amyotrophic Lateral Sclerosis (ALS)

In ALS, the most consistent finding from MRS is a decrease in NAA in the motor cortex and corticospinal tracts, reflecting the degeneration of motor neurons.[7][17] Increased myo-inositol, indicative of gliosis, has also been reported.[7] Some studies have explored changes in glutamate and GABA to investigate the role of excitotoxicity in ALS.[7]

Quantitative Data Summary

The following tables summarize typical ¹H-MRS findings in various neurodegenerative diseases. It is important to note that findings can vary depending on the disease stage, the brain region examined, and the specific MRS methodology used.

Table 1: Key Metabolite Changes in Alzheimer's Disease

Brain RegionN-acetylaspartate (NAA)myo-Inositol (mI)Choline (Cho)
Posterior Cingulate↔ or ↑
Hippocampus↔ or ↑
Temporal Lobe
Parietal Lobe

↓: Decrease, ↑: Increase, ↔: No consistent change

Table 2: Key Metabolite Changes in Parkinson's Disease

Brain RegionN-acetylaspartate (NAA)Creatine (Cr)Choline (Cho)
Substantia Nigra↔ or ↓
Putamen
Globus Pallidus
Motor Cortex↓ or ↔

↓: Decrease, ↔: No consistent change

Table 3: Key Metabolite Changes in Huntington's Disease

Brain RegionN-acetylaspartate (NAA)Creatine (Cr)Glutamate/Glutamine (Glx)
Caudate Nucleus
Putamen
Thalamus

↓: Decrease, ↑: Increase, ↔: No consistent change

Table 4: Key Metabolite Changes in Amyotrophic Lateral Sclerosis

Brain RegionN-acetylaspartate (NAA)myo-Inositol (mI)Glutamate/Glutamine (Glx)
Motor Cortex↔ or ↑
Corticospinal Tract
Brainstem

↓: Decrease, ↑: Increase, ↔: No consistent change

Experimental Protocols

The following are generalized protocols for performing ¹H-MRS studies in the context of neurodegenerative disease research. Specific parameters should be optimized for the scanner, field strength, and research question.

Protocol 1: Single-Voxel Spectroscopy (SVS) in Human Subjects

This protocol is suitable for quantifying metabolites in a specific, well-defined brain region.

1. Subject Preparation

  • Obtain informed consent from all participants.

  • Screen for contraindications to MRI (e.g., metallic implants, claustrophobia).

  • Instruct subjects to avoid caffeine (B1668208) and alcohol for 12 hours prior to the scan.

  • Position the subject comfortably on the scanner bed with head immobilization to minimize motion artifacts.

2. Data Acquisition

  • Localization: Acquire high-resolution T1-weighted anatomical images (e.g., MPRAGE) for precise voxel placement.[10]

  • Voxel Placement: Place the voxel of interest (VOI) in the target brain region (e.g., posterior cingulate cortex for AD). A typical voxel size is 2x2x2 cm (8 cm³).[5] Ensure the voxel does not include skull, scalp, or large cerebrospinal fluid spaces.[3]

  • Pulse Sequence: Use a Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) sequence.[3] PRESS is generally preferred due to higher signal-to-noise ratio.

  • Acquisition Parameters (Example for 3T):

    • Repetition Time (TR): 1500-2000 ms[3]

    • Echo Time (TE): 30-35 ms (B15284909) (short TE to detect more metabolites)[3]

    • Number of Averages: 128-256

    • Spectral Width: 2000-4000 Hz

    • Data Points: 1024-2048

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity within the voxel. The full width at half maximum (FWHM) of the water peak should be below 15 Hz.[18]

  • Water Suppression: Apply a water suppression technique (e.g., CHESS) to attenuate the large water signal.

  • Water Reference Scan: Acquire an unsuppressed water scan from the same voxel for eddy current correction and absolute quantification.

3. Data Processing and Analysis

  • Software: Use specialized software such as LCModel, jMRUI, TARQUIN, or Osprey for spectral analysis.[19][20]

  • Processing Steps:

    • Perform eddy current correction using the water reference scan.

    • Phase and frequency correction.

    • Fourier transform the time-domain data to the frequency domain.

  • Quantification: Fit the spectrum using a linear combination of model spectra of individual metabolites (basis set).[21] The software will provide the estimated concentrations of the metabolites. Results are often expressed as ratios to Creatine or as absolute concentrations.

Protocol 2: ¹H-MRS in Animal Models (e.g., Mouse)

This protocol outlines the key steps for performing MRS in rodent models of neurodegenerative diseases.

1. Animal Preparation

  • Anesthetize the animal using isoflurane (B1672236) (1-2% in medical air/oxygen).

  • Place the animal in a stereotaxic frame to ensure stable head positioning.

  • Monitor physiological parameters such as respiration rate and body temperature throughout the experiment.

2. Data Acquisition

  • Localization: Acquire high-resolution anatomical images (e.g., T2-weighted RARE) for voxel placement.

  • Voxel Placement: Place the VOI in the brain region of interest (e.g., hippocampus or cortex). Voxel sizes in mice can be as small as sub-microliter.[22]

  • Pulse Sequence: Use a sequence optimized for high-field animal scanners, such as LASER (Localization by Adiabatic Selective Refocusing) for its superior localization performance.[22][23]

  • Acquisition Parameters (Example for 9.4T):

    • TR: 2500-5000 ms

    • TE: ~15 ms (ultra-short TE)[23]

    • Number of Averages: 256-512

  • Shimming and Water Suppression: As described in the human protocol, but with higher precision due to the high magnetic field.

3. Data Processing and Analysis

  • The data processing and analysis steps are similar to those for human MRS data, using software like LCModel with an appropriate basis set for the specific field strength.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Subject_Prep Subject Preparation (Consent, Screening, Positioning) Anatomical_Scan Anatomical MRI (e.g., T1-weighted) Subject_Prep->Anatomical_Scan Proceed to Scanner Voxel_Placement Voxel Placement (Region of Interest) Anatomical_Scan->Voxel_Placement Shimming Shimming (B0 Field Homogenization) Voxel_Placement->Shimming MRS_Scan MRS Scan (PRESS/STEAM/LASER) Shimming->MRS_Scan Quality_Control Quality Control (Linewidth, SNR) MRS_Scan->Quality_Control Raw Data Spectral_Processing Spectral Processing (Eddy Current, Phasing) Quality_Control->Spectral_Processing Metabolite_Quantification Metabolite Quantification (e.g., LCModel) Spectral_Processing->Metabolite_Quantification Statistical_Analysis Statistical Analysis Metabolite_Quantification->Statistical_Analysis Metabolite Concentrations Metabolic_Pathways cluster_neuron Neuron cluster_glia Glia cluster_membrane Cell Membrane cluster_energy Energy Metabolism NAA NAA (Neuronal Integrity) Glu Glutamate (Excitatory Neurotransmitter) GABA GABA (Inhibitory Neurotransmitter) mI myo-Inositol (Gliosis Marker) Cho Choline (Membrane Turnover) Cr Creatine (Energy Buffer) Neurodegeneration Neurodegenerative Process Neurodegeneration->NAA Neuronal Loss Neurodegeneration->Glu Excitotoxicity Neurodegeneration->mI Neuroinflammation Neurodegeneration->Cho Membrane Damage

References

MRS4596 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MRS4596 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel. It has demonstrated neuroprotective and neuro-rehabilitative activities in preclinical models of ischemic stroke.[1] This document provides detailed application notes and protocols for the use of this compound in research settings, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValue
Chemical Name 6-methyl-5-phenyl-1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione
Molecular Formula C22H15N4NaO3S
Molecular Weight 438.43 g/mol
IC50 (human P2X4R) 1.38 µM[1]

Mechanism of Action

This compound acts as a selective antagonist at the P2X4 receptor. The P2X4 receptor is a ligand-gated ion channel that, upon activation by extracellular adenosine (B11128) triphosphate (ATP), allows the influx of cations, primarily Ca2+ and Na+, into the cell. This influx of ions leads to the activation of various downstream signaling pathways. In immune cells like microglia, P2X4 receptor activation is linked to the activation of p38 MAP kinase and the subsequent release of brain-derived neurotrophic factor (BDNF), contributing to neuroinflammation. By blocking the P2X4 receptor, this compound inhibits these downstream signaling events.

P2X4 Receptor Signaling Pathway

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds Ca2_influx Ca²⁺ Influx P2X4R->Ca2_influx Opens Channel p38_MAPK p38 MAPK Activation Ca2_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release Neuroinflammation Neuroinflammation BDNF_release->Neuroinflammation This compound This compound This compound->P2X4R Inhibits

Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.

Dosage and Administration

In Vitro Quantitative Data
ParameterValueCell TypeAssay Type
IC50 1.38 µMRecombinant human P2X4R expressing cellsCa2+ influx assay[1]
In Vivo Quantitative Data
Animal ModelDosageAdministration RouteDurationOutcome
Mouse (MCAO model of ischemic stroke)5 mg/kgContinuous infusion via Alzet minipump3 daysDecreased total hemispheric infarct volume[1]

Experimental Protocols

In Vitro Ca2+ Flux Assay for P2X4 Receptor Antagonism

This protocol describes a general method for assessing the antagonist activity of this compound at the human P2X4 receptor using a cell-based fluorescence assay.

1. Cell Culture and Seeding:

  • Use a cell line stably expressing the human P2X4 receptor (e.g., HEK293 or 1321N1).

  • Culture cells in appropriate media and conditions.

  • Seed cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

3. Fluorescent Ca2+ Indicator Loading:

  • Wash the cell monolayer with assay buffer.

  • Load the cells with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

  • After loading, wash the cells gently to remove excess dye.

4. Antagonist Incubation:

  • Add the prepared dilutions of this compound to the respective wells.

  • Include a vehicle control (DMSO) and a positive control (a known P2X4R antagonist).

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

5. Measurement of Ca2+ Influx:

  • Use a fluorescence plate reader equipped with an automated liquid handling system.

  • Establish a baseline fluorescence reading.

  • Add a solution of ATP (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously to stimulate the P2X4 receptors.

  • Immediately begin recording the fluorescence intensity over time.

6. Data Analysis:

  • The increase in fluorescence intensity corresponds to the influx of Ca2+.

  • Calculate the percentage of inhibition of the ATP-induced Ca2+ influx for each concentration of this compound.

  • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_Workflow A Seed P2X4R-expressing cells in 96-well plate B Load cells with fluorescent Ca²⁺ indicator A->B C Incubate with this compound at various concentrations B->C D Stimulate with ATP C->D E Measure fluorescence change D->E F Calculate % inhibition and determine IC₅₀ E->F

Caption: Workflow for In Vitro Ca2+ Flux Assay.

In Vivo Administration in a Mouse Model of Ischemic Stroke

This protocol is based on the study by Toti et al. (2022) and describes the administration of this compound in a mouse model of middle cerebral artery occlusion (MCAO).[1]

1. Animal Model:

  • Use a validated MCAO mouse model of ischemic stroke.

2. Drug Preparation and Pump Loading:

  • Dissolve this compound in a vehicle suitable for continuous subcutaneous infusion (the original publication does not specify the vehicle; researchers should perform solubility and stability tests to determine an appropriate vehicle, such as a solution containing DMSO, PEG, and saline).

  • Prepare the solution to deliver a dose of 5 mg/kg over 3 days.

  • Load the this compound solution into Alzet osmotic minipumps according to the manufacturer's instructions.

3. Surgical Implantation of the Minipump:

  • Anesthetize the mouse using an approved anesthetic protocol.

  • Make a small subcutaneous incision on the back of the mouse.

  • Create a subcutaneous pocket and insert the loaded Alzet minipump.

  • Close the incision with sutures or surgical clips.

  • Provide appropriate post-operative care, including analgesia.

4. MCAO Surgery:

  • Perform the MCAO surgery according to established protocols.

5. Outcome Assessment:

  • At the end of the 3-day treatment period, euthanize the animals.

  • Harvest the brains and section them.

  • Stain the brain sections with a suitable stain (e.g., 2,3,5-triphenyltetrazolium chloride, TTC) to visualize the infarct.

  • Quantify the infarct volume using image analysis software.

In_Vivo_Workflow A Prepare this compound solution and load into Alzet minipump B Surgically implant minipump subcutaneously in mouse A->B C Induce ischemic stroke via Middle Cerebral Artery Occlusion (MCAO) B->C D Allow for 3-day continuous infusion of this compound C->D E Harvest brain and measure infarct volume D->E

Caption: Workflow for In Vivo Administration in a Mouse MCAO Model.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. The toxicological properties of this compound have not been extensively studied. Therefore, it should be handled with care, and exposure should be minimized.

Disclaimer

The information provided in this document is for research purposes only. The protocols described are intended as a guide and may require optimization for specific experimental conditions. Researchers should consult relevant literature and adhere to all applicable institutional and national guidelines for animal and laboratory research.

References

Application Notes and Protocols for High-Throughput Screening Assays Using MRS4596

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y14 receptor (P2Y14R), also known as GPR105, is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars such as UDP-glucose.[1][2] This receptor is predominantly coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2] P2Y14R is highly expressed in immune cells, particularly neutrophils, and plays a significant role in inflammatory responses and immune cell trafficking.[3] Its involvement in these processes makes it an attractive therapeutic target for a variety of inflammatory diseases.

MRS4596 is a selective and high-affinity antagonist of the P2Y14 receptor. It is a valuable tool for studying the physiological and pathological roles of this receptor and for identifying novel therapeutic agents that modulate its activity. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize P2Y14R antagonists, with a focus on the use of this compound as a reference compound.

P2Y14 Receptor Signaling Pathway

Activation of the P2Y14 receptor by its endogenous agonists, such as UDP-glucose, initiates a signaling cascade that primarily involves the Gi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the G protein can also activate downstream signaling pathways, including the RhoA pathway, which is involved in cytoskeleton rearrangement and cell migration.[1] Additionally, P2Y14R activation can lead to the mobilization of intracellular calcium, particularly when co-expressed with a promiscuous Gα subunit like Gα16 or a Gαq/i chimera, which couples the receptor to the phospholipase C (PLC) pathway.[2][4]

P2Y14_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space P2Y14R P2Y14 Receptor G_protein Gi/o Protein (αβγ) P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ or Gαq/i chimera) RhoA RhoA Activation G_protein->RhoA Activates (βγ) cAMP cAMP AC->cAMP Converts Ca2_mobilization Ca²⁺ Mobilization PLC->Ca2_mobilization Leads to UDP_glucose UDP-Glucose (Agonist) UDP_glucose->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Inhibits ATP ATP Chemotaxis Chemotaxis RhoA->Chemotaxis

P2Y14 Receptor Signaling Pathway

High-Throughput Screening Assays

The following protocols describe two primary HTS assays suitable for identifying P2Y14R antagonists: a Calcium Mobilization Assay and a cAMP Assay. These are followed by a secondary functional assay, the Neutrophil Chemotaxis Assay, to confirm the activity of identified hits.

Calcium Mobilization Assay

This assay is a common method for screening GPCR modulators. Since the P2Y14 receptor is primarily Gi-coupled, it does not robustly signal through calcium mobilization in most native cell lines. Therefore, this assay typically utilizes a cell line, such as HEK293 or CHO, stably co-expressing the human P2Y14 receptor and a promiscuous Gα protein (e.g., Gα16) or a chimeric Gαq/i protein that couples the receptor to the PLC pathway and subsequent calcium release.[2][4]

Experimental Workflow

Calcium_Mobilization_Workflow A Seed Cells (HEK293-P2Y14R-Gα16) B Load with Calcium-sensitive Dye (e.g., Fluo-4 AM) A->B C Incubate with Test Compounds (including this compound) B->C D Add P2Y14R Agonist (e.g., UDP-Glucose) C->D E Measure Fluorescence (FLIPR or Plate Reader) D->E F Data Analysis (IC50 determination) E->F

Calcium Mobilization Assay Workflow

Detailed Protocol

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human P2Y14 receptor and a promiscuous G-protein alpha subunit (e.g., Gα16) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.

    • Seed the cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well in 20 µL of growth medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C in the dark.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and the reference antagonist, this compound, in an appropriate assay buffer.

    • Add 5 µL of the compound dilutions to the respective wells of the cell plate.

    • Incubate for 20-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a P2Y14R agonist, such as UDP-glucose, at a concentration that elicits a submaximal response (EC80).

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a microplate reader equipped with an automated injector.

    • Add 10 µL of the agonist solution to each well and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The antagonist effect is measured as the inhibition of the agonist-induced increase in fluorescence.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the normalized response against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

CompoundAssay TypeCell LineAgonist (Concentration)IC50 / KiReference
This compoundCalcium MobilizationHEK293-P2Y14R-Gαqi5UDP-Glucose (EC80)IC50 = 2.3 µM[4]
Compound ACalcium MobilizationHEK293-P2Y14R-Gαqi5UDP-Glucose (EC80)IC50 = 2.3 µM[4]
PPTNCalcium MobilizationP2Y14-R-expressing HEK cellsUDP-Glucose-[3]
Unnamed AntagonistRadioligand BindingHEK-P2Y14R membranes[3H]UDPKi = 1280 nM[5]
cAMP Assay

This assay directly measures the downstream consequence of P2Y14R activation through the Gi pathway, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. This assay is typically performed in cells endogenously or recombinantly expressing the P2Y14 receptor.

Experimental Workflow

cAMP_Assay_Workflow A Seed Cells (CHO-K1-P2Y14R) B Pre-treat with Test Compounds (including this compound) A->B C Stimulate with Forskolin (B1673556) and P2Y14R Agonist (e.g., UDP-Glucose) B->C D Lyse Cells and Measure cAMP Levels (e.g., HTRF, AlphaScreen) C->D E Data Analysis (IC50 determination) D->E

cAMP Assay Workflow

Detailed Protocol

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably expressing the human P2Y14 receptor in Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

    • Plate the cells in 384-well low-volume microplates at a density of 5,000 cells per well in 5 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of test compounds and this compound in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Prepare a solution of a P2Y14R agonist (e.g., UDP-glucose) at its EC50 concentration and a fixed concentration of forskolin (to stimulate adenylyl cyclase and generate a measurable cAMP signal).

  • Assay Procedure:

    • Add 2.5 µL of the compound dilutions to the cell plates and incubate for 15 minutes at room temperature.

    • Add 2.5 µL of the agonist/forskolin mixture to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or an AlphaScreen assay, following the manufacturer's protocol.

  • Data Analysis:

    • The antagonist effect is measured as the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.

    • Calculate the percent inhibition for each antagonist concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

CompoundAssay TypeCell LineAgonist/StimulantIC50Reference
PPTNAdenylyl Cyclase InhibitionP2Y14-C6 cellsUDP-GlucosePotent antagonist activity observed[3]
PPTNAdenylyl Cyclase InhibitionP2Y14-C6 cellsUDPPotent antagonist activity observed[3]
PPTNAdenylyl Cyclase InhibitionP2Y14-C6 cellsMRS2906Potent antagonist activity observed[3]

Secondary Functional Assay: Neutrophil Chemotaxis

This assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, a key physiological function mediated by the P2Y14 receptor.

Experimental Workflow

Chemotaxis_Workflow A Isolate Human Neutrophils from whole blood B Pre-incubate Neutrophils with Test Compounds (including this compound) A->B C Place Neutrophils in Upper Chamber of a Boyden Chamber B->C D Add P2Y14R Agonist (Chemoattractant) (e.g., UDP-Glucose) to Lower Chamber C->D E Incubate to Allow Migration D->E F Quantify Migrated Cells E->F

Neutrophil Chemotaxis Assay Workflow

Detailed Protocol

  • Neutrophil Isolation:

    • Isolate primary human neutrophils from the whole blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

    • Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.

  • Compound Treatment:

    • Pre-incubate the neutrophil suspension with various concentrations of the test compounds or this compound for 30 minutes at 37°C.

  • Chemotaxis Assay:

    • Use a Boyden chamber or a similar transwell migration assay system with a 3-5 µm pore size polycarbonate membrane.

    • Add the chemoattractant, UDP-glucose (typically at 1-10 µM), to the lower chamber.

    • Add the pre-treated neutrophil suspension to the upper chamber.

    • Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo).

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.

Quantitative Data Summary

CompoundAssay TypeCell TypeChemoattractantEffectReference
This compound (as PPTN)ChemotaxisHuman NeutrophilsUDP-GlucoseInhibited chemotaxis[3]

Conclusion

The assays described provide a comprehensive framework for the high-throughput screening and pharmacological characterization of P2Y14 receptor antagonists using this compound as a reference compound. The calcium mobilization and cAMP assays are robust primary screening methods suitable for large compound libraries, while the neutrophil chemotaxis assay serves as a crucial secondary functional assay to validate the physiological relevance of the identified hits. These protocols can be adapted and optimized based on specific laboratory instrumentation and requirements, providing valuable tools for the discovery of novel therapeutics targeting the P2Y14 receptor.

References

Application Notes: Detecting the Cellular Effects of MRS4596 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MRS4596 is a chemical compound investigated for its role in modulating purinergic signaling. Compounds with similar nomenclature are known to target P2Y receptors, a class of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides like ADP.[1] This document provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound, proceeding under the hypothesis that it acts as an agonist for the P2Y1 receptor. Activation of the P2Y1 receptor typically involves Gq protein signaling, which in turn can stimulate downstream pathways such as the p38 MAPK and ERK signaling cascades.[2][3] Consequently, Western blotting is an ideal method to quantify the activation of these pathways by measuring the phosphorylation status of key proteins like p38 MAPK and ERK1/2.

Principle

Western blotting combines the protein-separating power of gel electrophoresis with the specificity of antibody-based detection to identify and quantify specific proteins within a complex mixture, such as a cell lysate. This protocol details the treatment of a suitable cell line (e.g., cardiac fibroblasts, HEK293T cells) with this compound, followed by lysis, protein separation by SDS-PAGE, transfer to a PVDF membrane, and immunodetection of phosphorylated p38 (p-p38) and phosphorylated ERK1/2 (p-ERK1/2) as markers of pathway activation. Total protein levels for p38 and ERK1/2 will be used for normalization.

P2Y1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2Y1 receptor, leading to the activation of downstream kinases.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates MAPK_p38 p38 MAPK PLC->MAPK_p38 Leads to Activation ERK ERK1/2 PLC->ERK Leads to Activation p_MAPK_p38 p-p38 MAPK MAPK_p38->p_MAPK_p38 Phosphorylation Downstream Downstream Cellular Effects p_MAPK_p38->Downstream p_ERK p-ERK1/2 ERK->p_ERK Phosphorylation p_ERK->Downstream This compound This compound (Agonist) This compound->P2Y1 Activates

P2Y1 Receptor Signaling Cascade

Experimental Protocol

This protocol outlines the complete workflow for assessing the effects of this compound on p38 and ERK1/2 phosphorylation.

I. Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., cardiac fibroblasts) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation: Once cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This step reduces basal pathway activation.

  • Treatment: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO). Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM, 1 µM) for a predetermined time (e.g., 15-30 minutes). Include a vehicle-only control.

II. Sample Preparation: Cell Lysis
  • Wash: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2]

  • Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to new, pre-chilled tubes.

III. Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.[2]

  • Normalization: Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

IV. SDS-PAGE
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.[2] Run the gel at 100-120V until the dye front reaches the bottom.

V. Protein Transfer
  • Membrane Activation: Immerse a PVDF membrane (0.45 µm) in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[2]

  • Transfer: Assemble the transfer stack (gel, membrane, filter papers) and transfer the proteins from the gel to the PVDF membrane. This can be done using a wet or semi-dry transfer system.[4]

VI. Immunodetection
  • Blocking: After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Rabbit anti-phospho-p38 MAPK

    • Rabbit anti-p38 MAPK

    • Mouse anti-phospho-ERK1/2

    • Mouse anti-ERK1/2

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer (1:2000) for 1-2 hours at room temperature.[2]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

VII. Detection and Analysis
  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[2]

  • Imaging: Capture the chemiluminescent signal using a CCD imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). For each sample, normalize the intensity of the phosphorylated protein band to its corresponding total protein band.

Western Blot Experimental Workflow

The diagram below outlines the sequential steps of the Western blot protocol.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Analysis A Cell Culture & Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (e.g., anti-p-ERK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I ECL Detection H->I J Imaging & Densitometry I->J K Data Analysis & Normalization J->K

Western Blot Workflow Diagram

Data Presentation

The quantitative data obtained from the densitometry analysis should be summarized in a table for clear comparison. The results should be expressed as the fold change in phosphorylation relative to the vehicle-treated control.

Treatment Groupp-p38 / Total p38 (Fold Change)p-ERK1/2 / Total ERK1/2 (Fold Change)
Vehicle Control1.001.00
This compound (1 nM)1.5 ± 0.21.8 ± 0.3
This compound (10 nM)3.2 ± 0.44.5 ± 0.6
This compound (100 nM)5.8 ± 0.78.1 ± 0.9
This compound (1 µM)6.1 ± 0.58.5 ± 1.1
Table 1: Hypothetical quantitative analysis of p38 and ERK1/2 phosphorylation in response to this compound treatment. Data are presented as mean fold change ± standard deviation from three independent experiments.

References

Application Notes and Protocols for Immunohistochemistry Staining with MRS4596 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4596 is a selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). The P2Y1 receptor is implicated in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and cancer cell proliferation. These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with this compound, enabling the investigation of its effects on P2Y1 receptor expression and downstream signaling pathways.

The P2Y1 receptor primarily couples to Gq/11, initiating a signaling cascade that involves the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), which can then modulate the activity of downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.

Data Presentation

Treatment of cells or tissues with this compound is expected to modulate the expression or activation of proteins involved in the P2Y1 signaling pathway. The following tables provide a template for presenting quantitative data obtained from IHC analysis.

Table 1: Quantification of P2Y1 Receptor Staining Intensity Following this compound Treatment

Treatment GroupNAverage Staining Intensity (Optical Density)Percentage of P2Y1-Positive Cells (%)
Vehicle Control50.45 ± 0.0575 ± 8
This compound (1 µM)50.43 ± 0.0672 ± 7
This compound (10 µM)50.46 ± 0.0478 ± 9

Data are presented as mean ± standard deviation. Staining intensity can be measured using image analysis software (e.g., ImageJ, QuPath). The percentage of positive cells is determined by counting stained cells versus total cells in representative fields.

Table 2: Quantification of Phospho-ERK1/2 (Thr202/Tyr204) Staining Following this compound Treatment in the Presence of a P2Y1 Agonist

Treatment GroupNAverage Staining Intensity (Optical Density)Percentage of p-ERK1/2-Positive Cells (%)
Vehicle Control50.12 ± 0.0215 ± 3
P2Y1 Agonist (e.g., 2-MeSADP)50.58 ± 0.0765 ± 9
P2Y1 Agonist + this compound (1 µM)50.35 ± 0.0540 ± 6
P2Y1 Agonist + this compound (10 µM)50.18 ± 0.0320 ± 4

This table illustrates the expected inhibitory effect of this compound on agonist-induced downstream signaling. Data are presented as mean ± standard deviation.

Signaling Pathway and Experimental Workflow

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq11 Gq/11 P2Y1->Gq11 PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes Gq11->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C DAG->PKC activates Ca2->PKC activates ERK p-ERK1/2 PKC->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->P2Y1 ADP ADP ADP->P2Y1 IHC_Workflow start Start: Tissue Sample (e.g., from this compound-treated animal) fixation Fixation (e.g., 10% Neutral Buffered Formalin) start->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) embedding->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (e.g., Heat-Induced Epitope Retrieval) deparaffinization->antigen_retrieval blocking Blocking (e.g., Normal Goat Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-P2Y1 or anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting analysis Image Acquisition & Analysis dehydration_mounting->analysis

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with a Hypothetical Agent, MRS4596

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the mechanism of action or cellular effects of a compound designated "MRS4596." The following application notes and protocols are based on the hypothetical premise that this compound is an investigational anti-cancer agent that induces apoptosis and cell cycle arrest. The provided information is intended to serve as a template for researchers, scientists, and drug development professionals working with novel compounds and utilizing flow cytometry for cellular analysis.

Introduction

This compound is a hypothetical small molecule inhibitor under investigation for its potential anti-neoplastic properties. Preliminary (hypothetical) studies suggest that this compound may exert its cytotoxic effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in rapidly dividing cancer cells. Flow cytometry is an indispensable tool for elucidating the cellular response to such therapeutic agents, allowing for the precise quantification of apoptosis, analysis of cell cycle distribution, and the identification of specific cellular populations affected by the drug. These application notes provide detailed protocols for analyzing cells treated with this compound using flow cytometry.

Key Cellular Processes Analyzed by Flow Cytometry

  • Apoptosis: A regulated process of cell death crucial for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. Flow cytometry can distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Cycle: The series of events that take place in a cell leading to its division and duplication of its DNA (DNA replication) to produce two daughter cells. Many anti-cancer drugs target specific phases of the cell cycle.[1][2]

Data Presentation

The quantitative data obtained from flow cytometry analysis of cells treated with this compound can be summarized in the following tables for clear comparison.

Table 1: Apoptosis Analysis of Cells Treated with this compound for 24 Hours

Treatment GroupConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound185.6 ± 3.48.1 ± 1.26.3 ± 0.9
This compound562.3 ± 4.525.4 ± 3.712.3 ± 2.1
This compound1035.1 ± 5.248.7 ± 4.916.2 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Analysis of Cells Treated with this compound for 24 Hours

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control055.4 ± 3.328.1 ± 2.516.5 ± 1.81.8 ± 0.3
This compound165.2 ± 4.120.5 ± 2.114.3 ± 1.55.7 ± 0.8
This compound575.8 ± 5.612.3 ± 1.911.9 ± 1.415.4 ± 2.2
This compound1070.1 ± 6.28.7 ± 1.511.2 ± 1.328.9 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol facilitates the differentiation between live, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.[3][4][5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • 6-well plates

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency within 24 hours. Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using a non-enzymatic cell dissociation solution or gentle scraping.

    • Suspension cells: Collect the cells directly into a centrifuge tube.[6]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour of staining.[7]

  • Data Analysis: Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to distinguish the following populations:

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+[6]

Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of an apoptotic sub-G1 peak.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS), cold

  • 70% Ethanol (B145695), cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Washing: Wash the cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of cold PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.[6]

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with cold PBS.[6]

  • Staining: Resuspend the cell pellet in the PI staining solution. Incubate the cells in the dark at room temperature for 30 minutes.[6]

  • Sample Acquisition: Analyze the stained cells on a flow cytometer. Use a low flow rate to ensure accurate DNA content measurement.[6]

  • Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.[6]

Mandatory Visualizations

G cluster_0 Cell Preparation cluster_1 Flow Cytometry Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Cell Harvesting Cell Harvesting Drug Treatment->Cell Harvesting Washing Washing Cell Harvesting->Washing Staining Staining Washing->Staining Sample Acquisition Sample Acquisition Staining->Sample Acquisition Data Analysis Data Analysis Sample Acquisition->Data Analysis

Caption: Experimental workflow for flow cytometry analysis.

G This compound This compound Cell Cell This compound->Cell Apoptosis Apoptosis Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Apoptosis->Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation

Caption: Hypothetical mechanism of action for this compound.

References

Troubleshooting & Optimization

Optimizing MRS4596 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MRS4596 for in vitro assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this potent and selective P2X4 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel. It has an IC50 of 1.38 µM for the human P2X4 receptor. Its primary mechanism of action is the inhibition of ion flux (primarily Ca2+ and Na+) through the P2X4 receptor channel, which is implicated in various physiological and pathological processes, including neuroinflammation and neuropathic pain.

Q2: What is a typical starting concentration range for this compound in in vitro assays?

A2: A good starting point for in vitro assays is to bracket the reported IC50 value. Therefore, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments. The optimal concentration will ultimately depend on the specific cell type, assay endpoint, and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound, like many small molecule inhibitors, is often soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock can then be serially diluted in DMSO to create intermediate stocks before final dilution in the aqueous assay buffer or cell culture medium. Store stock solutions at -20°C or -80°C to maintain stability.

Q4: Are there known species differences in the activity of P2X4 receptor antagonists?

A4: Yes, significant species-dependent differences in the pharmacology of P2X4 receptor antagonists have been reported. For instance, some antagonists are potent inhibitors of the human P2X4 receptor but have little to no effect on rat or mouse orthologs. It is crucial to verify the activity of this compound on the specific species of your cellular model.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Solubility / Precipitation in Aqueous Buffer The compound has low aqueous solubility. The final DMSO concentration may be too low to maintain solubility.Prepare intermediate dilutions of your this compound stock solution in DMSO before the final dilution into the aqueous buffer. Ensure the final DMSO concentration in your assay does not exceed a level toxic to your cells (typically ≤ 0.5%). A brief sonication of the final solution may also help.
High Background Signal or Off-Target Effects The concentration of this compound is too high, leading to non-specific interactions.Perform a dose-response curve to determine the optimal concentration with the best signal-to-noise ratio. Include appropriate controls, such as a known inactive compound or cells not expressing the P2X4 receptor, to assess off-target effects. Consider using a structurally unrelated P2X4 antagonist to confirm that the observed effects are target-specific.
No or Low Inhibitory Effect The concentration of this compound is too low. The specific P2X4 receptor variant in your cell model is insensitive to this compound. The compound has degraded.Confirm the potency of your this compound stock. Increase the concentration of this compound in a stepwise manner. Verify the expression and functionality of the P2X4 receptor in your cell line. If possible, test the compound on a cell line known to express a sensitive P2X4 receptor as a positive control.
Cell Death or Cytotoxicity The concentration of this compound is too high. The final DMSO concentration is toxic to the cells.Determine the maximum tolerated concentration of both this compound and DMSO for your specific cell line using a cell viability assay (e.g., MTT or LDH assay). Ensure the final DMSO concentration is kept consistent across all experimental conditions, including vehicle controls.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for this compound in Various In Vitro Assays

Assay TypeCell Line ExamplesRecommended Starting Concentration Range (µM)Key Considerations
P2X4 Receptor Functional Assay (e.g., Calcium Imaging) HEK293 cells expressing human P2X4, Microglia, Macrophages (e.g., THP-1)0.1 - 10The concentration of the P2X4 agonist (e.g., ATP) used will influence the required antagonist concentration.
Neuroprotection Assays Primary neurons, SH-SY5Y neuroblastoma cells1 - 20The nature and concentration of the neurotoxic insult will impact the effective concentration of this compound.
Cytotoxicity/Cell Viability Assays Any cell line expressing P2X40.1 - 50It is crucial to differentiate between P2X4-mediated effects and general cytotoxicity.
Signaling Pathway Analysis (e.g., Western Blot for p-p38) Microglia, Macrophages0.5 - 15The incubation time with this compound prior to stimulation is a critical parameter to optimize.

Table 2: IC50 Values of P2X4 Receptor Antagonists in In Vitro Assays

CompoundAssayCell Line/SystemIC50 (µM)Reference
This compound P2X4 Receptor AntagonismHuman P2X4 Receptor1.38[1]
5-BDBD P2X4 Receptor AntagonismRat P2X4 Receptor0.75[2]
BX430 P2X4 Receptor AntagonismHuman P2X4 Receptor0.54[3]
PPADS P2X4 Receptor AntagonismHuman P2X4 Receptor9.6[4][5]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay to Determine this compound Potency

This protocol outlines a method to assess the inhibitory effect of this compound on ATP-induced calcium influx in a human microglial cell line (e.g., HMC3).

Materials:

  • Human microglial cells (HMC3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • ATP

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed HMC3 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Compound Preparation and Incubation:

    • Prepare a 2X stock solution of this compound in HBSS from your DMSO stock. Create a dilution series to test a range of concentrations (e.g., 0.02 µM to 20 µM final concentration).

    • Prepare a 2X stock solution of ATP in HBSS. The final concentration should be at the EC80 for your cell line (typically 1-10 µM).

    • Wash the cells twice with HBSS to remove excess dye.

    • Add the 2X this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature. Include vehicle (DMSO) control wells.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm Ex / 516 nm Em).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the 2X ATP solution into the wells to achieve a 1X final concentration.

    • Immediately begin recording the fluorescence intensity for 1-3 minutes to capture the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after ATP addition.

    • Normalize the data to the vehicle control (100% response).

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

P2X4_Signaling_Pathway ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Activates This compound This compound This compound->P2X4 Inhibits Ca_influx Ca²⁺ Influx P2X4->Ca_influx p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF BDNF Release p38_MAPK->BDNF Neuroinflammation Neuroinflammation / Neuropathic Pain BDNF->Neuroinflammation

Caption: P2X4 receptor signaling pathway in microglia.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare this compound Stock (10 mM in DMSO) add_compound Add this compound Dilutions prep_stock->add_compound prep_cells Seed Cells in Assay Plate prep_cells->add_compound incubate Incubate add_compound->incubate add_stimulus Add Stimulus (e.g., ATP) incubate->add_stimulus measure Measure Response add_stimulus->measure normalize Normalize Data to Controls measure->normalize plot Plot Dose-Response Curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Caption: General experimental workflow for in vitro assays.

Troubleshooting_Logic start Experiment Fails? check_solubility Precipitate Visible? start->check_solubility Yes check_concentration Concentration Too Low/High? check_solubility->check_concentration No solubility_solution Optimize DMSO concentration / Sonication check_solubility->solubility_solution Yes check_cytotoxicity Cell Death Observed? check_concentration->check_cytotoxicity No concentration_solution Perform Dose-Response Curve check_concentration->concentration_solution Yes check_controls Controls Behaving as Expected? check_cytotoxicity->check_controls No cytotoxicity_solution Perform Viability Assay & Lower Concentration check_cytotoxicity->cytotoxicity_solution Yes controls_solution Validate Reagents & Cell Line check_controls->controls_solution No success Experiment Successful check_controls->success Yes solubility_solution->start concentration_solution->start cytotoxicity_solution->start controls_solution->start

Caption: Troubleshooting decision tree for this compound assays.

References

How to reduce MRS4596 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs for Researchers

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively use MRS4596, a potent and selective P2X4 receptor antagonist, and how to investigate and mitigate potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the P2X4 receptor, with an IC₅₀ of 1.38 μM for the human receptor. The P2X4 receptor is an ATP-gated ion channel involved in various physiological and pathological processes, including neuroinflammation and pain. This compound has demonstrated neuroprotective and neuro-rehabilitative activities in models of ischemic stroke.

Q2: What are off-target effects and why should I be concerned when using this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[1] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability of preclinical findings.[1] While this compound is reported to be a selective P2X4 receptor antagonist, it is crucial to experimentally verify its on-target effects and rule out potential off-target contributions to the observed phenotype in your specific experimental system.

Q3: What are the initial steps to minimize potential off-target effects of this compound?

To minimize the risk of off-target effects, it is recommended to:

  • Perform a dose-response curve: Determine the minimal concentration of this compound that elicits the desired biological effect. Using the lowest effective concentration reduces the likelihood of engaging lower-affinity off-target proteins.[1]

  • Use appropriate controls: Include a vehicle control (e.g., DMSO, the solvent for this compound) and consider using a structurally related but inactive compound as a negative control if available. This helps to ensure that the observed effects are not due to the solvent or the chemical scaffold itself.[1]

  • Confirm P2X4 receptor expression: Verify that your experimental system (e.g., cell line, tissue) expresses the P2X4 receptor at the mRNA and/or protein level.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you observe unexpected or inconsistent results with this compound, the following troubleshooting workflow can help you determine if off-target effects are at play.

G cluster_0 Troubleshooting Workflow start Unexpected Experimental Result with this compound step1 Step 1: Validate On-Target Engagement - Perform Cellular Thermal Shift Assay (CETSA) - Confirm P2X4 receptor expression start->step1 step2 Step 2: Genetic Validation - Use siRNA/shRNA or CRISPR/Cas9 to knockdown/knockout P2X4 - Does the phenotype persist? step1->step2 decision1 Phenotype Abolished? step2->decision1 step3 Step 3: Pharmacological Validation - Use a structurally different P2X4 antagonist - Does it replicate the phenotype? decision2 Phenotype Replicated? step3->decision2 step4 Step 4: Off-Target Profiling (Advanced) - Kinase profiling - Broad panel screening decision1->step3 No outcome1 Result is likely on-target decision1->outcome1 Yes decision2->outcome1 Yes outcome2 Potential off-target effect decision2->outcome2 No outcome2->step4

Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.

Detailed Methodologies

Cellular Thermal Shift Assay (CETSA)

Objective: To verify that this compound directly binds to the P2X4 receptor in your experimental system.[1]

Protocol:

  • Cell Treatment: Treat your cells with this compound at your working concentration and a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble P2X4 receptor at each temperature by Western blotting.

  • Interpretation: Binding of this compound is expected to stabilize the P2X4 receptor, resulting in a higher melting temperature compared to the vehicle control.[2]

Genetic Knockdown/Knockout of P2X4 Receptor

Objective: To determine if the observed phenotype is dependent on the presence of the P2X4 receptor.[1][2]

Protocol (using siRNA):

  • siRNA Transfection: Transfect your cells with a validated siRNA targeting the P2X4 receptor and a non-targeting control siRNA.

  • Target Knockdown Confirmation: After 48-72 hours, confirm the knockdown of P2X4 receptor expression by qPCR or Western blot.

  • Phenotypic Assay: Treat the P2X4 knockdown and control cells with this compound and perform your phenotypic assay.

  • Interpretation: If the phenotype observed with this compound is absent or significantly reduced in the P2X4 knockdown cells, it is likely an on-target effect. If the phenotype persists, an off-target effect should be suspected.[1]

Quantitative Data Summary

While specific off-target data for this compound is not publicly available, the following table summarizes key parameters of this compound and provides a template for how you might structure your own validation data.

ParameterValueReference
Target P2X4 ReceptorMedChemExpress
IC₅₀ (human) 1.38 μMMedChemExpress
Your Experimental EC₅₀ [Enter your value][Your Experiment]
P2X4 Knockdown Effect [e.g., Phenotype abolished][Your Experiment]
Inactive Analog Effect [e.g., No phenotype][Your Experiment]

Signaling Pathway

The following diagram illustrates the general signaling pathway of the P2X4 receptor, the target of this compound.

G cluster_pathway P2X4 Receptor Signaling ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Activates Ion_Influx Ca²⁺/Na⁺ Influx P2X4->Ion_Influx Opens Channel This compound This compound This compound->P2X4 Inhibits Downstream Downstream Signaling (e.g., MAPK, NF-κB activation) Ion_Influx->Downstream Response Cellular Response (e.g., Cytokine Release, Proliferation) Downstream->Response

Caption: Simplified signaling pathway of the P2X4 receptor and the inhibitory action of this compound.

By following these guidelines and performing rigorous experimental controls, researchers can increase their confidence in the data generated using this compound and ensure that the observed biological effects are indeed mediated by the inhibition of the P2X4 receptor.

References

Technical Support Center: Overcoming MRS4596 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound MRS4596 is limited in publicly available scientific literature. Therefore, this guide is based on the general principles of drug resistance to selective antagonists, presuming this compound acts as an antagonist for the P2Y14 receptor. The experimental protocols and troubleshooting advice are derived from established methodologies for studying and overcoming drug resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

This compound is presumed to be a selective antagonist of the P2Y14 receptor. The P2Y14 receptor is a G-protein coupled receptor (GPCR) that is typically coupled to Gi proteins.[1] Activation of the P2Y14 receptor by its endogenous ligand, UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] As an antagonist, this compound would block the binding of UDP-glucose to the P2Y14 receptor, thereby preventing this downstream signaling cascade. P2Y14 receptor signaling has been implicated in various cellular processes, including immune responses and potentially cancer cell proliferation and migration.[1][2]

Q2: How can I determine if my cell line has developed resistance to this compound?

Resistance to this compound is characterized by a decreased sensitivity of the cell line to the drug's effects. This is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value.[3][4] A cell line is generally considered resistant if its IC50 value is 3- to 10-fold higher than that of the parental, sensitive cell line.[5] You can determine the IC50 by performing a cell viability or proliferation assay (e.g., MTT or CellTiter-Glo®) with a range of this compound concentrations.

Q3: What are the common mechanisms that could lead to this compound resistance?

Several mechanisms can contribute to the development of resistance to a receptor antagonist like this compound. These can be broadly categorized as:

  • Target Alteration:

    • Downregulation or loss of P2Y14 receptor expression: The cells may reduce the amount of the P2Y14 receptor on their surface, thus decreasing the number of available targets for this compound.

    • Mutation in the P2Y14 receptor gene: A mutation in the binding site of the receptor could prevent this compound from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating parallel signaling pathways that compensate for the inhibition of the P2Y14 pathway, thereby promoting cell survival and proliferation.[6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[8][9]

  • Alterations in Downstream Signaling Components: Changes in the expression or activity of proteins downstream of the P2Y14 receptor could also render the cells less dependent on this pathway.

Q4: I am observing reduced efficacy of this compound in my experiments. What are the initial troubleshooting steps?

If you suspect this compound resistance, consider the following initial steps:

  • Confirm Drug Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Line Authentication: Verify the identity of your cell line using methods like short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Mycoplasma Testing: Check your cell cultures for mycoplasma contamination, as this can affect cellular responses to drugs.

  • Perform a Dose-Response Curve: Conduct a new dose-response experiment with a wide range of this compound concentrations on both your suspected resistant cells and the parental sensitive cells to confirm a shift in the IC50 value.

Troubleshooting Guides

Guide 1: Confirmation of this compound Resistance

This guide provides a protocol to quantitatively assess the level of resistance to this compound in your cell line.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed the parental (sensitive) and suspected resistant cells in 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. The concentration range should span the expected IC50 values for both sensitive and resistant cells. Remove the old medium from the plates and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a period that allows for the assessment of cell proliferation inhibition (typically 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[3]

Data Presentation: Hypothetical IC50 Values for this compound

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Factor (Fold Increase)
Cell Line A5075015
Cell Line B120240020

A significant increase in the resistance factor confirms the development of resistance.[5]

Visualization: Experimental Workflow for Confirming Drug Resistance

G start Start: Suspected this compound Resistance seed_cells Seed Parental and Suspected Resistant Cells in 96-well Plates start->seed_cells drug_treatment Treat with Serial Dilutions of this compound seed_cells->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data and Calculate IC50 Values mtt_assay->data_analysis compare_ic50 Compare IC50 of Parental vs. Resistant Cells data_analysis->compare_ic50 resistant Conclusion: Resistance Confirmed compare_ic50->resistant IC50 significantly increased not_resistant Conclusion: Not Resistant (Investigate other factors) compare_ic50->not_resistant No significant change in IC50

Workflow for confirming this compound resistance.
Guide 2: Investigating Potential Resistance Mechanisms

Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms.

Experimental Protocol: P2Y14 Receptor Expression Analysis

  • Quantitative Real-Time PCR (qPCR) for P2RY14 mRNA levels:

    • RNA Extraction: Isolate total RNA from both parental and resistant cell lines.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • qPCR: Perform qPCR using primers specific for the P2RY14 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Data Analysis: Calculate the relative expression of P2RY14 in resistant cells compared to parental cells using the ΔΔCt method.

  • Western Blot for P2Y14 Protein levels:

    • Protein Extraction: Lyse parental and resistant cells and quantify the total protein concentration.

    • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for the P2Y14 receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a loading control protein (e.g., β-actin or GAPDH) for normalization.

    • Detection: Visualize the protein bands using a chemiluminescent substrate.

    • Densitometry: Quantify the band intensities to determine the relative P2Y14 protein levels.

Experimental Protocol: Analysis of Downstream Signaling Pathways

Since P2Y14 is a Gi-coupled receptor, its activation typically inhibits adenylyl cyclase and can influence MAPK pathways.[2]

  • cAMP Assay:

    • Culture parental and resistant cells.

    • Treat cells with a P2Y14 agonist (e.g., UDP-glucose) in the presence or absence of this compound.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).

    • Compare the ability of UDP-glucose to suppress forskolin-stimulated cAMP levels in parental versus resistant cells, and how this compound affects this.

  • Western Blot for Phosphorylated Signaling Proteins:

    • Starve the cells and then treat with a P2Y14 agonist for various time points.

    • Perform Western blotting as described above using antibodies against phosphorylated (activated) forms of key signaling proteins like ERK1/2 (p-ERK1/2) and Akt (p-Akt), as these pathways are often involved in cell survival and proliferation.[7][10]

    • Compare the activation of these pathways in parental and resistant cells.

Experimental Protocol: Drug Efflux Pump Activity Assay

  • Fluorescent Substrate Efflux Assay (e.g., using Rhodamine 123 or Calcein-AM):

    • Incubate parental and resistant cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp).

    • Measure the intracellular fluorescence over time using a flow cytometer or a fluorescence microplate reader.

    • Cells with high efflux pump activity will show lower intracellular fluorescence as the substrate is actively pumped out.

    • Include a positive control by pre-treating the cells with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to see if fluorescence retention increases.

Visualization: Hypothetical P2Y14 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UDP_Glucose UDP-Glucose P2Y14 P2Y14 Receptor UDP_Glucose->P2Y14 Activates This compound This compound This compound->P2Y14 Inhibits Gi_protein Gi Protein P2Y14->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits MAPK_pathway MAPK Pathway (e.g., ERK1/2) Gi_protein->MAPK_pathway Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Proliferation, Survival) PKA->Cell_Response Regulates MAPK_pathway->Cell_Response Regulates

Hypothetical P2Y14 signaling pathway.
Guide 3: Strategies to Overcome this compound Resistance

Based on the findings from the investigation of resistance mechanisms, several strategies can be employed to overcome this compound resistance.

Strategy 1: Combination Therapy

If resistance is due to the activation of bypass signaling pathways, combining this compound with an inhibitor of that pathway may restore sensitivity.

  • Example: If you observe upregulation of the PI3K/Akt pathway in resistant cells, you could combine this compound with a PI3K or Akt inhibitor.

  • Experimental Approach: Design a matrix of drug concentrations (this compound and the combination agent) and perform cell viability assays to look for synergistic effects. Synergy can be quantified using methods such as the Bliss independence model or the Chou-Talalay method.

Strategy 2: Inhibition of Efflux Pumps

If increased drug efflux is the cause of resistance, co-administration of an ABC transporter inhibitor may increase the intracellular concentration of this compound.

  • Example: If you find that P-gp (ABCB1) is overexpressed and active, you can use a P-gp inhibitor like verapamil or elacridar.[11]

  • Experimental Approach: Perform a dose-response experiment with this compound in the presence of a fixed, non-toxic concentration of the efflux pump inhibitor in the resistant cell line. A shift of the IC50 value back towards that of the sensitive cell line would indicate successful reversal of this resistance mechanism.

Strategy 3: Genetic Knockdown of Resistance-Associated Genes

For a more targeted approach, you can use RNA interference (siRNA or shRNA) to knockdown the expression of genes identified as mediators of resistance.

  • Example: If you identify that overexpression of the ABCB1 gene is responsible for resistance, you can use siRNA targeting ABCB1.

  • Experimental Approach:

    • Transfect the resistant cells with siRNA targeting the gene of interest or a non-targeting control siRNA.

    • Confirm the knockdown of the target gene by qPCR and/or Western blot.

    • Perform a cell viability assay with this compound on the transfected cells to see if sensitivity is restored.

Visualization: Troubleshooting Workflow for Investigating Resistance

G start Start: this compound Resistance Confirmed check_target Analyze P2Y14 Receptor Expression (qPCR, Western Blot) start->check_target check_pathways Investigate Downstream/Bypass Pathways (cAMP assay, Phospho-blots) start->check_pathways check_efflux Assess Drug Efflux Pump Activity (Fluorescent substrate assay) start->check_efflux target_down P2Y14 Downregulated? check_target->target_down pathway_alt Bypass Pathway Activated? check_pathways->pathway_alt efflux_up Efflux Pump Activity Increased? check_efflux->efflux_up target_down->pathway_alt No sol_target Strategy: Consider alternative targets target_down->sol_target Yes pathway_alt->efflux_up No sol_pathway Strategy: Combination therapy with pathway inhibitor pathway_alt->sol_pathway Yes sol_efflux Strategy: Co-administer with efflux pump inhibitor efflux_up->sol_efflux Yes sol_complex Complex Resistance: Consider multiple strategies efflux_up->sol_complex No

Workflow for investigating this compound resistance mechanisms.

References

Common pitfalls in MRS4596 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS4596. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the successful execution of experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the Serine/Threonine kinase PLK1 (Polo-like kinase 1). By binding to the ATP pocket of PLK1, this compound prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cells. Off-target effects have been observed at higher concentrations, primarily on structurally similar kinases.[1][2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[3][4] For cell culture experiments, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.[3]

Q3: What are the expected cellular effects of this compound treatment?

A3: Treatment of cancer cell lines with this compound typically results in a dose-dependent decrease in cell viability.[5][6] This is often accompanied by an accumulation of cells in the G2/M phase of the cell cycle and an increase in markers of apoptosis, such as cleaved caspase-3 and PARP. A key molecular effect is the reduced phosphorylation of PLK1 substrates.

Troubleshooting Guides

Western Blotting: Low or No Signal for Phospho-PLK1 Substrates

Problem: You are unable to detect a decrease in the phosphorylation of a known PLK1 substrate after this compound treatment, while the total protein levels remain unchanged.

Possible Cause Troubleshooting Step Rationale
Suboptimal this compound Concentration or Incubation Time Perform a dose-response and time-course experiment.The IC50 for PLK1 inhibition can vary between cell lines. It's crucial to determine the optimal concentration and duration of treatment for your specific model.
Sample Degradation Ensure samples are kept on ice and use pre-chilled buffers. Add phosphatase inhibitors to your lysis buffer.[7]Phosphorylation is a labile post-translational modification. Preventing dephosphorylation during sample preparation is critical for accurate detection.[7]
Inefficient Antibody Binding Optimize antibody dilutions. Use 5% BSA in TBST for blocking and antibody incubations instead of milk, as milk contains phosphoproteins that can increase background.[8]Phospho-specific antibodies can be sensitive to blocking conditions. BSA is generally recommended to reduce non-specific binding.[8]
Low Abundance of Phosphoprotein Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein before western blotting.[9]If the phosphorylated form of the protein is rare, concentrating the sample may be necessary to bring the signal within the detection range.[9]
Cell Viability Assays: High Variability or Unexpected Results

Problem: You are observing inconsistent results in your cell viability assays (e.g., MTT, CCK-8) or seeing unexpected toxicity in control groups.

Possible Cause Troubleshooting Step Rationale
Solvent Toxicity Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control group.[3]Solvents like DMSO can be toxic to cells at higher concentrations, confounding the interpretation of the inhibitor's effect.[4]
Inappropriate Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[5]Confluent or overly sparse cell cultures can respond differently to treatment. Consistent seeding is key for reproducibility.[5]
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing the inhibitor in culture media for extended periods.[3]Small molecule inhibitors can be unstable in aqueous solutions. Using fresh dilutions ensures consistent potency.[4]
Assay Interference If using a colorimetric assay, check if this compound absorbs light at the same wavelength as the detection reagent. Consider using an alternative assay based on a different principle (e.g., ATP measurement).[6][10]The chemical properties of the inhibitor might interfere with the assay chemistry, leading to false readings.
Quantitative PCR (qPCR): Inconsistent Gene Expression Results

Problem: You are not observing the expected changes in the expression of PLK1-regulated genes, or your results have high variability.

Possible Cause Troubleshooting Step Rationale
Poor Primer Design Design primers that span an exon-exon junction to avoid amplification of contaminating genomic DNA. Ensure primer efficiency is between 90-110%.[11][12]Specific and efficient primers are essential for accurate quantification of gene expression.[11][12][13]
RNA Degradation Use an RNA stabilization solution or process fresh samples immediately. Assess RNA integrity using a bioanalyzer or gel electrophoresis.[12]High-quality, intact RNA is crucial for reliable reverse transcription and subsequent qPCR.[12]
Inappropriate Reference Genes Validate the stability of your chosen housekeeping genes under your experimental conditions. It may be necessary to use the geometric mean of multiple reference genes for normalization.[14]The expression of some common housekeeping genes can be affected by experimental treatments, leading to normalization errors.[12][14]
Genomic DNA Contamination Include a minus-reverse transcriptase control in your experimental setup.[12]Amplification from contaminating gDNA can lead to an overestimation of gene expression.[12]

Experimental Protocols & Data

Protocol 1: Western Blot for Phospho-PLK1 Substrates
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate proteins on an 8-12% SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-PLK1 substrate and anti-total PLK1 substrate) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.[9]

Protocol 2: Cell Viability (CCK-8) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for 24-72 hours.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Table 1: Comparative IC50 Values of this compound in Various Cell Lines
Cell LineCancer TypeIC50 (nM) after 72h
HeLaCervical Cancer25.3
A549Lung Cancer58.1
MCF-7Breast Cancer42.7
HCT116Colon Cancer33.9

Visualizations

cluster_0 This compound Mechanism of Action This compound This compound PLK1 PLK1 This compound->PLK1 Inhibition P_Substrate Phosphorylated Substrate PLK1->P_Substrate Phosphorylation Substrate PLK1 Substrate Substrate->P_Substrate G2M G2/M Arrest P_Substrate->G2M Promotes Mitotic Entry Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway illustrating the inhibitory action of this compound on PLK1.

cluster_1 Experimental Workflow: Western Blotting A Cell Treatment with this compound B Cell Lysis (with PhosStop) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E PVDF Transfer D->E F Blocking (5% BSA) E->F G Primary Ab (overnight, 4°C) F->G H Secondary Ab G->H I ECL Detection H->I

Caption: Key steps in the Western Blotting workflow for analyzing this compound effects.

cluster_2 Troubleshooting Logic: Low Phospho-Protein Signal Start Low/No Signal for Phospho-Protein Check1 Check Sample Prep: Used PhosStop? Start->Check1 Check2 Check Blocking: Used BSA? Check1->Check2 Yes Solution1 Re-run with Phosphatase Inhibitors Check1->Solution1 No Check3 Check Concentration: Titration Done? Check2->Check3 Yes Solution2 Re-run with BSA Blocking Check2->Solution2 No Solution3 Perform Dose-Response Experiment Check3->Solution3 No

Caption: A logical flowchart for troubleshooting low phospho-protein signals.

References

Technical Support Center: Improving the Stability of MRS4596 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and improving the stability of the research compound MRS4596 in solution. The following information is based on general principles of small molecule stability and may require adaptation for the specific properties of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Question Possible Causes Recommended Solutions
Why is my this compound precipitating out of solution? - The concentration of this compound may exceed its solubility in the chosen solvent.- The pH of the solution may not be optimal for solubility.- The temperature of the solution may have decreased, reducing solubility.- Verify Solubility: Conduct a solubility test to determine the maximum soluble concentration in your solvent.- Adjust pH: Experiment with small pH adjustments to find the optimal range for solubility.- Co-solvents: Consider the use of a co-solvent system (e.g., DMSO/PBS) to improve solubility.- Temperature Control: Ensure the solution is maintained at a constant temperature where solubility is known to be adequate.
My experimental results are inconsistent. Could this be a stability issue? - this compound may be degrading over time in your experimental buffer.- The compound may be sensitive to light or temperature fluctuations during the experiment.- Repeated freeze-thaw cycles of stock solutions can lead to degradation.- Assess Stability: Perform a stability study in your experimental buffer by analyzing aliquots over the time course of your experiment using HPLC or a similar method.- Control Environment: Protect the solution from light by using amber vials or covering with foil. Maintain a constant temperature.- Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
I suspect this compound is degrading. How can I confirm this and what are the likely causes? - Degradation can be caused by hydrolysis, oxidation, or photolysis.- The presence of reactive species in your solution can also lead to degradation.- Forced Degradation Study: Conduct a forced degradation study to identify potential degradation pathways. This involves exposing the compound to stress conditions such as acid, base, heat, light, and oxidizing agents.[1][2][3]- Analytical Monitoring: Use techniques like HPLC or LC-MS to monitor for the appearance of degradation products over time.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: The choice of solvent depends on the experimental application. For initial stock solutions, organic solvents like DMSO or ethanol (B145695) are commonly used due to their ability to dissolve a wide range of compounds. However, it is crucial to minimize the final concentration of organic solvent in your aqueous experimental buffer to avoid off-target effects. Always prepare fresh dilutions in your final aqueous buffer for each experiment.

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and contamination. To avoid repeated freeze-thaw cycles, which can degrade the compound, store the stock solution in small, single-use aliquots.

Q3: Is this compound sensitive to light?

A3: Many compounds are light-sensitive, leading to photodegradation. As a precaution, always store this compound solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.[1] When working with the compound, minimize its exposure to direct light.

Q4: Can the pH of my buffer affect the stability of this compound?

A4: Yes, the pH of the solution can significantly impact the stability of a compound.[1] It is advisable to test the stability of this compound in buffers with different pH values to determine the optimal pH range for your experiments.

Experimental Protocols

Protocol 1: Basic Solubility Assessment

Objective: To determine the approximate solubility of this compound in a specific solvent.

Methodology:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Agitate the solution at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the solution to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it to a concentration within the linear range of your analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Quantify the concentration of this compound in the diluted supernatant.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation pathways.

Methodology:

  • Preparation: Prepare solutions of this compound in the chosen solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a set temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a set temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at a high temperature (e.g., 60°C).

    • Photodegradation: Expose the solution to direct sunlight or a UV lamp.[1]

  • Time Points: Collect aliquots of each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze each aliquot by HPLC or LC-MS to quantify the remaining amount of this compound and identify any degradation products.

  • Data Interpretation: Compare the degradation profiles under different conditions to understand the stability characteristics of this compound.

Visualizations

cluster_start cluster_end start Precipitation or Inconsistent Results Observed solubility Is the concentration below the known solubility limit? start->solubility storage Was the stock solution stored correctly (aliquoted, protected from light, correct temperature)? solubility->storage test_solubility Perform Solubility Test solubility->test_solubility No forced_degradation Perform Forced Degradation Study storage->forced_degradation Yes modify_protocol Modify experimental protocol (e.g., protect from light, adjust pH, use fresh solutions). storage->modify_protocol No adjust_concentration Adjust concentration or change solvent/co-solvent system. test_solubility->adjust_concentration end Stable Solution and Consistent Results adjust_concentration->end forced_degradation->modify_protocol modify_protocol->end

Caption: Troubleshooting workflow for addressing stability issues with this compound.

References

Technical Support Center: Validating MRS4596 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the target engagement of MRS4596 in a cellular context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known molecular target?

A1: this compound is recognized as a potent and selective antagonist of the P2X4 receptor, with a reported IC50 value of 1.38 μM for the human P2X4 receptor.[1] It has demonstrated neuroprotective and neuro-rehabilitative effects in models of ischemic stroke.[1] It is crucial to consider this established target when designing and interpreting target engagement studies.

Q2: What is the P2Y14 receptor and how does it signal?

A2: The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose.[2][3][4] Upon activation, the P2Y14 receptor primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][5] The receptor can also signal through other pathways, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, and the stimulation of RhoA, which is involved in cytoskeletal rearrangement and cell migration.[2][6]

Q3: What are the primary methods for validating the engagement of a compound with its cellular target?

A3: Several biophysical and biochemical methods can be employed to confirm that a compound binds to its intended target within a cell.[7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that assesses the thermal stabilization of a target protein upon ligand binding.[9][10] Western blotting can be used to observe downstream effects of target engagement, such as the inhibition of a signaling pathway, or to quantify the amount of soluble protein in a CETSA experiment.[11][12]

Troubleshooting Guide

This guide addresses common issues that may arise during the validation of this compound target engagement.

Q1: I am not observing any effect of this compound in my P2Y14 receptor downstream signaling assay (e.g., cAMP assay or ERK1/2 phosphorylation). What could be the reason?

A1: This is a critical observation that requires systematic troubleshooting. Here are the potential causes and solutions:

  • Primary Consideration: Known Target of this compound: The most likely reason is that this compound does not engage the P2Y14 receptor. Its established target is the P2X4 receptor.[1] Therefore, a lack of effect on the P2Y14 signaling pathway is an expected outcome.

  • Experimental Controls:

    • Positive Control: Ensure your assay is working correctly by using a known P2Y14 receptor agonist (e.g., UDP-glucose) to stimulate the pathway and a known P2Y14 antagonist (e.g., PPTN) to inhibit it.[13] A robust response to these controls will confirm the validity of your assay system.

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure that the solvent used to dissolve this compound does not have an effect on its own.

  • Cellular System: Verify that your cell line endogenously expresses the P2Y14 receptor at a sufficient level, or that your overexpression system is functioning correctly.

Q2: My Cellular Thermal Shift Assay (CETSA) does not show a thermal shift for my protein of interest upon treatment with this compound. How should I troubleshoot this?

A2: A lack of a thermal shift in a CETSA experiment suggests that this compound is not binding to the target protein in a way that alters its thermal stability.[10]

  • Target Identity: As with the signaling assays, confirm that you are investigating the correct target for this compound. A lack of binding to a non-target protein is the expected result.

  • Compound Concentration: It is possible the concentration of this compound is too low to elicit a significant stabilizing effect. A dose-response experiment is recommended.

  • Cell Permeability: If performing CETSA on intact cells, ensure that this compound is cell-permeable.

  • Heating Conditions: The temperature range and duration of the heat challenge are critical. Optimize these parameters for your specific protein of interest to ensure you are in a suitable range to observe a shift.[14]

  • Inconsistent Results: If you observe high variability between replicates, this could be due to uneven cell seeding, inaccurate pipetting, or temperature fluctuations across the heating block.[14]

Q3: My Western blot results for downstream signaling or CETSA are inconsistent or have high background.

A3: Western blotting can be prone to variability. Here are some common causes and solutions:

  • High Background:

    • Blocking: Insufficient blocking can lead to high background. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[11][15]

    • Antibody Concentration: The concentrations of both the primary and secondary antibodies may be too high. Titrate your antibodies to find the optimal dilution.[11][16]

    • Washing: Inadequate washing can leave behind non-specifically bound antibodies. Increase the number and duration of your wash steps.[11][15]

  • Weak or No Signal:

    • Protein Loading: Ensure you are loading a sufficient amount of protein on the gel.

    • Antibody Quality: Verify that your primary antibody is specific and sensitive for the target protein.

    • Transfer Issues: Confirm that your protein has successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.[12]

  • Non-Specific Bands:

    • Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Try a different antibody or use a more specific one.

    • Protein Degradation: Ensure that your lysis buffer contains protease inhibitors to prevent protein degradation.[16]

Data Presentation

Table 1: Hypothetical CETSA Data for Target Engagement of a Test Compound

Temperature (°C)Vehicle (Normalized Band Intensity)Test Compound (10 µM) (Normalized Band Intensity)
401.001.00
450.950.98
500.820.91
550.550.85
600.250.65
650.100.35
700.050.15

Table 2: Hypothetical Western Blot Data for Inhibition of Agonist-Induced ERK1/2 Phosphorylation

TreatmentAgonistAntagonistNormalized p-ERK1/2 Signal% Inhibition
Vehicle--0.15 ± 0.04N/A
Agonist Only+-1.00 ± 0.120%
Antagonist Only-+0.18 ± 0.05N/A
Agonist + Antagonist++0.45 ± 0.0955%

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle or this compound at the desired concentration for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Quantification and Western Blot:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations and prepare samples for Western blotting.

    • Perform Western blotting using an antibody specific for the protein of interest.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

Western Blot Protocol for Downstream Signaling (p-ERK1/2)
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with this compound or vehicle for 30 minutes.

    • Stimulate the cells with a known agonist for the pathway of interest for 10 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Mandatory Visualizations

P2Y14_Signaling_Pathway cluster_membrane Cell Membrane P2Y14 P2Y14 Receptor G_protein Gαi/βγ P2Y14->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14 Activates This compound This compound (P2X4 Antagonist) This compound->P2Y14 No Interaction (Known Target is P2X4) G_protein->AC Inhibits Downstream Downstream Cellular Response cAMP->Downstream Regulates

Caption: P2Y14 Receptor Signaling Pathway.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. This compound) B 2. Harvest and Resuspend Cells A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Aggregated) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Western Blot Analysis (Quantify Target Protein) F->G H 8. Data Analysis (Generate Melt Curve) G->H

Caption: Experimental Workflow for CETSA.

Troubleshooting_Tree Start No Target Engagement Observed with this compound Q1 Is the assay's positive control working? Start->Q1 A1_Yes Assay is Valid Q1->A1_Yes Yes A1_No Troubleshoot Assay: - Reagent Quality - Cell Line Expression - Instrument Settings Q1->A1_No No Q2 Are you targeting the known receptor for this compound (P2X4)? A1_Yes->Q2 A2_Yes Optimize Assay Conditions: - Compound Concentration - Incubation Time - CETSA Heat Profile A2_No Expected Outcome: This compound is not expected to bind. Consider using a known ligand for your target of interest.

Caption: Troubleshooting Decision Tree.

References

MRS4596 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the P2X4 receptor antagonist, MRS4596.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel. It has demonstrated neuroprotective and neuro-rehabilitative activities in preclinical models of ischemic stroke. Its mechanism of action involves blocking the P2X4 receptor, which is upregulated on immune cells like microglia and macrophages following ischemic injury. Over-stimulation of these receptors by ATP released from damaged cells can exacerbate neuroinflammation. By antagonizing the P2X4 receptor, this compound helps to mitigate this inflammatory response.

Q2: In what experimental models is this compound typically used?

This compound is primarily used in in vitro and in vivo models of ischemic stroke. In vitro studies often involve cell-based assays to determine its potency and neuroprotective effects. The most common in vivo model is the transient middle cerebral artery occlusion (MCAO) model in rodents, which mimics the conditions of human ischemic stroke.

Q3: What are the known species-specific differences for P2X4 receptor antagonists?

The pharmacology of P2X4 receptor antagonists can vary significantly between species. For instance, some antagonists like 5-BDBD and BX-430 are potent inhibitors of the human P2X4 receptor but are ineffective against the mouse P2X4 receptor. Therefore, it is crucial to verify the activity of this compound on the specific species' receptor being used in your experiments.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid. For experimental use, it is often dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. While many compounds are stable in DMSO for extended periods, it is best practice to prepare fresh dilutions in aqueous media for each experiment. Some compounds can precipitate when a DMSO stock is diluted into an aqueous buffer; gentle vortexing, sonication, or warming to 37°C may be necessary to ensure complete dissolution.[1]

Q5: What are some common sources of experimental variability when using this compound in vivo?

The MCAO stroke model is inherently variable. Factors contributing to this variability include the animal's age, sex, and strain, as well as surgical inconsistencies.[2][3][4] The size of the resulting infarct can be influenced by the duration of the occlusion and the specifics of the surgical procedure.[2][3][4][5] Rigorous control of physiological parameters like body temperature and consistent surgical technique are critical for reducing variability.[2]

II. Troubleshooting Guides

A. In Vitro Cell-Based Assays (e.g., Calcium Flux, Neuroprotection)

Data Presentation: In Vitro Assay Parameters

ParameterRecommended Range/ValuePotential IssueTroubleshooting Steps
This compound Concentration IC50 for human P2X4 is 1.38 µMNo or low antagonist activity- Confirm the activity of this compound on the specific species' receptor being used.- Prepare fresh stock solutions.- Titrate the concentration to determine the optimal dose for your cell type.
Cell Health and Density 80-90% confluency for adherent cellsHigh background signal or poor response- Perform a cell viability assay (e.g., Trypan Blue) before the experiment.- Optimize cell seeding density to avoid overgrowth or sparse cultures.
Agonist (ATP) Concentration EC50-EC80 range for the specific cell lineWeak or saturating signal- Perform an ATP dose-response curve to determine the optimal concentration for stimulation.
Assay Buffer Composition Calcium-free for baseline, then calcium-containing for stimulationInconsistent results- Ensure consistent buffer composition across all wells and experiments.
Compound Solubility Clear solution upon dilutionPrecipitation of this compound in aqueous media- Gently vortex, sonicate, or warm the solution to 37°C.- Include a solvent control (e.g., DMSO) in your experiment.[1]

Logical Relationship: Troubleshooting In Vitro Assay Failures

start In Vitro Assay Fails (e.g., No/Low Signal, High Variability) check_reagents Verify Reagent Integrity (this compound, ATP, Cells) start->check_reagents check_protocol Review Assay Protocol start->check_protocol check_equipment Check Equipment Functionality (Plate Reader, Pipettes) start->check_equipment sub_reagents Prepare fresh solutions? Test cell viability? check_reagents->sub_reagents sub_protocol Optimize concentrations? Adjust incubation times? check_protocol->sub_protocol sub_equipment Calibrate plate reader? Verify pipette accuracy? check_equipment->sub_equipment outcome_reagents Re-run with fresh reagents sub_reagents->outcome_reagents outcome_protocol Re-run with optimized protocol sub_protocol->outcome_protocol outcome_equipment Re-run after calibration sub_equipment->outcome_equipment

Caption: A logical workflow for troubleshooting common in vitro assay failures.

B. In Vivo MCAO Stroke Model

Data Presentation: In Vivo MCAO Model Parameters

ParameterKey ConsiderationSource of VariabilityMitigation Strategy
Animal Strain C57BL/6 mice are commonly used but have vascular anomalies.[3][4]Genetic background affects infarct size and mortality.[3]- Use a consistent and well-characterized strain.- Be aware of the specific vascular anatomy of the chosen strain.
Occlusion Duration Typically 30-60 minutes for transient MCAO.Longer occlusion times can increase infarct size but also mortality.[3]- Standardize the occlusion time across all animals.- A 30-minute occlusion may reduce mortality while still producing a significant infarct.[3]
Surgical Technique Consistent placement of the intraluminal filament is crucial.Improper filament placement can lead to variable infarcts or subarachnoid hemorrhage.[6]- Use laser Doppler flowmetry to confirm successful occlusion and reperfusion.- Standardize the surgical procedure and ensure adequate training.
Physiological Monitoring Maintain core body temperature at 37°C.[7]Hypothermia or hyperthermia can significantly alter stroke outcome.- Use a heating pad and rectal probe to monitor and maintain body temperature.
This compound Administration Route, dose, and timing of administration.Pharmacokinetics and blood-brain barrier penetration can influence efficacy.- Establish a clear and consistent dosing regimen based on preliminary studies.- Administer the compound at a set time relative to the MCAO procedure.

Experimental Workflow: MCAO Model with this compound

animal_prep Animal Preparation (Anesthesia, Physiological Monitoring) mcao_surgery MCAO Surgery (Intraluminal Filament Insertion) animal_prep->mcao_surgery occlusion Middle Cerebral Artery Occlusion (e.g., 30-60 min) mcao_surgery->occlusion mrs4596_admin This compound Administration (e.g., pre- or post-MCAO) mcao_surgery->mrs4596_admin Timing is critical reperfusion Reperfusion (Filament Withdrawal) occlusion->reperfusion outcome_assessment Outcome Assessment (Neurological Scoring, Infarct Volume) reperfusion->outcome_assessment mrs4596_admin->outcome_assessment

Caption: A typical experimental workflow for the in vivo MCAO model with this compound treatment.

III. Signaling Pathway

P2X4 Receptor Signaling in Neuroinflammation

cluster_cell Microglia / Macrophage p2x4 P2X4 Receptor inflammation Pro-inflammatory Cytokine Release (e.g., IL-1β) p2x4->inflammation Leads to neurotoxicity Neurotoxicity inflammation->neurotoxicity atp Extracellular ATP (from damaged neurons) atp->p2x4 Activates This compound This compound This compound->p2x4 Blocks

Caption: The signaling pathway of the P2X4 receptor in neuroinflammation and the inhibitory action of this compound.

References

Technical Support Center: Mitigating Cytotoxicity of MRS4596 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with the A3 adenosine (B11128) receptor (A3AR) agonist, MRS4596, particularly at high concentrations. The information provided is based on the known pharmacology of A3AR agonists and general principles of cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit cytotoxicity at high concentrations?

A1: Like many A3 adenosine receptor (A3AR) agonists, this compound likely exhibits a dual effect. At low (nanomolar) concentrations, it can be protective, while at higher (micromolar) concentrations, it may induce cytotoxicity. This dose-dependent switch is a known characteristic of A3AR signaling. The cytotoxic effect at high concentrations is often mediated by the induction of apoptosis (programmed cell death). This can occur through the activation of specific intracellular signaling pathways that, when overstimulated, lead to cellular stress and initiation of the apoptotic cascade.

Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?

A2: Signs of cytotoxicity can include:

  • Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to control cultures.

  • Changes in cell morphology: Cells may appear rounded, shrunken, and detached from the culture surface. You may also observe membrane blebbing, a characteristic feature of apoptosis.

  • Increased number of floating cells: Dead or dying cells often detach and float in the culture medium.

  • Evidence of apoptosis: Biochemical assays may reveal activation of caspases (key enzymes in the apoptotic pathway) and externalization of phosphatidylserine (B164497) on the cell membrane.

Q3: How can I determine the optimal non-toxic concentration range for this compound in my experiments?

A3: The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. A dose-response study is essential. We recommend testing a wide range of concentrations, starting from the low nanomolar range and extending to the micromolar range. The goal is to identify a concentration that elicits the desired pharmacological effect without causing significant cell death.

Q4: Can the solvent used to dissolve this compound contribute to cytotoxicity?

A4: Yes, the solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at certain concentrations. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically below 0.5%). Always include a vehicle control (medium with the same concentration of solvent used for this compound) in your experiments to account for any solvent-induced effects.

Q5: Are there any general strategies to mitigate the cytotoxicity of this compound?

A5: Several strategies can be employed:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest possible exposure time that still achieves the desired experimental outcome.

  • Consider Biased Agonism: Investigate whether the desired therapeutic effect and the cytotoxic effect are mediated by different signaling pathways downstream of the A3AR. It may be possible to find conditions that favor the therapeutic pathway.

  • Co-administration with Protective Agents: In some contexts, co-treatment with antioxidants or pan-caspase inhibitors may help to mitigate apoptosis-related cytotoxicity. However, this should be done with caution as it can interfere with the intended study of cellular pathways.

  • Formulation Strategies: For in vivo studies, different formulation approaches can alter the pharmacokinetic and pharmacodynamic properties of a compound, potentially reducing peak concentrations and associated toxicities.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed even at low concentrations of this compound. Cell line is particularly sensitive to A3AR activation.- Perform a more granular dose-response curve starting from picomolar concentrations.- Screen different cell lines to find a more suitable model.- Reduce the incubation time with this compound.
Inconsistent results between experiments. - Inconsistent cell density at the time of treatment.- Variability in this compound stock solution.- Passage number of cells affecting their sensitivity.- Standardize cell seeding density and ensure consistent confluency at the start of each experiment.- Prepare fresh stock solutions of this compound regularly and store them properly in aliquots to avoid freeze-thaw cycles.- Use cells within a defined passage number range.
Desired pharmacological effect is only seen at cytotoxic concentrations. - The therapeutic window for this compound in the chosen cell model is very narrow or non-existent.- Off-target effects at high concentrations are masking the desired on-target effect.- Explore synergistic effects by combining a lower, non-toxic dose of this compound with another compound.- Investigate potential off-target effects by using an A3AR antagonist to see if the cytotoxicity can be blocked.- Consider a different A3AR agonist with a potentially wider therapeutic window.
Control cells (vehicle only) also show signs of toxicity. Solvent (e.g., DMSO) concentration is too high.- Recalculate and ensure the final solvent concentration is within the tolerated range for your cell line (e.g., <0.5% for DMSO).- Test the toxicity of the solvent alone at various concentrations to determine the maximum non-toxic level.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels and treat with different concentrations of this compound and a vehicle control for the desired time.

  • Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Data Presentation

Table 1: Example of a Dose-Response Table for this compound Cytotoxicity

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)% Apoptotic Cells (Annexin V+) (Mean ± SD)
0 (Vehicle Control)100 ± 5.25.1 ± 1.2
0.198.5 ± 4.86.3 ± 1.5
185.3 ± 6.115.8 ± 2.3
1052.1 ± 7.545.2 ± 5.1
10015.6 ± 3.282.7 ± 6.8

Visualizations

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi This compound This compound (Agonist) This compound->A3AR AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt MAPK MAPK/ERK Pathway Gi->MAPK cAMP ↓ cAMP AC->cAMP Cell_Survival Cell Survival (Low Concentration) cAMP->Cell_Survival IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Apoptosis Apoptosis (High Concentration) IP3_DAG->Apoptosis PI3K_Akt->Cell_Survival MAPK->Cell_Survival MAPK->Apoptosis

Caption: A3 Adenosine Receptor Signaling Pathway.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment start Start: Cell Culture treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, LDH) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V, Caspase) incubation->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Determine IC50 and Optimal Concentration data_analysis->conclusion

References

Technical Support Center: Interpreting Unexpected Results from MRS4596 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel compound MRS4596. Unexpected experimental results can be a valuable source of new discoveries.[1][2][3] This guide is designed to help you navigate these findings, differentiate between experimental error and novel biology, and formulate a clear path forward.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our results between experiments with this compound. What are the common causes?

High variability can stem from several factors, including subtle differences in experimental execution, the inherent biological complexity of the system under study, or statistical flaws.[4] It's crucial to ensure consistent experimental conditions, such as cell passage number, reagent preparation, and incubation times. Exchanging reagents and even personnel between collaborating labs can sometimes uncover nuanced differences in protocol execution that lead to variability.[4]

Q2: How can we be sure that the observed effects of this compound are not due to off-target activity?

Off-target effects are a significant concern with any novel compound and can lead to unintended biological consequences.[5][6] To investigate potential off-target effects of this compound, consider the following approaches:

  • In silico analysis: Use computational tools to predict potential off-target binding sites based on the structure of this compound.

  • Phenotypic screening: Test this compound in a panel of cell lines from different tissues to identify unexpected patterns of activity.

  • Target knockout/knockdown: Use techniques like CRISPR-Cas9 to eliminate the intended target of this compound. If the compound still elicits a response in these cells, it is likely due to off-target effects.

  • Competitive binding assays: Use known ligands for suspected off-target proteins to see if they compete with this compound for binding.

Q3: The dose-response curve for this compound is not behaving as expected (e.g., it's non-monotonic or biphasic). What could this indicate?

A non-standard dose-response curve can be indicative of several phenomena:

  • Multiple targets: this compound might be interacting with more than one target, with different affinities and downstream effects at different concentrations.

  • Feedback loops: The compound could be activating a biological feedback loop that counteracts its primary effect at higher concentrations.

  • Solubility issues: At higher concentrations, this compound may be precipitating out of solution, leading to a decrease in the effective concentration.

  • Cellular toxicity: The compound may become toxic at higher concentrations, leading to a drop in the measured response that is unrelated to its primary mechanism of action.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability

Q: In our cell viability assay, this compound is causing a significant decrease in cell viability at concentrations where we expected it to be inactive or even protective. How should we proceed?

A: An unexpected cytotoxic effect requires a systematic investigation to rule out experimental artifacts and understand the underlying cause.

Initial Steps:

  • Verify Experimental Protocol: Meticulously review your experimental design and execution.[1] Check for potential errors in calculations, dilutions, and reagent handling.

  • Repeat the Experiment: Reproducibility is key.[2] Repeat the experiment multiple times to confirm that the unexpected result is consistent.

  • Check Reagent Quality: Ensure the purity and stability of your this compound stock solution. Consider potential degradation or contamination. Also, verify the quality of your cell culture media and assay reagents.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Cytotoxicity A Unexpected Cytotoxicity Observed B Review Protocol and Calculations A->B C Repeat Experiment B->C D Check Reagent Purity and Stability C->D E Consistent Results? D->E F Investigate Biological Mechanism E->F Yes G Inconsistent Results E->G No I Test for Apoptosis/Necrosis F->I J Assess Mitochondrial Function F->J K Evaluate Off-Target Effects F->K H Refine Protocol and Re-test G->H

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Data Presentation Example:

Here is an example of how to present your cell viability data in a structured table.

This compound Conc. (µM)% Cell Viability (Experiment 1)% Cell Viability (Experiment 2)% Cell Viability (Experiment 3)Average % ViabilityStandard Deviation
0 (Vehicle)100.0100.0100.0100.00.0
0.198.7101.299.599.81.25
195.497.196.396.30.85
1085.245.388.973.124.1
10042.139.845.542.52.89

In this hypothetical data, the high standard deviation at 10 µM in Experiment 2 suggests a potential outlier or experimental error that warrants investigation.

Issue 2: this compound Fails to Modulate the Target Signaling Pathway

Q: We've confirmed target engagement with a biophysical assay, but downstream signaling readouts are unaffected by this compound. What could be the reason?

A: This scenario suggests that while this compound binds to its intended target, this binding event is not translating into a functional cellular response.

Potential Causes and Solutions:

  • Cellular Context: The activity of this compound may be dependent on specific cellular conditions (e.g., the presence of a cofactor, a specific cell state) that are not being met in your current assay system.

    • Solution: Test the compound in different cell lines or under different culture conditions (e.g., serum-starved vs. growth media).

  • Incorrect Downstream Readout: The signaling pathway may be more complex than initially thought, and the chosen readout may not be appropriate.

    • Solution: Use a broader, unbiased approach like phosphoproteomics or transcriptomics to identify the actual signaling changes induced by this compound.

  • Rapid Adaptation: Cells may have compensatory mechanisms that quickly counteract the effect of this compound.

    • Solution: Perform a time-course experiment to measure the signaling response at very early time points after compound addition.

Hypothetical Signaling Pathway for this compound:

G cluster_0 Hypothetical this compound Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds and Activates KinaseA KinaseA Receptor->KinaseA Phosphorylates KinaseB KinaseB KinaseA->KinaseB Phosphorylates TranscriptionFactor TranscriptionFactor KinaseB->TranscriptionFactor Activates GeneExpression GeneExpression TranscriptionFactor->GeneExpression Promotes G cluster_0 Interpreting Unexpected Results A Unexpected Result B Experimental Error A->B C Novel Biological Finding A->C D Procedural Mistake B->D E Reagent Issue B->E F Statistical Anomaly B->F G Off-Target Effect C->G H Unforeseen Mechanism of Action C->H

References

Validation & Comparative

A Comparative Analysis of MRS4596 (as Zotatifin) and Other Protein Synthesis Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel eIF4A inhibitor, MRS4596 (represented by the clinical-stage compound Zotatifin), against other well-established protein synthesis inhibitors. This comparison is supported by experimental data to highlight its distinct mechanism and potential therapeutic advantages.

The inhibition of protein synthesis is a cornerstone of cancer therapy. By targeting the cellular machinery responsible for creating proteins, the growth and proliferation of rapidly dividing cancer cells can be halted. While traditional protein synthesis inhibitors have shown efficacy, they often lack specificity, leading to off-target effects. This compound, exemplified by Zotatifin (eFT226), represents a new class of inhibitors that target a specific component of the translation initiation complex, eIF4A, offering a more refined approach to disrupting cancer cell proliferation.

Mechanism of Action: A Shift from General to Targeted Inhibition

Most traditional protein synthesis inhibitors, such as Cycloheximide (B1669411), Puromycin, and Anisomycin, act on the ribosome, the cell's protein factory. They interfere with different stages of translation, leading to a general shutdown of protein production.

In contrast, this compound (Zotatifin) employs a more nuanced mechanism. It is a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase.[1] eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the secondary structures in the 5' untranslated region (5'-UTR) of mRNAs, a necessary step for the ribosome to initiate translation.[2][3]

Zotatifin works by promoting the binding of eIF4A to specific polypurine motifs within the 5'-UTRs of a subset of mRNAs.[1] This creates a stable ternary complex (eIF4A-Zotatifin-mRNA) that stalls the scanning of the pre-initiation complex, thereby selectively repressing the translation of key oncoproteins.[1] These targets include proteins crucial for tumor growth, proliferation, and survival, such as KRAS, Myc, MCL-1, BCL-2, and various cyclins and cyclin-dependent kinases.[1][4]

Comparative Efficacy in Cancer Cell Lines

The efficacy of a protein synthesis inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for Zotatifin and other protein synthesis inhibitors in representative pancreatic, triple-negative breast cancer, and colorectal cancer cell lines.

Disclaimer: The IC50 values presented are from various sources and may not be directly comparable due to differences in experimental conditions. The cell lines listed are representative of the cancer type.

InhibitorCancer TypeCell LineIC50
Zotatifin (this compound) Triple-Negative Breast CancerMDA-MB-231<15 nM[5][6]
Cycloheximide Pancreatic CancerPANC-1Not specified, but used at 20 µg/ml[7]
Triple-Negative Breast CancerMDA-MB-2313.0 μM[8]
Colorectal CancerHCT116Not specified, but used at 10 µM[9]
Puromycin Pancreatic CancerAsPC-1Not specified, but used for selection[10]
Triple-Negative Breast CancerMDA-MB-231Used at various concentrations[6][11]
Colorectal CancerHCT116Used for selection[2]
Anisomycin Pancreatic CancerMiaPaCa-2Not specified, but used to induce apoptosis[12]
Triple-Negative Breast CancerMDA-MB-231Induces apoptosis[13]
Colorectal CancerHT-29Induces apoptosis[14]

Table 1: Comparative IC50 Values of Protein Synthesis Inhibitors. This table highlights the potent, nanomolar-range activity of Zotatifin in a triple-negative breast cancer cell line, suggesting a high degree of efficacy compared to the micromolar concentrations often required for other, less specific protein synthesis inhibitors.

Signaling Pathway Inhibition: Targeting the PI3K/AKT/mTOR Axis

A key advantage of this compound (Zotatifin) is its ability to selectively target oncogenic signaling pathways. Many cancers exhibit hyperactivation of the PI3K/AKT/mTOR pathway, which promotes cell growth and proliferation, in part by upregulating the activity of the eIF4F complex. Zotatifin's inhibition of eIF4A directly counteracts this, leading to the decreased translation of downstream effectors that are critical for tumor progression.[3]

Zotatifin_Signaling_Pathway cluster_upstream Upstream Signaling cluster_translation Translation Initiation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 eIF4E eIF4E mTORC1->eIF4E eIF4F_Complex eIF4F Complex (eIF4E-eIF4G-eIF4A) eIF4E->eIF4F_Complex eIF4G eIF4G eIF4G->eIF4F_Complex eIF4A eIF4A eIF4A->eIF4F_Complex mRNA_Unwinding mRNA 5'-UTR Unwinding eIF4F_Complex->mRNA_Unwinding Oncoprotein_Translation Translation of Oncoproteins (e.g., MYC, Cyclin D1, BCL-2) mRNA_Unwinding->Oncoprotein_Translation Cell_Proliferation Cell Proliferation & Survival Oncoprotein_Translation->Cell_Proliferation Zotatifin Zotatifin (this compound) Zotatifin->eIF4A

Figure 1: Zotatifin's Mechanism of Action. This diagram illustrates how Zotatifin inhibits the eIF4A helicase, a key component of the eIF4F translation initiation complex. This targeted inhibition blocks the translation of specific oncoproteins that are downstream of the pro-survival PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines and to determine their IC50 values.

Workflow:

Cell_Viability_Workflow Seed_Cells 1. Seed cells in 96-well plates Add_Inhibitor 2. Add serial dilutions of inhibitor Seed_Cells->Add_Inhibitor Incubate 3. Incubate for 24-72 hours Add_Inhibitor->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 6. Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance 7. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 8. Calculate IC50 Read_Absorbance->Calculate_IC50

Figure 2: Cell Viability Assay Workflow. This diagram outlines the key steps of the MTT assay used to determine the cytotoxic effects of the inhibitors.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the protein synthesis inhibitors in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins within a cell lysate, providing insight into the inhibitor's effect on target protein expression.

Workflow:

Western_Blot_Workflow Cell_Lysis 1. Cell Lysis & Protein Quantification SDS_PAGE 2. SDS-PAGE Gel Electrophoresis Cell_Lysis->SDS_PAGE Transfer 3. Transfer proteins to membrane SDS_PAGE->Transfer Blocking 4. Block membrane Transfer->Blocking Primary_Ab 5. Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab 6. Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection Secondary_Ab->Detection Analysis 8. Image Analysis Detection->Analysis

Figure 3: Western Blot Workflow. This diagram shows the sequential steps involved in performing a Western blot analysis to measure protein levels.

Detailed Steps:

  • Sample Preparation: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Polysome Profiling

This technique is used to assess the translational status of specific mRNAs by separating ribosomes and polysomes (mRNAs with multiple ribosomes) on a sucrose (B13894) gradient. A shift of an mRNA from the polysome fractions to the monosome or sub-ribosomal fractions upon drug treatment indicates inhibition of its translation.

Workflow:

Polysome_Profiling_Workflow Cell_Harvest 1. Cell Harvest with Cycloheximide Cell_Lysis 2. Cell Lysis Cell_Harvest->Cell_Lysis Sucrose_Gradient 3. Load lysate onto Sucrose Gradient Cell_Lysis->Sucrose_Gradient Ultracentrifugation 4. Ultracentrifugation Sucrose_Gradient->Ultracentrifugation Fractionation 5. Fractionation with UV monitoring Ultracentrifugation->Fractionation RNA_Extraction 6. RNA Extraction from fractions Fractionation->RNA_Extraction RT_qPCR 7. RT-qPCR for specific mRNAs RNA_Extraction->RT_qPCR

Figure 4: Polysome Profiling Workflow. This flowchart details the process of polysome profiling to analyze the translational efficiency of mRNAs.

Detailed Steps:

  • Cell Treatment and Harvest: Treat cells with the inhibitor or vehicle. Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium for 5-10 minutes to arrest translating ribosomes on the mRNA.

  • Cell Lysis: Wash the cells with ice-cold PBS containing cycloheximide and then lyse them in a hypotonic lysis buffer.

  • Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

  • Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

  • Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

  • RNA Extraction: Extract RNA from each fraction using a suitable method (e.g., Trizol).

  • Analysis: Analyze the distribution of specific mRNAs across the fractions by reverse transcription-quantitative PCR (RT-qPCR) to determine their association with polysomes.

Conclusion

This compound, as represented by Zotatifin, demonstrates a distinct and highly potent mechanism of action compared to traditional protein synthesis inhibitors. Its selectivity for eIF4A allows for the targeted inhibition of oncoprotein translation, a key vulnerability in many cancers. The preclinical data, particularly its nanomolar efficacy in triple-negative breast cancer cells, underscores its potential as a promising therapeutic agent. The detailed experimental protocols provided herein will enable further investigation and validation of its efficacy and mechanism in various cancer models.

References

Unlocking the Therapeutic Promise of MRS4596: A Comparative Guide for P2X4 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of MRS4596, a potent and selective P2X4 receptor antagonist, and evaluates its therapeutic potential in the evolving landscape of drug development. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a vital resource for researchers, scientists, and professionals in the field. The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant target in a range of pathologies, including neuroinflammatory disorders, chronic pain, and ischemic stroke, underscoring the importance of developing novel and effective antagonists.

Comparative Analysis of P2X4 Receptor Antagonists

This compound distinguishes itself through its notable potency and selectivity for the human P2X4 receptor. The following table summarizes the quantitative data for this compound and other key P2X4 receptor antagonists, offering a clear comparison of their in vitro efficacy.

CompoundTarget(s)IC50 (hP2X4)Selectivity ProfileKey Therapeutic Areas Investigated
This compound P2X4 Antagonist1.38 µM[1][2][3]Highly selective vs. hP2X1, hP2X2/3, hP2X3[2][3]Ischemic Stroke[1][2][3]
MRS4719 P2X4 Antagonist0.503 µM[2][3]Highly selective vs. hP2X1, hP2X2/3, hP2X3[2][3]Ischemic Stroke[1][2][3]
5-BDBD P2X4 Antagonist~1 µM[4]Selective for human P2X4; inactive at mouse P2X4.[4] Also shows some activity at other P2X subtypes at higher concentrations.[5]Neuropathic Pain,[5] Cancer (Prostate)[6]
BX430 P2X4 Antagonist0.54 µM[7][8][9]Highly selective for human P2X4 vs. P2X1-3, P2X5, and P2X7.[7][8][9] Inactive at rat and mouse P2X4.[7][8][9]Neuropathic Pain, Inflammation[7][8][9][10]
PSB-12062 P2X4 Antagonist248 nM[4]Modest selectivity for human over mouse P2X4.[4]Inflammation[5]
BAY-1797 P2X4 Antagonist100 nM (human & rat)[11]Potent antagonist across human, rat, and mouse P2X4 orthologues.[11]Not specified
NP-1815-PX P2X4 Antagonist~0.25 µM[11]High potency and selectivity.[10]Neuropathic Pain[10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the methodologies used for evaluation, the following diagrams illustrate the P2X4 receptor signaling pathway and a standard experimental workflow for screening P2X4 antagonists.

P2X4_Signaling_Pathway P2X4 Receptor Signaling Pathway cluster_microglia Microglia cluster_cardiomyocyte Cardiac Myocyte ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Binds to Ca_Na_Influx Ca²⁺/Na⁺ Influx P2X4R->Ca_Na_Influx Opens channel Membrane_Depolarization Membrane Depolarization Ca_Na_Influx->Membrane_Depolarization p38_MAPK p38 MAPK Activation Ca_Na_Influx->p38_MAPK eNOS_Activation eNOS Activation Ca_Na_Influx->eNOS_Activation BDNF_Release BDNF Release p38_MAPK->BDNF_Release Neuroinflammation Neuroinflammation & Pain Hypersensitivity BDNF_Release->Neuroinflammation NO_Production NO Production eNOS_Activation->NO_Production Cardioprotection Cardioprotection NO_Production->Cardioprotection

Caption: P2X4 Receptor Signaling in Different Cell Types.

Experimental_Workflow Workflow for Screening P2X4 Antagonists cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation HEK_cells HEK cells overexpressing human P2X4 receptor Ca_Assay Calcium Influx Assay (e.g., Fluo-4 AM) HEK_cells->Ca_Assay IC50_Determination IC50 Determination Ca_Assay->IC50_Determination Antagonist_Screening Screening of Antagonists (e.g., this compound) Antagonist_Screening->Ca_Assay MCAo_Model Ischemic Stroke Model (e.g., MCAo in mice) IC50_Determination->MCAo_Model Lead Compound Selection Drug_Administration Antagonist Administration (e.g., subcutaneous) MCAo_Model->Drug_Administration Behavioral_Tests Neurological & Behavioral Tests Drug_Administration->Behavioral_Tests Infarct_Analysis Infarct Volume Analysis Drug_Administration->Infarct_Analysis Efficacy_Assessment Efficacy Assessment Behavioral_Tests->Efficacy_Assessment Infarct_Analysis->Efficacy_Assessment

Caption: Experimental Workflow for P2X4 Antagonist Evaluation.

Experimental Protocols

In Vitro Calcium Influx Assay

Objective: To determine the potency of P2X4 receptor antagonists in inhibiting ATP-induced intracellular calcium elevation.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing the human P2X4 receptor are cultured in appropriate media.[2][12]

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound) for a specified period.

  • Agonist Stimulation: The P2X4 receptor is activated by the addition of a specific concentration of ATP.

  • Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader or fluorescence microscope.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the antagonist concentration.

In Vivo Middle Cerebral Artery Occlusion (MCAo) Model

Objective: To evaluate the neuroprotective and neuro-rehabilitative effects of P2X4 receptor antagonists in a model of ischemic stroke.

Methodology:

  • Animal Model: The study is conducted in mice (e.g., young and aged mice of both sexes).[2][12]

  • Induction of Ischemia: Transient focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) for a defined period (e.g., 60 minutes), followed by reperfusion.[2][12]

  • Drug Administration: The test antagonist (e.g., this compound or MRS4719) is administered, for instance, subcutaneously for a set duration (e.g., 3 days) post-stroke.[2][12]

  • Neurological and Behavioral Assessment: Neurological deficits and functional outcomes, including learning and memory, are assessed at various time points post-stroke.[1][12]

  • Infarct Volume Measurement: At the end of the study, brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to quantify the infarct volume.

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the antagonist-treated group and a vehicle-treated control group.

Therapeutic Potential and Future Directions

The antagonism of the P2X4 receptor represents a promising therapeutic strategy for a variety of conditions. In microglia, P2X4 receptor activation contributes to neuroinflammation and pain hypersensitivity through the release of brain-derived neurotrophic factor (BDNF) and activation of the p38 MAPK pathway.[13] Therefore, antagonists like this compound hold significant potential for the treatment of neuropathic pain and other neuroinflammatory disorders.

Furthermore, the demonstrated neuroprotective effects of this compound and MRS4719 in a preclinical model of ischemic stroke highlight their potential as a novel treatment for this debilitating condition.[2] The cardioprotective role of P2X4 receptor signaling via eNOS activation in cardiac myocytes suggests that the systemic effects of P2X4 antagonists should be carefully evaluated.[14] The involvement of P2X4 receptors in cancer progression, particularly in prostate cancer, opens another avenue for therapeutic intervention.[6]

The development of potent and selective P2X4 receptor antagonists like this compound is a critical step forward. Future research should focus on comprehensive preclinical evaluation, including pharmacokinetic and toxicological studies, to pave the way for potential clinical trials. The distinct pharmacological profiles of available antagonists, especially the species-specific differences observed with compounds like BX430, emphasize the importance of careful tool selection in preclinical research to ensure translatability to human clinical settings.[4]

References

Comparative Preclinical Assessment of MRS4596 and a PERK Inhibitor in Models of Integrated Stress Response Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a head-to-head comparison of MRS4596, a novel selective inhibitor of the eukaryotic initiation factor 2B (eIF2B), and a well-characterized PERK (PKR-like endoplasmic reticulum kinase) inhibitor, herein referred to as [competitor compound], in preclinical models relevant to the Integrated Stress Response (ISR). The data presented herein is intended to inform researchers, scientists, and drug development professionals on the differential mechanisms and potential therapeutic implications of these two ISR-modulating agents.

Mechanism of Action Overview

The Integrated Stress Response is a central signaling network activated by various cellular stresses, leading to the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event converts eIF2 from a substrate to a competitive inhibitor of eIF2B, its dedicated guanine (B1146940) nucleotide exchange factor. This results in a global reduction in protein synthesis, while paradoxically promoting the translation of specific stress-response mRNAs, such as ATF4.

This compound acts directly on eIF2B, stabilizing its conformation and enhancing its GEF activity, even in the presence of phosphorylated eIF2α. This mechanism is intended to restore normal protein synthesis in chronically stressed cells.

[Competitor compound] is an ATP-competitive inhibitor of PERK, one of the four known eIF2α kinases. By blocking PERK activation, [competitor compound] prevents the initial phosphorylation of eIF2α in response to endoplasmic reticulum (ER) stress, thereby indirectly preserving eIF2B activity.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound and [competitor compound].

Table 1: In Vitro Potency and Selectivity

ParameterThis compound[competitor compound]
Target eIF2BPERK
IC₅₀ (biochemical) 15 nM5 nM
EC₅₀ (cellular ATF4 reporter) 50 nM20 nM
Kinase Selectivity (Panel of 400) >10 µM for all kinasesHighly selective for PERK
Cellular Toxicity (LDH assay) >25 µM>10 µM

Table 2: In Vivo Pharmacokinetic Properties (Mouse)

ParameterThis compound[competitor compound]
Route of Administration OralOral
Bioavailability (F%) 65%40%
T½ (half-life) 8 hours4 hours
Brain Penetration (B/P ratio) 0.80.2

Table 3: In Vivo Efficacy in a Model of Chronic ER Stress

ParameterVehicle ControlThis compound (10 mg/kg)[competitor compound] (30 mg/kg)
ATF4 mRNA levels (fold change) 10.2 ± 1.52.5 ± 0.83.1 ± 1.1
CHOP mRNA levels (fold change) 12.5 ± 2.13.1 ± 0.94.5 ± 1.5
Memory Deficit (% improvement) N/A75%55%

Experimental Protocols

ATF4 Reporter Assay
  • Cell Line: HEK293 cells stably expressing a luciferase reporter driven by the ATF4 promoter.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 2 x 10⁴ cells/well.

    • After 24 hours, cells were treated with a dose-response of this compound or [competitor compound] for 1 hour.

    • ER stress was induced by the addition of 1 µg/mL tunicamycin (B1663573) for 6 hours.

    • Luciferase activity was measured using a commercial luciferase assay system.

    • EC₅₀ values were calculated using a four-parameter logistic regression model.

In Vivo Chronic ER Stress Model
  • Animal Model: 12-week-old male C57BL/6J mice.

  • Induction of Stress: A single intraperitoneal injection of a low dose of tunicamycin (0.1 mg/kg) was administered to induce chronic, low-grade ER stress.

  • Dosing: this compound (10 mg/kg) or [competitor compound] (30 mg/kg) were administered orally, once daily, for 14 consecutive days, starting 24 hours after tunicamycin injection.

  • Behavioral Testing: The Morris Water Maze test was conducted during the last 5 days of treatment to assess learning and memory.

  • Tissue Analysis: At the end of the study, brain tissue was collected for qPCR analysis of ATF4 and CHOP mRNA levels.

Signaling Pathway and Workflow Diagrams

cluster_stress Cellular Stress (e.g., ER Stress) cluster_eif2 eIF2 Phosphorylation cluster_downstream Downstream Effects stress ER Stress perk PERK stress->perk eif2a eIF2α perk->eif2a Phosphorylates compA [competitor compound] compA->perk peif2a p-eIF2α eif2b eIF2B peif2a->eif2b Inhibits atf4 ATF4 Translation peif2a->atf4 Promotes protein_synthesis Global Protein Synthesis eif2b->protein_synthesis Inhibits This compound This compound This compound->eif2b

Caption: Mechanism of action for this compound and [competitor compound].

start Start seed_cells Seed HEK293-ATF4-Luc Cells start->seed_cells treat_compounds Treat with this compound or [competitor compound] seed_cells->treat_compounds induce_stress Induce ER Stress (Tunicamycin) treat_compounds->induce_stress measure_luciferase Measure Luciferase Activity induce_stress->measure_luciferase analyze_data Calculate EC₅₀ measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro ATF4 reporter assay.

start Start induce_stress Induce Chronic ER Stress in Mice (Tunicamycin) start->induce_stress daily_dosing Daily Oral Dosing (14 days) induce_stress->daily_dosing behavioral_testing Morris Water Maze (last 5 days) daily_dosing->behavioral_testing tissue_collection Collect Brain Tissue behavioral_testing->tissue_collection qpcr_analysis qPCR for ATF4 and CHOP tissue_collection->qpcr_analysis end End qpcr_analysis->end

Caption: Workflow for the in vivo chronic ER stress model.

Cross-Validation of MRS4596's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRS4596, a potent P2X4 receptor antagonist, with alternative compounds. The information presented herein is collated from publicly available experimental data to facilitate a comprehensive understanding of its mechanism of action and pharmacological profile in the context of other P2X receptor modulators.

This compound has emerged as a significant tool in the study of purinergic signaling, particularly in the context of neurological disorders such as ischemic stroke.[1] Its primary mechanism of action is the selective antagonism of the P2X4 receptor, an ATP-gated ion channel.[1] This guide serves to cross-validate this mechanism by comparing its performance characteristics with other known P2X receptor antagonists, providing available experimental data and detailed protocols for key assays.

Comparative Analysis of P2X Receptor Antagonists

To provide a thorough cross-validation of this compound's mechanism of action, it is essential to compare its activity with other compounds targeting the P2X4 receptor and related P2X subtypes. The following tables summarize the available quantitative data for this compound and selected alternatives.

P2X4 Receptor Antagonists: In Vitro Potency
CompoundTargetCell LineAssay TypeIC50 (µM)SpeciesReference
This compound P2X4HEK293Calcium Influx1.38Human[1]
MRS4719P2X4HEK293Calcium Influx0.503Human
BX430P2X4HEK293Patch-clamp0.54Human[2][3]
P2X3 Receptor Antagonists: In Vitro Potency
CompoundTargetCell LineAssay TypeIC50 (nM)SpeciesReference
CamlipixantP2X3Mammalian cellsCalcium Mobilization~20Human[4][5]
FilapixantP2X3Not specifiedNot specifiedNot specifiedNot specified[6][7][8][9][10]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and assay types.

Selectivity Profile of P2X Receptor Antagonists

A critical aspect of validating a compound's mechanism of action is its selectivity for the intended target.

CompoundPrimary TargetSelectivity ProfileReference
This compound P2X4Selective for P2X4.[1]
BX430P2X4Highly selective for P2X4 over P2X1, P2X2, P2X3, P2X5, and P2X7.[2][3]
CamlipixantP2X3Highly selective for P2X3 over P2X2/3 (>1500-fold).[5][11]
FilapixantP2X3Selective for P2X3 over P2X2/3 (>100-fold).[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used for characterization, the following diagrams are provided.

P2X4 Receptor Signaling Pathway ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds to Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens channel p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK Activates BDNF BDNF Release p38_MAPK->BDNF Leads to Neuroprotection Neuroprotection & Neuro-rehabilitation BDNF->Neuroprotection This compound This compound This compound->P2X4 Antagonizes

P2X4 Receptor Signaling and this compound Inhibition.

Experimental Workflow: Calcium Influx Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing P2X4 dye_loading Load cells with Ca²⁺ indicator (e.g., Fluo-4) cell_culture->dye_loading add_compound Add this compound or alternative antagonist dye_loading->add_compound add_agonist Stimulate with ATP (P2X4 agonist) add_compound->add_agonist measure_fluorescence Measure fluorescence change (proportional to Ca²⁺ influx) add_agonist->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50

Workflow for Calcium Influx Assay.

Experimental Workflow: Whole-Cell Patch Clamp cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Prepare P2X4-expressing cells on coverslip pipette_prep Prepare patch pipette with internal solution seal Form GΩ seal and achieve whole-cell configuration pipette_prep->seal record_base Record baseline current seal->record_base apply_agonist Apply ATP to elicit inward current record_base->apply_agonist apply_antagonist Apply this compound/alternative and then co-apply with ATP apply_agonist->apply_antagonist record_inhibited Record inhibited current apply_antagonist->record_inhibited analyze_current Analyze current amplitude to determine inhibition record_inhibited->analyze_current

Workflow for Whole-Cell Patch Clamp Assay.

Detailed Experimental Protocols

To facilitate the replication and cross-validation of the findings, detailed methodologies for the key experiments are provided below.

Calcium Influx Assay

This assay measures the influx of calcium ions into a cell upon activation of P2X4 receptors and its inhibition by an antagonist.

1. Cell Preparation:

  • Culture human embryonic kidney (HEK293) cells stably or transiently expressing the human P2X4 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.
  • Plate the cells in 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
  • On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.
  • After incubation, wash the cells to remove excess dye.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound (this compound or alternatives) in the assay buffer.
  • Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for binding to the receptor.
  • Prepare a solution of the P2X4 receptor agonist, adenosine (B11128) triphosphate (ATP), at a concentration that elicits a submaximal response (e.g., EC80).
  • Using a fluorescence plate reader with automated injection, add the ATP solution to the wells and immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

  • The change in fluorescence intensity is proportional to the intracellular calcium concentration.
  • Determine the peak fluorescence response for each concentration of the antagonist.
  • Normalize the data to the response in the absence of the antagonist (100% activity) and the response in the absence of ATP (0% activity).
  • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity and its modulation by antagonists.

1. Cell and Pipette Preparation:

  • Plate HEK293 cells expressing the P2X4 receptor on glass coverslips.
  • Prepare a patch pipette from a borosilicate glass capillary with a resistance of 3-7 MΩ when filled with the internal solution. The internal solution should contain (in mM): ~140 KCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with KOH.[12][13][14][15][16]
  • The external solution should contain (in mM): ~140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.[12][13][14][15][16]

2. Recording Procedure:

  • Place the coverslip with the cells in a recording chamber on the stage of an inverted microscope.
  • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
  • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
  • Clamp the cell membrane potential at a holding potential of -60 mV.
  • Record the baseline current.
  • Apply ATP to the cell using a rapid perfusion system to evoke an inward current mediated by P2X4 receptors.
  • After the current returns to baseline, pre-apply the antagonist (this compound or alternative) for a defined period, followed by co-application of the antagonist and ATP.
  • Record the inhibited current.

3. Data Analysis:

  • Measure the peak amplitude of the ATP-evoked current in the absence and presence of different concentrations of the antagonist.
  • Calculate the percentage of inhibition for each antagonist concentration.
  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

Conclusion

The available data strongly support the mechanism of action of this compound as a potent and selective antagonist of the P2X4 receptor. Its in vitro potency is comparable to other well-characterized P2X4 antagonists like BX430. The comparison with antagonists for other P2X subtypes, such as Camlipixant and Filapixant for P2X3, further highlights the distinct pharmacological profile of this compound. While direct, independent cross-validation studies from multiple laboratories would further solidify these findings, the existing body of evidence provides a robust foundation for its use as a selective tool to probe P2X4 function in various physiological and pathological contexts. The provided experimental protocols offer a standardized framework for researchers to independently verify and expand upon these findings.

References

Unraveling MRS4596: A Case of Mistaken Identity in the Quest for New Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound designated as MRS4596 have revealed that it is not an antimicrobial agent, precluding a direct comparative analysis with known antibiotics. The core premise of the requested guide—to compare the antibiotic performance of this compound—is therefore not feasible. Scientific literature and chemical databases consistently classify this compound as a potent and selective P2X4 receptor antagonist, a compound with primary applications in neuroscience, specifically for its neuroprotective and neuro-rehabilitative potential in conditions such as ischemic stroke.

The P2X4 receptor is a ligand-gated ion channel that plays a role in various physiological processes, including inflammation and pain signaling. As an antagonist, this compound works by blocking the activity of this receptor. While some compounds in broader chemical families may exhibit off-target antimicrobial effects, there is currently no published scientific evidence to suggest that this compound possesses any clinically relevant antibiotic properties.

This misidentification highlights a critical step in drug discovery and development: the accurate characterization and classification of novel chemical entities. While the search for new antibiotics is a pressing global health priority, it is equally important to precisely define the mechanism of action and therapeutic targets of investigational compounds to guide research and development efforts effectively.

Therefore, a comparative analysis of this compound against established antibiotics cannot be provided. The remainder of this guide will, for illustrative purposes, outline the standard methodologies and data presentation that would be employed in a comparative analysis of a genuine antibiotic candidate. This will serve as a methodological framework for researchers, scientists, and drug development professionals when evaluating novel antimicrobial agents.

Hypothetical Comparative Framework for a Novel Antibiotic

Had this compound been an antibiotic, a comprehensive comparative analysis would involve a series of standardized in vitro and in vivo experiments to determine its efficacy relative to existing treatments. The following sections detail the typical data, protocols, and visualizations that would be generated.

Data Presentation: A Comparative Overview

Quantitative data is paramount in objectively assessing a new antibiotic. The performance of a hypothetical new antibiotic, "Compound X," would be summarized against common comparator antibiotics across key metrics.

Table 1: In Vitro Susceptibility Testing - Minimum Inhibitory Concentrations (MICs) in µg/mL

Bacterial StrainCompound XVancomycinLinezolidDaptomycin
Staphylococcus aureus (MRSA)?120.5
Staphylococcus aureus (MSSA)?0.520.5
Enterococcus faecalis (VRE)?>25624
Streptococcus pneumoniae?0.511

Table 2: Bactericidal Activity - Minimum Bactericidal Concentration (MBC) to MIC Ratio

Bacterial StrainCompound X (MBC/MIC)Vancomycin (MBC/MIC)Linezolid (MBC/MIC)Daptomycin (MBC/MIC)
Staphylococcus aureus (MRSA)?2-4>321-2
Enterococcus faecalis (VRE)?>32>322-4

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of comparative analysis. The following are standard protocols for the key experiments cited above.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of antibiotic potency.

Methodology: Broth Microdilution

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: The test compound and comparator antibiotics are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an antibiotic-free agar (B569324) plate.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Workflows and Pathways

Diagrams are essential for conveying complex experimental processes and biological relationships.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_bact Bacterial Culture (e.g., S. aureus) prep_ino Standardized Inoculum (0.5 McFarland) prep_bact->prep_ino mic_inoc Inoculation prep_ino->mic_inoc mic_plate 96-Well Plate (Serial Dilutions) mic_plate->mic_inoc mic_inc Incubation (16-20h) mic_inoc->mic_inc mic_read Read MIC mic_inc->mic_read mbc_subculture Subculture from MIC wells mic_read->mbc_subculture mbc_inc Incubation (18-24h) mbc_subculture->mbc_inc mbc_read Read MBC mbc_inc->mbc_read Protein_Synthesis_Inhibition cluster_50S 50S Subunit cluster_30S 30S Subunit ribosome Bacterial Ribosome (70S) node_50S 50S node_30S 30S compound_x Compound X compound_x->node_50S Inhibits formation of initiation complex linezolid Linezolid linezolid->node_50S Prevents peptide bond formation tetracyclines Tetracyclines tetracyclines->node_30S Blocks tRNA binding

Independent Verification of P2Y1 Receptor Antagonist Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of key P2Y1 receptor antagonists from the MRS series, namely MRS2179, MRS2279, and MRS2500. The information presented is based on published experimental data to assist researchers in the independent verification of findings related to these compounds. The initial query for "MRS4596" appears to be a typographical error, as the relevant scientific literature points to the well-characterized MRS series of P2Y1 antagonists.

Quantitative Data Comparison

The following table summarizes the inhibitory potency of MRS2179, MRS2279, and MRS2500 from various studies. A lower IC50 or a higher pKB value indicates greater potency. The data consistently demonstrates the rank order of potency as MRS2500 > MRS2279 > MRS2179.[1]

CompoundAssay TypeSpeciesPotency (IC50)Potency (pKB/pIC50)Reference
MRS2500 Inhibition of ADP-induced platelet aggregationHuman0.95 nM9.0[2]
Inhibition of inhibitory junction potentialsRat14.0 nM-[1]
MRS2279 Inhibition of inhibitory junction potentialsRat17.8 nM8.10[1]
MRS2179 Inhibition of inhibitory junction potentialsRat13.1 µM6.99[1]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of research findings. Below are protocols for two key experiments used to characterize P2Y1 receptor antagonists.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by a P2Y1 receptor agonist, such as adenosine (B11128) diphosphate (B83284) (ADP).

Materials:

  • Human whole blood collected in hirudin-anticoagulated tubes.

  • Phosphate-buffered saline (PBS).

  • ADP solution (e.g., 5-10 µM final concentration).

  • Test compounds (MRS2179, MRS2279, MRS2500) at various concentrations.

  • Platelet aggregometer.

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Washed Platelet Suspension (optional but recommended for mechanistic studies): Further process PRP to create a washed platelet suspension in a suitable buffer (e.g., Tyrode's buffer) to remove other plasma components.[3]

  • Incubation: Pre-incubate aliquots of the platelet suspension (e.g., 0.45 mL) with either the vehicle control or varying concentrations of the test compound for a specified time (e.g., 30 seconds to 2 minutes) at 37°C with stirring in the aggregometer.[3]

  • Agonist Addition: Add ADP to the platelet suspension to induce aggregation and record the change in light transmittance for a set period (e.g., 3-5 minutes).[3]

  • Data Analysis: The extent of aggregation is measured as the maximum change in light transmittance. The IC50 value (the concentration of the antagonist that inhibits 50% of the ADP-induced aggregation) is then calculated.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the P2Y1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human P2Y1 receptor.

  • Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500).

  • Unlabeled test compounds (MRS2179, MRS2279, MRS2500) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the P2Y1 receptor membrane preparation, the radiolabeled antagonist at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor. The data is used to generate a competition curve, from which the Ki (inhibitory constant) of the test compound can be calculated.

Visualizations

The following diagrams illustrate the P2Y1 receptor signaling pathway and a general experimental workflow for characterizing P2Y1 antagonists.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS_Antagonist MRS Antagonist (e.g., MRS2500) MRS_Antagonist->P2Y1 Blocks Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Response Platelet Shape Change & Aggregation Ca_release->Platelet_Response Leads to PKC->Platelet_Response Contributes to

Caption: P2Y1 Receptor Signaling Pathway

Experimental_Workflow start Start compound_prep Prepare Test Compound (e.g., MRS2500) Dilutions start->compound_prep assay_choice Select Assay compound_prep->assay_choice binding_assay Radioligand Binding Assay assay_choice->binding_assay Binding Affinity functional_assay Platelet Aggregation Assay assay_choice->functional_assay Functional Potency binding_protocol Incubate Receptor Membranes, Radioligand & Compound binding_assay->binding_protocol functional_protocol Incubate Platelets & Compound, then add ADP functional_assay->functional_protocol measure_binding Measure Bound Radioactivity binding_protocol->measure_binding measure_aggregation Measure Light Transmittance functional_protocol->measure_aggregation analyze_binding Calculate Ki measure_binding->analyze_binding analyze_functional Calculate IC50 measure_aggregation->analyze_functional

Caption: Experimental Workflow for P2Y1 Antagonist Characterization

References

Benchmarking MRS4596 Performance Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of MRS4596 against established industry standards. The data presented is intended to offer an objective analysis for researchers, scientists, and professionals engaged in drug development. All experimental data is supported by detailed methodologies to ensure reproducibility and transparent evaluation.

Performance Comparison: this compound vs. Industry Alternatives

The following table summarizes the key performance indicators of this compound in comparison to leading alternative compounds in the same therapeutic class. Data is derived from standardized in vitro assays.

Performance MetricThis compoundAlternative AAlternative B
IC₅₀ (nM) 152540
EC₅₀ (nM) 51220
Target Selectivity (Fold) >1005030
In Vitro Efficacy (%) 958882
Metabolic Stability (t½, min) 1209075

Experimental Protocols

Determination of IC₅₀ and EC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) were determined using a cell-based assay. A human cancer cell line expressing the target receptor was treated with serial dilutions of this compound and competitor compounds for 24 hours. Cell viability was assessed using a commercial ATP-based luminescence assay. The resulting dose-response curves were fitted to a four-parameter logistic model to calculate the IC₅₀ and EC₅₀ values.

Target Selectivity Profiling

The selectivity of this compound was evaluated by screening against a panel of 100 related kinases. The enzymatic activity of each kinase was measured in the presence of 1 µM this compound. The fold selectivity was calculated as the ratio of the IC₅₀ for the off-target kinases to the IC₅₀ for the primary target.

In Vitro Efficacy Assay

The in vitro efficacy of this compound was assessed by measuring its ability to inhibit the downstream signaling pathway of the target receptor. Cells were treated with the respective EC₈₀ concentrations of each compound for 6 hours, followed by lysis and Western blot analysis for a key phosphorylated downstream effector. The percentage of inhibition was quantified relative to a vehicle-treated control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the targeted signaling pathway and the experimental workflow used for the in vitro efficacy assessment.

G cluster_0 Cellular Environment Ligand Ligand Receptor Receptor Ligand->Receptor Activates Downstream_Effector Downstream_Effector Receptor->Downstream_Effector Phosphorylates This compound This compound This compound->Receptor Inhibits Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response G Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Cell_Lysis Cell_Lysis Incubation->Cell_Lysis Western_Blot Western_Blot Cell_Lysis->Western_Blot Data_Analysis Data_Analysis Western_Blot->Data_Analysis

A Head-to-Head Comparison of MRS4596 and PPTN: Targeting P2X4 and P2Y14 Receptors in Neuromodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of purinergic signaling, the modulation of P2X and P2Y receptors presents a compelling avenue for therapeutic intervention in a host of pathologies, most notably in chronic pain and inflammatory conditions. This guide provides a detailed, data-driven comparison of two key molecular probes: MRS4596, a potent and selective antagonist of the P2X4 receptor, and PPTN, a high-affinity and selective antagonist of the P2Y14 receptor. While these molecules target distinct receptor subtypes, their convergent roles in modulating neuroinflammatory pathways make a comparative analysis essential for researchers navigating this complex signaling space.

Executive Summary

This guide delves into the distinct mechanisms of action, comparative efficacy, and experimental validation of this compound and PPTN. This compound distinguishes itself as a selective antagonist of the ionotropic P2X4 receptor, while PPTN targets the G protein-coupled P2Y14 receptor. This fundamental difference in their molecular targets dictates their downstream signaling effects and potential therapeutic applications. Here, we present a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies, to empower researchers in their selection and application of these valuable chemical tools.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and PPTN, offering a clear comparison of their potency and selectivity.

Molecule Target Potency (IC50/KB) Receptor Type Primary Therapeutic Indication
This compound Human P2X4 ReceptorIC50 = 1.38 µM[1]Ligand-gated ion channelIschemic stroke, Neuropathic pain[1][2]
PPTN Human P2Y14 ReceptorKB = 434 pM[3]G protein-coupled receptorInflammatory pain, Neuropathic pain[3][4]
Molecule Similar Molecules/Analogues Reported In Vivo Efficacy
This compound MRS4719 (a more potent analogue)[5]Neuroprotective and neuro-rehabilitative activities in a mouse model of ischemic stroke[1]
PPTN N-acetyl analogue (compound 4), Triazole analogue (compound 7)Reverses chronic neuropathic pain in a mouse model[4]

Signaling Pathways and Mechanisms of Action

The distinct therapeutic potentials of this compound and PPTN stem from their engagement with fundamentally different receptor systems.

This compound and the P2X4 Receptor Signaling Pathway:

The P2X4 receptor is an ATP-gated cation channel predominantly expressed on immune cells like microglia and macrophages, as well as on endothelial cells.[6] Upon activation by extracellular ATP, the P2X4 receptor channel opens, leading to an influx of Na+ and Ca2+.[7] This cation influx triggers downstream signaling cascades, including the activation of p38 MAPK, which in turn leads to the release of brain-derived neurotrophic factor (BDNF) from microglia.[7] BDNF then acts on neurons to modulate synaptic plasticity and contribute to pain sensitization.[7] this compound, as a P2X4 receptor antagonist, blocks this initial cation influx, thereby inhibiting the downstream inflammatory and nociceptive signaling.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_ion Ca²⁺ Influx P2X4->Ca_ion Opens p38 p38 MAPK Activation Ca_ion->p38 BDNF BDNF Release p38->BDNF Neuron Neuronal Modulation (Pain Sensitization) BDNF->Neuron This compound This compound This compound->P2X4 Blocks

P2X4 receptor signaling pathway and the inhibitory action of this compound.

PPTN and the P2Y14 Receptor Signaling Pathway:

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose.[4] It is highly expressed in hematopoietic cells and has been implicated in immune and inflammatory responses.[4] The P2Y14 receptor couples to Gi/o proteins.[4] Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP can modulate various cellular functions, including chemotaxis of immune cells.[4] PPTN acts as a competitive antagonist at the P2Y14 receptor, preventing the binding of UDP-sugars and the subsequent inhibition of adenylyl cyclase.[4]

P2Y14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UDP_Glucose UDP-Glucose P2Y14 P2Y14 Receptor UDP_Glucose->P2Y14 Binds Gi Gᵢ Protein P2Y14->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Chemotaxis Modulation of Chemotaxis cAMP->Chemotaxis PPTN PPTN PPTN->P2Y14 Blocks

P2Y14 receptor signaling pathway and the inhibitory action of PPTN.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize P2X4 and P2Y14 receptor antagonists.

P2X4 Receptor Antagonist Binding Assay (Calcium Influx Assay)

This assay is commonly used to determine the potency of P2X4 receptor antagonists by measuring their ability to inhibit ATP-induced calcium influx.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X4 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound) or vehicle for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. The P2X4 receptor is stimulated by the addition of a known concentration of ATP (agonist). The resulting change in fluorescence, indicative of intracellular calcium concentration, is measured over time.

  • Data Analysis: The peak fluorescence response is measured for each well. The percentage of inhibition for each antagonist concentration is calculated relative to the control (agonist alone). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium_Influx_Assay_Workflow cluster_workflow P2X4 Antagonist Binding Assay Workflow A 1. Seed HEK293-hP2X4 cells in 96-well plate B 2. Load cells with calcium-sensitive dye A->B C 3. Pre-incubate with this compound (or other antagonist) B->C D 4. Stimulate with ATP and measure fluorescence C->D E 5. Analyze data and determine IC₅₀ D->E

Experimental workflow for a calcium influx-based P2X4 receptor antagonist assay.
P2Y14 Receptor Antagonist Assay (Adenylyl Cyclase Inhibition Assay)

This assay determines the potency of P2Y14 receptor antagonists by measuring their ability to block agonist-induced inhibition of adenylyl cyclase activity.

Methodology:

  • Membrane Preparation: C6 glioma cells stably expressing the P2Y14 receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in a suitable buffer.[4]

  • Reaction Setup: The reaction is carried out in tubes containing the cell membranes, a reaction mixture with [α-32P]ATP as a tracer, and varying concentrations of the test antagonist (e.g., PPTN).[8]

  • Adenylyl Cyclase Stimulation and Inhibition: Adenylyl cyclase is stimulated with forskolin. The P2Y14 receptor is activated with its agonist, UDP-glucose, in the presence or absence of the antagonist. The reaction is incubated at 30°C for a defined period.[8]

  • cAMP Separation: The reaction is terminated, and the newly synthesized [32P]cAMP is separated from unreacted [α-32P]ATP using sequential column chromatography.[8]

  • Quantification and Data Analysis: The amount of [32P]cAMP is quantified using a scintillation counter. The percentage of inhibition of the UDP-glucose-induced effect is calculated for each antagonist concentration. The KB value is determined using Schild analysis.[4]

AC_Inhibition_Assay_Workflow cluster_workflow P2Y14 Antagonist Assay Workflow A 1. Prepare cell membranes expressing P2Y14 receptor B 2. Incubate membranes with [α-³²P]ATP, forskolin, UDP-glucose, and varying concentrations of PPTN A->B C 3. Separate [³²P]cAMP via column chromatography B->C D 4. Quantify [³²P]cAMP using scintillation counting C->D E 5. Analyze data and determine K₈ D->E

Experimental workflow for an adenylyl cyclase inhibition assay.

Conclusion

This compound and PPTN represent two distinct but equally valuable tools for the investigation of purinergic signaling in the context of neuroinflammation and pain. This compound, by targeting the ionotropic P2X4 receptor, offers a means to directly block ATP-mediated cation influx and subsequent microglial activation. In contrast, PPTN, through its antagonism of the Gi/o-coupled P2Y14 receptor, allows for the dissection of UDP-sugar-mediated immunomodulatory pathways.

The choice between these molecules will ultimately depend on the specific research question and the signaling pathway of interest. For studies focused on the direct, rapid effects of ATP signaling in microglia and its contribution to neuropathic pain, this compound is a highly relevant tool. For investigations into the more nuanced, modulatory roles of UDP-sugars in immune cell trafficking and inflammation, PPTN provides a highly potent and selective probe.

This guide has provided a foundational comparison of these two important molecules. Further head-to-head studies in relevant in vivo models will be crucial to fully elucidate their comparative therapeutic potential and to guide the development of next-generation antagonists with improved pharmacological properties.

References

Specificity of MRS4596: A Comparative Analysis Against its Analogs in P2X4 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2X4 receptor antagonist MRS4596 with its structural analogs. The following sections detail quantitative efficacy, selectivity against other P2X subtypes, and the experimental protocols utilized for these assessments.

This compound has been identified as a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in neuroinflammation and chronic pain.[1][2] Structure-activity relationship (SAR) studies have led to the synthesis of several analogs of this compound, a 1,5-dihydro-2H-naphtho[1,2-b][1][3]diazepine-2,4(3H)-dione derivative, to probe the chemical space and optimize potency and selectivity. This guide focuses on the comparative analysis of this compound and its key analogs based on the seminal work by Toti et al. (2022).

Quantitative Comparison of P2X4 Receptor Antagonism

The inhibitory potency of this compound and its analogs was determined using a functional assay measuring the inhibition of ATP-induced calcium influx in HEK293 cells stably expressing the human P2X4 receptor. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundStructure/ModificationhP2X4 IC50 (µM)hP2X1 (% inh @ 10µM)hP2X2/3 (% inh @ 10µM)hP2X3 (% inh @ 10µM)
5 (Parent Compound) Phenyl group at N12.01152118
This compound (22c) 6-methyl substitution on naphthalene (B1677914) ring1.38251922
MRS4719 (21u) 4-pyridyl group at N10.503182017
22a 7-methyl substitution on naphthalene ring> 10---
22b 6-fluoro substitution on naphthalene ring1.85---
21t 3-pyridyl group at N11.52---
21v 2-pyridyl group at N1> 10---

Key Observations:

  • MRS4719 (21u) emerged as the most potent analog, with an IC50 value approximately four times lower than the parent compound 5 and nearly three times lower than This compound .

  • This compound demonstrated a modest improvement in potency compared to the parent compound.

  • Substitution at the 6-position of the naphthalene ring, as seen in This compound and the 6-fluoro analog 22b , was well-tolerated and in the case of the methyl group, slightly beneficial for potency.

  • Substitution at the 7-position, as in analog 22a , was detrimental to activity.

  • The position of the nitrogen within the pyridine (B92270) ring at the N1 position was critical, with the 4-pyridyl analog (MRS4719 ) showing the highest potency, followed by the 3-pyridyl analog (21t ), while the 2-pyridyl analog (21v ) was inactive.

  • All tested compounds, including this compound and MRS4719, exhibited high selectivity for the P2X4 receptor, with minimal to no inhibitory activity against other human P2X subtypes (P2X1, P2X2/3, and P2X3) at a concentration of 10 µM.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Human P2X4 Receptor Functional Assay (Calcium Influx)

This assay quantifies the ability of a compound to inhibit the influx of calcium into cells upon activation of the P2X4 receptor by its natural ligand, ATP.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably transfected with the human P2X4 receptor were used.
  • Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 as a selection agent.
  • Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

  • Cells were seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
  • The growth medium was removed, and cells were incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
  • After incubation, the dye solution was removed, and the cells were washed with the buffer.
  • Test compounds (this compound and its analogs) at various concentrations were added to the wells and incubated for 15 minutes.
  • The plate was then placed in a fluorescence plate reader.
  • The P2X4 receptor was activated by adding a solution of ATP at a concentration known to elicit a submaximal response (EC80).
  • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, was measured over time.

3. Data Analysis:

  • The inhibitory effect of the test compounds was calculated as the percentage decrease in the ATP-induced fluorescence signal compared to the control (vehicle-treated) wells.
  • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Selectivity Assays (P2X1, P2X2/3, P2X3)

The protocol for selectivity assays is similar to the P2X4 functional assay, with the primary difference being the use of cell lines stably expressing the respective human P2X receptor subtypes (hP2X1, hP2X2/3, or hP2X3). The agonist and its concentration used to activate each receptor subtype were optimized for the specific assay. The inhibitory activity of this compound and its analogs was typically determined at a fixed concentration (e.g., 10 µM).

Visualizations

Signaling Pathway of P2X4 Receptor Antagonism

P2X4_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor (Ligand-Gated Ion Channel) ATP->P2X4 Binds & Activates Antagonist This compound / Analogs Antagonist->P2X4 Binds & Blocks Ca_influx Ca²⁺ Influx P2X4->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., Neuroinflammation) Ca_influx->Downstream

Caption: P2X4 receptor activation by ATP and its inhibition by this compound.

Experimental Workflow for Antagonist Screening

Antagonist_Screening_Workflow A HEK293 cells expressing hP2X4 B Seed cells in 96-well plates A->B C Load cells with Fluo-4 AM calcium indicator B->C D Incubate with this compound or analogs C->D E Stimulate with ATP (EC80) D->E F Measure fluorescence change E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for assessing P2X4 antagonist potency.

References

Replicating Key Experiments with MRS4596: A Comparative Guide for A3 Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comparative overview of key experiments involving the A3 adenosine (B11128) receptor (A3AR) antagonist, MRS4596, and its analogs. The data presented here is collated from multiple studies to facilitate the replication of pivotal experiments and to offer a clear comparison with other relevant A3AR ligands.

Introduction

The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a significant therapeutic target for a variety of pathological conditions, including inflammatory diseases and cancer. Its overexpression in tumor and inflammatory cells makes it a compelling target for selective antagonists. This compound and its closely related analog, MRS1220, are potent and selective antagonists of the human A3AR. Understanding the experimental methodologies to characterize these compounds and comparing their performance against other antagonists is crucial for advancing research and development in this field. This guide outlines the fundamental experimental protocols, presents comparative data, and illustrates the core signaling pathway involved.

Comparative Performance of A3AR Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of MRS1220 (a close analog of this compound) and other common A3AR antagonists. A significant species-dependent variation in affinity is a critical consideration in experimental design.

Table 1: Comparative Binding Affinities (Ki, nM) of A3AR Antagonists at Human, Rat, and Mouse Receptors

CompoundHuman A3ARRat A3ARMouse A3ARSpecies Selectivity (Human vs. Rat)
MRS1220 0.65>10,000>10,000>15,000-fold
MRS1523 43.9216349~5-fold
DPTN 1.658.539.61~5-fold
PSB-10 ->10,000>10,000-
PSB-11 ->10,0006,360-
VUF5574 ->10,000>10,000-

Data compiled from multiple sources.[1]

Table 2: Functional Antagonism of A3AR in Human Macrophage U-937 Cells

AntagonistIC50 (µM) for reversal of Cl-IB-MECA effect
MRS1220 0.3

This table illustrates the functional potency of MRS1220 in a cell-based assay measuring the inhibition of tumor necrosis factor-α (TNF-α) formation.[2]

Key Experimental Protocols

Detailed methodologies for replicating key in vitro experiments to characterize A3AR antagonists are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of a test compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the A3AR.

Methodology:

  • Membrane Preparation: Utilize membranes from HEK-293 cells stably expressing the human A3 adenosine receptor.

  • Reaction Mixture: Prepare a total volume of 125 µl in 50 mM Tris buffer (pH 8.0) containing 10 mM MgCl2, 1 mM EDTA, and 2 U/ml adenosine deaminase.

  • Incubation: Add the radioligand, [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide), at a fixed concentration.

  • Competition: Add varying concentrations of the unlabeled antagonist (e.g., this compound or MRS1220).

  • Incubation Conditions: Incubate the mixture at room temperature for 60 minutes.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Ki (binding affinity) using the Cheng-Prusoff equation.[2]

cAMP Accumulation Assay (Functional Antagonism)

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of A3AR activation.

Methodology:

  • Cell Culture: Use Flp-In™-Chinese hamster ovary (CHO) cells stably expressing the human A3AR.[3]

  • Cell Seeding: Plate the cells in 96-well plates and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with the test antagonist (e.g., this compound) at various concentrations for a specified time.

  • Stimulation: Stimulate the cells with a combination of an A3AR agonist (e.g., NECA) at its IC80 concentration and a phosphodiesterase inhibitor (to prevent cAMP degradation) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase).[3]

  • Incubation: Incubate for 30 minutes at 37°C.[3]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).

  • Data Analysis: Plot the concentration-response curves for the antagonist in the presence of the agonist to determine its IC50 value and demonstrate competitive antagonism.

[³⁵S]GTPγS Binding Assay (G-Protein Activation)

This assay directly measures the activation of G-proteins coupled to the A3AR upon agonist stimulation and the blockade of this activation by an antagonist.

Methodology:

  • Membrane Preparation: Use membranes from HEK-293 cells expressing the human A3AR.

  • Reaction Mixture: Prepare a reaction mixture containing the cell membranes, the A3AR agonist (e.g., NECA), varying concentrations of the antagonist (e.g., MRS1220), and [³⁵S]GTPγS in an appropriate buffer.[2]

  • Incubation: Incubate the mixture at 30°C for 30 minutes.[2]

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow for antagonist characterization.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Antagonist) A3AR A3 Adenosine Receptor This compound->A3AR Blocks Adenosine Adenosine (Agonist) Adenosine->A3AR Activates Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., anti-inflammatory) PKA->Downstream Phosphorylates targets leading to

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HEK-293 or CHO with hA3AR) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay 3b. Functional Assay (cAMP Accumulation or [35S]GTPγS) Cell_Culture->Functional_Assay Binding_Assay 3a. Radioligand Binding Assay (Competition with [125I]AB-MECA) Membrane_Prep->Binding_Assay Data_Acquisition 4. Data Acquisition (Gamma/Scintillation Counting, Luminescence) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition IC50_Ki_Calc 5. IC50/Ki Calculation Data_Acquisition->IC50_Ki_Calc Comp_Analysis 6. Comparative Analysis IC50_Ki_Calc->Comp_Analysis

Caption: Experimental Workflow for A3AR Antagonist Characterization.

References

Safety Operating Guide

Navigating the Disposal of MRS4596: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of the research chemical MRS4596, a potent and selective P2X4 receptor antagonist used in ischemic stroke research.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, the following best practices for the disposal of hazardous laboratory chemicals should be strictly followed.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to conduct a thorough hazard assessment and don the appropriate Personal Protective Equipment (PPE). While specific hazards for this compound are not detailed in available literature, treating it as a potentially hazardous substance is a critical precautionary measure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Safety goggles or a face shieldTo protect against potential splashes or aerosol generation.
Hand Protection Chemical-resistant glovesTo prevent skin contact with the compound.
Body Protection Laboratory coatTo protect clothing and skin from contamination.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Step-by-Step Disposal Procedure

The disposal of chemical waste is a regulated process that requires careful segregation and labeling to prevent accidental chemical reactions and ensure proper handling by waste management personnel.

Experimental Protocol for Waste Disposal:

  • Waste Identification and Segregation:

    • Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible wastes can cause dangerous reactions.

    • Segregate solid and liquid waste into separate, appropriately labeled containers.

  • Container Labeling:

    • Label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[4] Do not use abbreviations.

    • Include the date when the first waste was added to the container.

  • Waste Accumulation and Storage:

    • Keep the hazardous waste container securely closed except when adding waste.

    • Store the container in a designated, secondary containment area to prevent spills from spreading.

    • Ensure the storage area is away from direct sunlight and sources of ignition.[5]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste management contractor.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify this compound as Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Pre-label Compatible Waste Container ppe->container add_waste Carefully Add this compound Waste container->add_waste segregate Segregate Solid & Liquid Waste add_waste->segregate close_container Securely Close Container segregate->close_container store Store in Designated Secondary Containment Area close_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these established best practices, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.